(R)-(+)-1,2-Epoxytetradecane
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-dodecyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15-14/h14H,2-13H2,1H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHJQSFEAYDZGF-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC[C@@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472176 | |
| Record name | (R)-(+)-1,2-Epoxytetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116619-64-8 | |
| Record name | (2R)-2-Dodecyloxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116619-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Dodecyl oxirane, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116619648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-(+)-1,2-Epoxytetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-DODECYL OXIRANE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0565WQC82O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(R)-(+)-1,2-Epoxytetradecane chemical and physical properties
An In-depth Technical Guide to (R)-(+)-1,2-Epoxytetradecane for Advanced Research and Development
In the landscape of modern organic synthesis, chiral epoxides are foundational building blocks, valued for the stereochemical precision they impart.[1] These three-membered cyclic ethers, characterized by a strained oxirane ring, are highly reactive intermediates, enabling a diverse array of chemical transformations.[2][3] Their significance is particularly pronounced in the pharmaceutical and agrochemical industries, where the specific three-dimensional arrangement of atoms is critical for biological activity.[1] The development of asymmetric epoxidation methods, a field recognized with the 2001 Nobel Prize in Chemistry, has made these synthons readily accessible, allowing for the predictable and controlled synthesis of complex chiral molecules.[1]
This compound, a terminal epoxide with a twelve-carbon aliphatic chain, exemplifies this class of intermediates. Its defined stereochemistry and lipophilic character make it a valuable precursor for synthesizing a range of target molecules, from biologically active compounds to specialized polymers. This guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies, chemical reactivity, and applications, with a focus on providing actionable insights for researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of this compound is essential for its effective use in synthesis, purification, and formulation.
Physical and Chemical Properties
The key physical and chemical properties are summarized below, providing a quick reference for experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₈O | [4][5][6] |
| Molecular Weight | 212.37 g/mol | [4][5][7] |
| Appearance | Clear, colorless mobile liquid with an ether-like odor | [5][7] |
| Density | 0.845 g/mL at 25 °C | [6][8] |
| Boiling Point | 95-96 °C at 0.4 mmHg | [6] |
| Melting Point | < 20 °C (68 °F) | [5] |
| Flash Point | >110 °C (>230 °F) | [8][9] |
| Refractive Index | n20/D 1.4408 | [6][8] |
| Water Solubility | Very low (130 µg/L at 20 °C); sensitive to moisture | [5][8][10] |
| IUPAC Name | (R)-2-Dodecyloxirane | [5] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the structure and purity of this compound.
-
¹H NMR Spectroscopy : The proton NMR spectrum is characterized by distinct signals for the protons on the epoxide ring. These protons typically appear in the 2.5-3.5 ppm range.[11] The protons on the carbon adjacent to the oxygen are deshielded. The long alkyl chain will present as a complex series of multiplets around 1.2-1.6 ppm and a terminal methyl group triplet near 0.9 ppm.[12][13]
-
¹³C NMR Spectroscopy : The carbon signals for the epoxide ring are typically found in the 45-55 ppm region. The remaining alkyl chain carbons will appear in the aliphatic region of the spectrum.[5]
-
Infrared (IR) Spectroscopy : The IR spectrum will show characteristic C-H stretching vibrations just below 3000 cm⁻¹. The key feature for an epoxide is the C-O single bond stretching, which appears in the 1050 to 1150 cm⁻¹ range.[11] The absence of a broad O-H stretch (around 3300 cm⁻¹) or a C=O stretch (around 1710 cm⁻¹) confirms the absence of hydrolysis or oxidation products.[5]
-
Mass Spectrometry (MS) : Mass spectrometry will show the molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns will be consistent with the aliphatic epoxide structure.[5]
Synthesis of Enantiopure this compound
The synthesis of enantiomerically pure epoxides from prochiral alkenes is a cornerstone of asymmetric catalysis.[2] Two highly effective and contrasting methodologies for preparing this compound are the Jacobsen-Katsuki epoxidation and chemoenzymatic epoxidation.
Jacobsen-Katsuki Asymmetric Epoxidation
The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes, such as 1-tetradecene.[14][15] It utilizes a chiral manganese-salen complex as the catalyst and a terminal oxidant like sodium hypochlorite (bleach).[15] The enantioselectivity is controlled by the chiral ligand, which creates a constrained environment for the alkene to approach the active manganese-oxo species.[16]
Mechanism: The catalytic cycle is believed to involve the oxidation of the Mn(III)-salen catalyst to a high-valent Mn(V)=O species.[15] The alkene then approaches the metal-oxo intermediate, and the oxygen atom is transferred to the double bond. The exact mechanism of oxygen transfer has been debated, with evidence supporting concerted, radical, or metalla-oxetane pathways depending on the substrate and conditions.[14][17][18] For most substrates, a stepwise mechanism with a radical-like intermediate is favored.[15]
Fig. 1: Jacobsen-Katsuki Epoxidation Cycle
Experimental Protocol: Jacobsen-Katsuki Epoxidation of 1-Tetradecene
-
Catalyst Preparation: In a round-bottom flask under an inert atmosphere, dissolve the (R,R)-Jacobsen catalyst (1-5 mol%) in a suitable solvent such as dichloromethane (DCM).
-
Reaction Setup: Add 1-tetradecene (1.0 equivalent) to the catalyst solution. Cool the mixture to 0 °C in an ice bath.
-
Oxidant Addition: Add buffered aqueous sodium hypochlorite (commercial bleach, ~1.1 equivalents) dropwise over 1-2 hours while maintaining the temperature at 0 °C. Vigorous stirring is crucial to ensure mixing between the organic and aqueous phases.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkene is consumed.
-
Workup: Once the reaction is complete, separate the organic layer. Wash the organic phase sequentially with saturated aqueous Na₂SO₃, saturated aqueous NaCl (brine), and then dry over anhydrous Na₂SO₄.
-
Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure this compound.
Chemoenzymatic Epoxidation
As a "green" alternative, chemoenzymatic epoxidation avoids heavy metals and harsh oxidants.[19][20] This method often uses a lipase, such as immobilized Candida antarctica lipase B (Novozym 435), to generate a peroxy acid in situ from a carboxylic acid and hydrogen peroxide.[21][22] The peroxy acid then epoxidizes the alkene via the Prilezhaev reaction mechanism.[21] Unspecific peroxygenases (UPOs) represent another class of robust biocatalysts that can directly use H₂O₂ to epoxidize long-chain terminal alkenes with high selectivity.[19][20][23]
Mechanism: The process is a two-step, one-pot reaction. First, the lipase catalyzes the perhydrolysis of a carboxylic acid (e.g., phenylacetic acid) with hydrogen peroxide to form the corresponding peroxy acid.[21] This reactive intermediate then diffuses and reacts with the alkene in the organic phase to form the epoxide.
Fig. 2: Chemoenzymatic Epoxidation Workflow
Experimental Protocol: Lipase-Catalyzed Epoxidation of 1-Tetradecene
-
Reaction Setup: In a temperature-controlled vessel, combine 1-tetradecene (1.0 equivalent), a suitable carboxylic acid (e.g., phenylacetic acid, 0.5 equivalents), and an appropriate organic solvent (e.g., toluene).
-
Enzyme Addition: Add immobilized lipase (e.g., Novozym 435) to the mixture.
-
Oxidant Addition: Begin stirring and add hydrogen peroxide (30-50% aq. solution, 1.5-2.0 equivalents) slowly via a syringe pump over several hours. Maintain the reaction temperature, typically between 30-50 °C.
-
Reaction Monitoring: Monitor the formation of the epoxide and consumption of the alkene by GC analysis of aliquots taken from the organic phase.
-
Workup: After the reaction reaches completion, filter to recover the immobilized enzyme (which can often be reused).
-
Purification: Wash the organic phase with aqueous sodium bicarbonate solution to remove residual carboxylic acid, followed by a brine wash. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The final product can be purified by vacuum distillation.
Chemical Reactivity: The Ring-Opening Reaction
The synthetic utility of this compound stems from the high ring strain of the oxirane, which makes it susceptible to nucleophilic attack.[2] These ring-opening reactions are fundamental for introducing a wide range of functional groups and are central to its application as a synthetic intermediate.[3] The reaction can proceed under acidic, basic, or neutral conditions, and the regioselectivity of the attack depends on the conditions and the nature of the nucleophile. For a terminal epoxide like 1,2-epoxytetradecane, basic or neutral nucleophiles typically attack the less sterically hindered terminal carbon (C1), while acidic conditions can favor attack at the more substituted carbon (C2) via a carbocation-like transition state.
Fig. 3: General Nucleophilic Ring-Opening
This reactivity allows for the synthesis of:
-
1,2-Diols: Through acid- or base-catalyzed hydrolysis.[3]
-
β-Amino Alcohols: By reaction with amines, which are key synthons for many biologically active molecules.[3]
-
Halohydrins: By reaction with hydrohalic acids.
-
β-Hydroxy Ethers/Thioethers: By reaction with alcohols or thiols.
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of fine chemicals and pharmaceuticals.[24] Its long alkyl chain imparts lipophilicity, a property often desired in drug candidates to enhance membrane permeability.
-
Polymeric Prodrugs: It has been specifically cited for its use in the preparation of polymeric prodrugs for cancer treatment.[8][24][25] In this context, the epoxide can act as a reactive handle to attach drug molecules to a polymer backbone, creating a delivery system that can improve drug solubility, stability, and targeting.
-
Advanced Therapies: The compound is a building block for components of advanced drug delivery systems, such as cationic lipids used in mRNA vaccines and gene therapies.[24] The ring-opening reaction with an amine is a key step in forming the hydrophilic head group of these lipid nanoparticles.[24]
-
Chiral Building Block: As a source of chirality, it is used in the total synthesis of complex natural products and pharmaceuticals where the (R)-configuration at a specific position is required for biological efficacy.
Safety, Handling, and Storage
Proper handling of this compound is crucial due to its reactivity and potential hazards.
-
Hazards: The compound is classified as a skin irritant and may cause serious eye irritation.[5][26] It is also very toxic to aquatic life with long-lasting effects.[26][27] Epoxides as a class are reactive and can polymerize, sometimes violently, in the presence of catalysts or heat.[4][10] They are incompatible with strong acids, caustics, and peroxides.[4][10][27]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a lab coat.[26] All manipulations should be performed in a well-ventilated fume hood.
-
Handling: The compound is sensitive to moisture and should be handled under an inert atmosphere where possible.[5][10] Avoid contact with incompatible materials.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible substances.[10] Freezer storage may be recommended.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[26]
References
-
Wikipedia. Jacobsen epoxidation. [Link]
-
Yusop, R. M., et al. (2018). Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid. International Journal of Chemical Engineering. [Link]
-
Carro, J., et al. (2022). Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases. Antioxidants. [Link]
-
Grokipedia. Jacobsen epoxidation. [Link]
-
MDPI. (2022). Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases. [Link]
-
ACS Green Chemistry Institute. Jacobsen Asymmetric Epoxidation. [Link]
-
ResearchGate. (2022). Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases. [Link]
-
Wipf Group, University of Pittsburgh. (2006). Jacobsen-Katsuki Epoxidations. [Link]
-
ResearchGate. Illustration of the chemoenzymatic epoxidation of alkenes. [Link]
-
Organic Chemistry Portal. Jacobsen-Katsuki Epoxidation. [Link]
-
LookChem. 1,2-EPOXYTETRADECANE 3234-28-4 wiki. [Link]
-
Wikipedia. Epoxide. [Link]
-
National Institutes of Health (NIH). (2011). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. [Link]
-
PubChem. 1,2-Epoxytetradecane. [Link]
-
Organic Chemistry Portal. Synthesis of epoxides. [Link]
-
BioPharma Reporter. (2025). 1,2-EPOXYTETRADECANE Powers Safer Drug Creation. [Link]
-
ChemBK. 1,2-epoxytetradecane. [Link]
-
Chad's Prep. (2021). 13.5 Synthesis of Epoxides | Organic Chemistry. YouTube. [Link]
-
ChemWhat. 1,2-EPOXYTETRADECANE CAS#: 3234-28-4. [Link]
-
SpectraBase. 1,2-Epoxytetradecane - ¹H NMR Chemical Shifts. [Link]
-
SpectraBase. 1,2-Epoxytetradecane - ¹H NMR Spectrum. [Link]
-
PubChem. 1,2-Epoxyhexadecane. [Link]
-
ChemRxiv. (2020). Synthetic process development of (R)-(+)-1,2- epoxy-5-hexene: an important chiral building block. [Link]
-
MDPI. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]
-
Chemistry LibreTexts. (2025). 4.9: Spectroscopy of Ethers and Epoxides. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Epoxide - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 1,2-Epoxytetradecane | C14H28O | CID 18604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2-Epoxytetradecane technical grade, 85 3234-28-4 [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. 1,2-EPOXYTETRADECANE CAS#: 3234-28-4 [m.chemicalbook.com]
- 9. chemwhat.com [chemwhat.com]
- 10. 1,2-EPOXYTETRADECANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. spectrabase.com [spectrabase.com]
- 13. spectrabase.com [spectrabase.com]
- 14. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 15. grokipedia.com [grokipedia.com]
- 16. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 17. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. mdpi.com [mdpi.com]
- 20. Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. News - 1,2-EPOXYTETRADECANE Powers Safer Drug Creation [shlzpharma.com]
- 25. 1,2-EPOXYTETRADECANE | 3234-28-4 [chemicalbook.com]
- 26. 1,2-Epoxytetradecane | 3234-28-4 | TCI AMERICA [tcichemicals.com]
- 27. Page loading... [wap.guidechem.com]
(R)-(+)-1,2-Epoxytetradecane reactivity and stability profile
An In-Depth Technical Guide to the Reactivity and Stability of (R)-(+)-1,2-Epoxytetradecane
Introduction
This compound is a chiral epoxide, a class of three-membered cyclic ethers that serve as highly versatile and valuable intermediates in modern organic synthesis.[1][2] Its significance lies in the inherent reactivity of the strained oxirane ring, which allows for precise and stereocontrolled introduction of functional groups. This property makes it an indispensable building block in the development of complex molecules, particularly in the pharmaceutical industry for creating chiral drugs and bioactive compounds.[1][3][4] For instance, 1,2-Epoxytetradecane is utilized in the preparation of polymeric prodrugs for cancer treatments.[5][6]
This guide offers a comprehensive analysis of the reactivity and stability profile of this compound. It is designed for researchers, scientists, and drug development professionals, providing not only procedural outlines but also the underlying mechanistic principles that govern its chemical behavior. By understanding the causality behind its reactions and its stability limitations, chemists can effectively harness its synthetic potential while ensuring the integrity of their experimental outcomes.
Physicochemical Properties
A foundational understanding of this compound begins with its physical and chemical properties, which dictate its handling, reaction conditions, and purification strategies.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₂₈O | [5][7] |
| Molecular Weight | 212.37 g/mol | [5][8] |
| Appearance | Clear, colorless mobile liquid with an ether-like odor | [5][7][9] |
| Boiling Point | 95-96 °C at 0.4 mmHg | [5][9][10] |
| Density | 0.845 g/mL at 25 °C | [5][10] |
| Water Solubility | Very low (Insoluble) | [5][7][8] |
| Flash Point | >110 °C | [5][9] |
Part 1: The Reactivity Profile
The synthetic utility of this compound is overwhelmingly dictated by the high ring strain of the three-membered oxirane ring, which provides a strong thermodynamic driving force for ring-opening reactions.[11] These reactions proceed via nucleophilic attack on one of the two electrophilic carbon atoms of the epoxide, leading to a 1,2-disubstituted tetradecane derivative. The regiochemistry and stereochemistry of the product are highly dependent on the reaction conditions, specifically whether they are nucleophile-driven (basic/neutral) or acid-catalyzed.
Nucleophilic Ring-Opening: Basic or Neutral Conditions
Under basic or neutral conditions, the reaction is initiated by a strong nucleophile. This process follows a classic SN2 mechanism, where the reaction rate and outcome are governed by steric hindrance.[12][13][14]
Causality and Mechanism: The nucleophile directly attacks one of the carbon atoms of the epoxide ring. For this compound, the two carbons are C1 (primary) and C2 (secondary). Due to significantly lower steric hindrance at the primary carbon, the nucleophile will selectively attack the C1 position.[12][13] This attack forces the C-O bond to break, with the electrons moving to the oxygen atom, forming an alkoxide intermediate. The reaction proceeds with a complete inversion of stereochemistry at the site of attack. A subsequent acidic workup protonates the alkoxide to yield the final neutral alcohol product.[12]
Key Characteristics:
-
Regioselectivity: Attack occurs at the less substituted carbon (C1).
-
Stereochemistry: Results in anti-addition of the nucleophile and the hydroxyl group, with inversion of configuration at the reaction center.
-
Common Nucleophiles: Grignard reagents (R-MgX), organolithium reagents (R-Li), alkoxides (RO⁻), hydroxide (OH⁻), and acetylides.[12]
Caption: Workflow for base-catalyzed epoxide ring-opening.
Experimental Protocol: Grignard Reaction with this compound
This protocol describes the synthesis of a tertiary alcohol by reacting the epoxide with methylmagnesium bromide, demonstrating a carbon-carbon bond formation.
Objective: To synthesize (R)-2-methyltetradecan-1-ol.
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent) dissolved in anhydrous diethyl ether to a dry round-bottom flask.
-
Cooling: Cool the flask to 0 °C using an ice bath.
-
Grignard Addition: Add the methylmagnesium bromide solution (1.2 equivalents) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final product.
Acid-Catalyzed Ring-Opening
In the presence of an acid catalyst, the ring-opening mechanism is significantly altered. The epoxide oxygen is first protonated, making the ring a much better electrophile and weakening the C-O bonds.
Causality and Mechanism: The mechanism for acid-catalyzed opening is a hybrid between SN1 and SN2 pathways.[15] The protonated epoxide exists in a transition state where the positive charge is shared between the oxygen and the two carbons. This positive charge is better stabilized on the more substituted carbon (C2), giving this carbon significant carbocation-like character.[15] Consequently, even though the nucleophile still attacks from the backside (an SN2 characteristic), it preferentially attacks the more substituted and more electrophilic carbon (an SN1 characteristic).[15] For a terminal epoxide like this one, where the carbons are primary and secondary, the SN2 character often dominates, leading to attack at the less substituted C1 carbon.[15] However, the regioselectivity can be less pronounced than in base-catalyzed reactions.
Key Characteristics:
-
Regioselectivity: Attack generally occurs at the less substituted carbon (C1) for primary/secondary epoxides, but can shift to the more substituted carbon if a stable carbocation can be formed (e.g., at a tertiary center).[15]
-
Stereochemistry: The reaction proceeds via backside attack, leading to a trans or anti configuration of the incoming nucleophile and the hydroxyl group.[15]
-
Common Reagents: Dilute aqueous acids (H₂SO₄, HClO₄) for hydrolysis to diols, or anhydrous hydrogen halides (HBr, HCl) for halohydrin formation.[15]
Caption: Pathway for acid-catalyzed epoxide ring-opening.
Experimental Protocol: Acid-Catalyzed Hydrolysis
This protocol details the conversion of the epoxide to its corresponding diol, (R)-tetradecane-1,2-diol.
Objective: To synthesize (R)-tetradecane-1,2-diol.
Materials:
-
This compound
-
Tetrahydrofuran (THF) and Water (e.g., 10:1 mixture)
-
Perchloric acid (HClO₄) or Sulfuric acid (H₂SO₄) (catalytic amount, e.g., 0.1 M)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in a mixture of THF and water.
-
Acidification: Add a catalytic amount of aqueous acid to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting epoxide is fully consumed (typically 1-2 hours).
-
Neutralization: Quench the reaction by adding saturated aqueous NaHCO₃ solution until the mixture is neutral or slightly basic.
-
Extraction: Remove the THF under reduced pressure and extract the aqueous residue three times with ethyl acetate.
-
Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the solution and remove the solvent by rotary evaporation to yield the crude diol, which can be further purified by recrystallization or column chromatography if necessary.
Enzymatic Ring-Opening
Biocatalysis using epoxide hydrolases (EHs) offers a green and highly selective alternative for epoxide hydrolysis.[16] These enzymes are crucial in metabolic detoxification pathways and are powerful tools for asymmetric synthesis.[17]
Causality and Mechanism: Most EHs employ a two-step mechanism involving a covalent alkyl-enzyme intermediate.[18] An active-site nucleophile, typically an aspartate residue, attacks one of the epoxide carbons (C1 or C2). This is followed by the hydrolysis of the resulting ester intermediate by an activated water molecule, regenerating the enzyme and releasing the diol product.[18] This double displacement mechanism results in an overall anti-addition of water across the original epoxide.
Key Characteristics:
-
High Selectivity: EHs can exhibit exceptional enantioselectivity and regioselectivity, often favoring one enantiomer of a racemic epoxide or one specific carbon for attack.[16][18]
-
Mild Conditions: Reactions are typically run in aqueous buffer systems at or near room temperature and neutral pH.
-
Green Chemistry: Avoids the use of harsh acids, bases, or metal catalysts.[11]
Part 2: The Stability Profile
The high reactivity of epoxides also makes them inherently unstable under certain conditions. Proper handling and storage are critical to prevent degradation, unwanted side reactions, and potentially hazardous polymerization.
Chemical Incompatibilities
This compound is incompatible with a range of chemical classes that can initiate violent or uncontrolled reactions.
-
Strong Acids and Caustics: These are potent catalysts for ring-opening and polymerization.[5][8][9] Contact can lead to rapid, exothermic reactions.
-
Peroxides and Oxidizing/Reducing Agents: Epoxides can react with these classes of compounds, leading to decomposition.[5][8][9]
-
Polymerization: In the presence of catalysts (acidic or basic) or when heated, epoxides can undergo polymerization.[5][8][9] These reactions can be violent and should be strictly avoided outside of controlled polymerization processes.[5][8][9]
Environmental and Storage Considerations
The stability of the compound is highly sensitive to its environment.
-
Moisture Sensitivity: The compound is sensitive to moisture and can hydrolyze to the corresponding diol, especially in the presence of acidic or basic impurities.[5][8] It is insoluble in water.[5][8]
-
Thermal Stability: Heat can induce polymerization.[8] Therefore, prolonged exposure to elevated temperatures should be avoided. Storage under freezer conditions is recommended to maximize shelf life and prevent degradation.[8][9]
Handling and Storage Recommendations
| Parameter | Recommendation | Rationale | Reference(s) |
| Storage Temperature | Freezer conditions (< 0 °C) | To minimize thermal degradation and potential for polymerization. | [8][9] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent contact with atmospheric moisture. | [8] |
| Container | Tightly sealed, dry glass container | To prevent moisture ingress and reaction with container material. | |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat | The compound is a skin and eye irritant. | [9][10][19] |
| Handling | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors. | |
| Spill Cleanup | Absorb with inert material, seal in a vapor-tight bag for disposal | To contain the irritant and prevent environmental release. | [9] |
Conclusion
This compound is a powerful chiral synthon whose chemical behavior is dominated by the electrophilic nature of its strained three-membered ring. Its reactivity is characterized by highly predictable and stereospecific ring-opening reactions, which can be precisely controlled by the choice of reaction conditions—basic, acidic, or enzymatic—to achieve desired synthetic outcomes. However, this inherent reactivity also necessitates careful handling and storage to mitigate its instability towards heat, moisture, and a range of chemical reagents. For the drug development professional and research scientist, a thorough understanding of this reactivity and stability profile is paramount to successfully leveraging this versatile building block in the synthesis of next-generation therapeutics and complex organic molecules.
References
-
Schofield, C. J. (n.d.). Symmetry breaking by enzyme-catalyzed epoxide hydrolysis. PMC. Retrieved January 12, 2026, from [Link]
-
Epoxide hydrolases: structure, function, mechanism, and assay. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
1,2-EPOXYTETRADECANE 3234-28-4 wiki. (n.d.). Molbase. Retrieved January 12, 2026, from [Link]
-
Process development towards chiral epoxide 81 enabling a convergent API route. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
1,2-Epoxytetradecane | C14H28O. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Epoxide Syntheses and Ring-Opening Reactions in Drug Development. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
1,2-epoxytetradecane. (2024, April 10). ChemBK. Retrieved January 12, 2026, from [Link]
-
Mechanisms of Hydrolysis and Rearrangements of Epoxides. (2025, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Chiral organic molecules at work with epoxides: two arms drive the asymmetric transformations. (2016, April 5). Atlas of Science. Retrieved January 12, 2026, from [Link]
-
Connecting the Chemical and Biological Reactivity of Epoxides. (n.d.). SciSpace. Retrieved January 12, 2026, from [Link]
-
18.5 Reactions of Epoxides: Ring-Opening. (n.d.). Organic Chemistry: A Tenth Edition. Retrieved January 12, 2026, from [Link]
-
Reaction of epoxides with nucleophiles under basic conditions. (n.d.). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Ring-opening reactions of epoxides: Strong nucleophiles. (n.d.). Khan Academy. Retrieved January 12, 2026, from [Link]
-
Ring-opening reactions of epoxides: Strong nucleophiles. (2012, September 29). YouTube. Retrieved January 12, 2026, from [Link]
-
Epoxide Hydrolases: Multipotential Biocatalysts. (2023, April 15). PMC. Retrieved January 12, 2026, from [Link]
Sources
- 1. One moment, please... [atlasofscience.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Epoxide Syntheses and Ring-Opening Reactions in Drug Development [mdpi.com]
- 5. 1,2-EPOXYTETRADECANE CAS#: 3234-28-4 [m.chemicalbook.com]
- 6. 1,2-EPOXYTETRADECANE | 3234-28-4 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. 1,2-Epoxytetradecane | C14H28O | CID 18604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. chembk.com [chembk.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Khan Academy [khanacademy.org]
- 14. youtube.com [youtube.com]
- 15. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. Epoxide Hydrolases: Multipotential Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Epoxide hydrolases: structure, function, mechanism, and assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Symmetry breaking by enzyme-catalyzed epoxide hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 1,2-Epoxytetradecane | 3234-28-4 | TCI AMERICA [tcichemicals.com]
An In-Depth Technical Guide to the Spectroscopic Data of (R)-(+)-1,2-Epoxytetradecane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data for (R)-(+)-1,2-Epoxytetradecane, a valuable chiral building block in organic synthesis. Understanding its spectroscopic signature is crucial for reaction monitoring, quality control, and structural confirmation in various applications, including drug development. This document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering insights into the interpretation of the spectra and the experimental protocols for their acquisition.
Introduction to this compound
This compound, also known as (R)-dodecyloxirane, is a chiral epoxide featuring a twelve-carbon aliphatic chain. Its structure consists of a strained three-membered oxirane ring, which is a highly reactive functional group, making it a versatile intermediate for the synthesis of complex molecules with defined stereochemistry. The "R" designation refers to the stereochemical configuration at the chiral center (C2), and the "(+)" indicates its dextrorotatory optical activity.
The precise characterization of this enantiomer is paramount to ensure its stereochemical integrity, which directly impacts the biological activity and efficacy of the final products in pharmaceutical applications. Spectroscopic techniques are the cornerstone of this characterization process.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed picture of its molecular framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), reveals characteristic signals for the protons of the oxirane ring and the long alkyl chain.
Expected Chemical Shifts and Multiplicities:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (C14) | ~0.88 | Triplet | 3H |
| -(CH₂)₁₀- (C4-C13) | ~1.25 | Multiplet | 20H |
| -CH₂- (C3) | ~1.48 | Multiplet | 2H |
| -CH₂- (oxirane, C1) | ~2.45 | Doublet of doublets | 1H |
| -CH₂- (oxirane, C1) | ~2.75 | Doublet of doublets | 1H |
| -CH- (oxirane, C2) | ~2.90 | Multiplet | 1H |
Interpretation and Causality:
-
The protons on the oxirane ring (C1 and C2) are the most downfield-shifted aliphatic protons due to the deshielding effect of the electronegative oxygen atom and the ring strain. The diastereotopic protons on C1 exhibit distinct chemical shifts and coupling patterns.
-
The methine proton at C2, the chiral center, typically appears as a multiplet due to coupling with the protons on C1 and C3.
-
The bulk of the aliphatic chain protons resonate in the upfield region around 1.25 ppm, appearing as a broad multiplet.
-
The terminal methyl group (C14) gives a characteristic triplet at approximately 0.88 ppm.
Experimental Protocol for ¹H NMR:
A standard ¹H NMR spectrum can be acquired on a 300 MHz or higher field spectrometer.[1]
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Parameters:
-
Pulse Program: A standard single-pulse sequence (e.g., zg30 on Bruker instruments).
-
Number of Scans: 16-32 scans are typically sufficient for a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between scans is adequate.
-
Spectral Width: A spectral width of 10-12 ppm is appropriate.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Expected Chemical Shifts:
| Carbon Assignment | Chemical Shift (δ, ppm) |
| -CH₃ (C14) | ~14.1 |
| -(CH₂)₁₀- (C4-C13) | ~22.7 - 31.9 |
| -CH₂- (C3) | ~32.6 |
| -CH₂- (oxirane, C1) | ~47.2 |
| -CH- (oxirane, C2) | ~52.4 |
Interpretation and Causality:
-
The carbons of the oxirane ring (C1 and C2) are significantly downfield compared to the other aliphatic carbons, with the substituted carbon (C2) appearing at a lower field than the methylene carbon (C1).
-
The long alkyl chain carbons give rise to a cluster of signals in the 22-32 ppm region.
-
The terminal methyl carbon is the most upfield signal at around 14.1 ppm.
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended for quantitative accuracy, though shorter delays are often used for routine spectra.
-
Spectral Width: A spectral width of 200-220 ppm is standard.
-
Determination of Enantiomeric Purity by Chiral NMR
Confirming the enantiomeric purity of this compound is critical. While the NMR spectra of enantiomers are identical in an achiral solvent, the presence of a chiral auxiliary can induce diastereomeric interactions, leading to the separation of signals for the R and S enantiomers.
Methodology using Chiral Shift Reagents:
Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be used to differentiate the signals of the two enantiomers. The chiral reagent forms a transient complex with the oxygen atom of the epoxide, creating a chiral environment that leads to different chemical shifts for the corresponding protons in the R and S enantiomers.
Experimental Protocol:
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add small, incremental amounts of the chiral shift reagent to the NMR tube.
-
Acquire a spectrum after each addition and monitor the separation of key signals, particularly the protons on the epoxide ring.
-
The enantiomeric excess (ee) can be calculated by integrating the separated signals corresponding to each enantiomer.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound is characterized by the vibrations of the C-H bonds in the alkyl chain and the characteristic absorptions of the epoxide ring.
Expected Vibrational Frequencies:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 2925-2855 | C-H stretching (aliphatic) | Strong |
| 1465 | C-H bending (CH₂) | Medium |
| 1250 | C-O-C asymmetric stretching (epoxide ring) | Medium |
| 915 | Epoxide ring breathing (symmetric) | Medium |
| 830 | C-O stretching (epoxide ring) | Medium |
Interpretation and Causality:
-
The strong absorptions in the 2855-2925 cm⁻¹ region are characteristic of the C-H stretching vibrations of the long alkyl chain.
-
The key diagnostic peaks for the epoxide functionality are the C-O-C asymmetric stretching around 1250 cm⁻¹ and the ring breathing modes around 915 cm⁻¹ and 830 cm⁻¹. The presence of these bands is a strong indicator of the oxirane ring.
Experimental Protocol for FT-IR:
A neat spectrum can be obtained using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small drop of the liquid this compound directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation. Electron Ionization (EI) is a common technique used for this purpose.
Expected Fragmentation Pattern (EI-MS):
The molecular ion peak (M⁺) for this compound is expected at m/z 212. However, it may be of low intensity due to the facile fragmentation of the molecule.
Major Fragment Ions:
| m/z | Proposed Fragment |
| 183 | [M - C₂H₅]⁺ |
| 169 | [M - C₃H₇]⁺ |
| 155 | [M - C₄H₉]⁺ |
| 71 | [C₅H₁₁]⁺ (often a prominent peak) |
| 57 | [C₄H₉]⁺ (often the base peak) |
| 43 | [C₃H₇]⁺ |
| 41 | [C₃H₅]⁺ |
Interpretation and Causality:
-
The fragmentation of long-chain aliphatic compounds in EI-MS is characterized by the cleavage of C-C bonds, leading to a series of carbocation fragments separated by 14 Da (the mass of a CH₂ group).
-
Cleavage adjacent to the epoxide ring can also occur. The base peak is often a stable secondary carbocation.
Experimental Protocol for GC-MS:
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile compounds like this compound.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as hexane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: A temperature gradient from a low initial temperature (e.g., 60 °C) to a final temperature of around 280 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Visualizing the Spectroscopic Workflow
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a robust framework for its unambiguous identification, structural elucidation, and the determination of its purity and stereochemical integrity. The methodologies and interpretation guidelines presented in this technical guide are intended to support researchers and scientists in their synthetic endeavors and quality assurance processes, ensuring the reliable use of this important chiral intermediate in drug development and other advanced applications.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
Sources
(R)-(+)-1,2-Epoxytetradecane: A Technical Guide to its Role as a Chiral Building Block in Asymmetric Synthesis
Abstract
(R)-(+)-1,2-Epoxytetradecane is a high-value chiral intermediate characterized by a terminal epoxide on a C14 aliphatic chain. Its utility in modern organic synthesis stems from the inherent reactivity of the strained three-membered ring, which allows for highly predictable and stereospecific ring-opening reactions.[1] This guide provides an in-depth analysis of this compound, covering its enantioselective synthesis via Jacobsen's Hydrolytic Kinetic Resolution, its core reactivity profile with a range of nucleophiles, and its practical application in the synthesis of complex, high-value molecules such as chiral amino alcohols and derivatized bio-based scaffolds. Detailed, field-tested protocols and mechanistic diagrams are provided to equip researchers and process chemists with the knowledge to effectively leverage this versatile building block.
The Strategic Value of Chiral Terminal Epoxides in Synthesis
Chiral epoxides are among the most powerful and versatile intermediates in asymmetric synthesis. The combination of ring strain (approximately 13 kcal/mol) and polarization of the C-O bonds renders them susceptible to nucleophilic attack under mild conditions, a feature not shared by acyclic ethers.[2] The true synthetic power of a chiral terminal epoxide like this compound lies in its ability to undergo regio- and stereospecific ring-opening. This process effectively translates the single stereocenter of the epoxide into a 1,2-difunctionalized product with two defined stereocenters, making it an exceptionally efficient method for building molecular complexity.[3][4] The long C12 lipophilic tail of this specific epoxide makes it an ideal synthon for lipids, surfactants, polymer precursors, and bioactive molecules requiring significant nonpolar character.
Enantioselective Synthesis: The Jacobsen Hydrolytic Kinetic Resolution (HKR)
While racemic 1,2-epoxytetradecane can be readily prepared by the oxidation of 1-tetradecene, its separation into single enantiomers is crucial for its use in asymmetric synthesis.[5] The Jacobsen Hydrolytic Kinetic Resolution (HKR) stands as the preeminent method for accessing enantiopure terminal epoxides on both laboratory and industrial scales.[6][7][8][9]
The causality behind this method's success is the remarkable ability of a chiral (salen)Co(III) catalyst to differentiate between the two enantiomers of the racemic epoxide.[10] The catalyst selectively binds and activates one enantiomer—in this case, the (S)-epoxide—for rapid hydrolysis by water. The (R)-enantiomer reacts at a significantly slower rate, allowing it to be isolated in high yield and with exceptional enantiomeric excess (>99% ee).[9] The co-product, (S)-1,2-tetradecanediol, is also a valuable chiral molecule. The use of water as the resolving agent and the low required catalyst loadings make this a cost-effective and environmentally benign process.[9][11]
Caption: Workflow for Jacobsen Hydrolytic Kinetic Resolution.
Experimental Protocol: Hydrolytic Kinetic Resolution of (±)-1,2-Epoxytetradecane
-
Catalyst Activation: In a dry flask under an inert atmosphere, the (R,R)-(salen)Co(II) complex (0.005 equivalents) is dissolved in THF. Glacial acetic acid (0.005 equivalents) is added, and the solution is stirred in open air for 30 minutes until a color change to deep brown indicates the formation of the active Co(III) species. The solvent is then removed under reduced pressure.
-
Reaction Setup: The flask containing the activated catalyst is charged with racemic (±)-1,2-epoxytetradecane (1.0 equivalent). The mixture is cooled to 0°C.
-
Resolution: Deionized water (0.55 equivalents) is added dropwise over 10 minutes, ensuring the internal temperature does not exceed 5°C. The reaction is allowed to slowly warm to room temperature and stirred for 12-18 hours.
-
Monitoring: The reaction progress is monitored by chiral GC or HPLC to determine the enantiomeric excess (ee) of the remaining epoxide. The reaction is considered complete when the ee of the epoxide is >99%.
-
Workup and Purification: Upon completion, the reaction mixture is diluted with pentane and filtered through a short plug of silica gel to remove the catalyst. The filtrate is concentrated under reduced pressure. The resulting mixture of the (R)-epoxide and (S)-diol is separated by flash column chromatography or distillation under high vacuum.
The Cornerstone of Reactivity: Stereospecific Ring-Opening
The synthetic utility of this compound is dominated by the nucleophilic ring-opening reaction. This transformation is governed by the principles of the SN2 mechanism.
-
Regioselectivity: In the presence of basic or neutral nucleophiles, the reaction proceeds with high regioselectivity. The nucleophile attacks the less sterically hindered carbon atom (C1) of the epoxide ring.[2][12] This choice is kinetically controlled, as the primary carbon is more accessible than the secondary carbon (C2).
-
Stereospecificity: The SN2 attack occurs via a "backside" trajectory relative to the C-O bond being broken.[3] This results in a complete inversion of stereochemistry at the site of attack (C1). Since the starting material is enantiopure, this predictable inversion ensures the formation of a single enantiomer of the product.
Caption: General mechanism for nucleophilic ring-opening.
Data Presentation: Versatility of Nucleophilic Addition
The reaction of this compound with various nucleophiles yields a predictable library of chiral 1,2-disubstituted alkanes.
| Nucleophile Class | Example Reagent | Resulting Functional Group at C1 | Product Class |
| N-Nucleophiles | Sodium Azide (NaN₃) | Azide (-N₃) | Azido Alcohol |
| Ammonia (NH₃) | Primary Amine (-NH₂) | Amino Alcohol | |
| O-Nucleophiles | Sodium Hydroxide (NaOH) | Hydroxyl (-OH) | 1,2-Diol |
| Sodium Methoxide (NaOMe) | Methoxy Ether (-OCH₃) | Methoxy Alcohol | |
| C-Nucleophiles | Lithium dimethylcuprate ((CH₃)₂CuLi) | Methyl (-CH₃) | Secondary Alcohol |
| Sodium Cyanide (NaCN) | Cyano (-CN) | Hydroxy Nitrile | |
| S-Nucleophiles | Sodium thiophenoxide (NaSPh) | Phenylthioether (-SPh) | Thioether Alcohol |
| H-Nucleophiles | Lithium aluminum hydride (LiAlH₄) | Hydride (-H) | Secondary Alcohol |
Synthetic Applications & Protocols
Synthesis of Chiral 1,2-Amino Alcohols: (R)-1-Amino-2-tetradecanol
Chiral 1,2-amino alcohols are privileged structural motifs found in numerous pharmaceuticals, including beta-blockers and antiviral agents, as well as in chiral ligands for asymmetric catalysis.[1][13] The synthesis from this compound is a robust and highly efficient two-step process. The key is the use of the azide anion as an amine surrogate, which is a soft, potent nucleophile that cleanly opens the epoxide. Subsequent reduction of the azide is typically quantitative and chemoselective.
Caption: Synthetic pathway to (R)-1-amino-2-tetradecanol.
-
Step 1: Azide Ring-Opening. To a solution of this compound (1.0 equivalent) in a 4:1 mixture of ethanol and water, add sodium azide (1.5 equivalents) and ammonium chloride (1.2 equivalents). Heat the mixture to 80°C and stir for 8-12 hours until TLC or GC-MS analysis indicates complete consumption of the starting epoxide. Cool the reaction to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford crude (R)-1-azido-2-tetradecanol, which is often used in the next step without further purification.
-
Step 2: Azide Reduction. Dissolve the crude azido alcohol from the previous step in methanol. Add 10% Palladium on Carbon (Pd/C) catalyst (5 mol % Pd). Purge the reaction flask with hydrogen gas and maintain a hydrogen atmosphere (via a balloon or Parr shaker) at room temperature. Stir vigorously for 6-10 hours. The reaction progress can be monitored by the disappearance of the characteristic azide stretch (~2100 cm⁻¹) in the IR spectrum. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol. Concentrate the filtrate under reduced pressure to yield (R)-1-amino-2-tetradecanol.
Synthesis of Ether-Linked Lipophilic Scaffolds: Derivatization of Isosorbide
Isosorbide (1,4:3,6-dianhydro-D-glucitol) is a rigid, chiral diol derived from starch, making it a valuable, sustainable platform chemical.[14][15][16][17] Its two hydroxyl groups exhibit different reactivity due to their stereoelectronic environments (endo-C5-OH vs. exo-C2-OH), allowing for selective functionalization.[18] Reacting isosorbide with this compound under base-catalyzed conditions provides a straightforward route to attach a long lipophilic tail, creating amphiphilic molecules with potential applications as non-ionic surfactants, emulsifiers, or drug delivery vehicles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 4. mdpi.com [mdpi.com]
- 5. Page loading... [guidechem.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 9.7 Industrial Applications of the Jacobsen Hydrolytic Kinetic Resolution Technology | Semantic Scholar [semanticscholar.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 1,2-Aminoalcohol synthesis by C-C coupling [organic-chemistry.org]
- 14. A Study of Isosorbide Synthesis from Sorbitol for Material Applications Using Isosorbide Dimethacrylate for Enhancement of Bio-Based Resins [mdpi.com]
- 15. bio-conferences.org [bio-conferences.org]
- 16. 异山梨醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 17. scientificlabs.co.uk [scientificlabs.co.uk]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Stereochemistry of (R)-(+)-1,2-Epoxytetradecane
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(+)-1,2-Epoxytetradecane is a chiral epoxide that serves as a critical building block in the asymmetric synthesis of complex molecular architectures and pharmacologically active agents. Its stereochemical integrity is paramount, as the biological activity of its derivatives is often contingent on a specific enantiomeric form. This guide provides an in-depth exploration of the stereochemistry of this compound, detailing its chiroptical properties, the mechanistic basis of its stereoselective synthesis via Sharpless Asymmetric Epoxidation, and the analytical methodologies required to validate its enantiomeric purity. Authored from the perspective of a senior application scientist, this paper bridges theoretical principles with practical, field-proven protocols to equip researchers with the knowledge to confidently synthesize, analyze, and utilize this versatile chiral intermediate.
Introduction: The Significance of Stereoisomerism
In the realm of drug development and fine chemical synthesis, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of fundamental importance. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profoundly different biological activities. This compound, a long-chain terminal epoxide, exemplifies this principle. The strained three-membered oxirane ring is highly susceptible to nucleophilic attack, making it a versatile handle for introducing new functional groups with precise stereocontrol.[1][2] The ability to produce this epoxide in a single, well-defined enantiomeric form, the (R)-isomer, is crucial for its application as a starting material in the synthesis of natural products and pharmaceuticals where specific stereocenters are required for efficacy.[3]
Physicochemical and Chiroptical Properties
The identity and quality of this compound are established through its unique physical and spectral properties. The "R" designation refers to the absolute configuration at the chiral carbon (C2) according to the Cahn-Ingold-Prelog priority rules, while the "(+)" sign indicates that it rotates plane-polarized light in the dextrorotatory direction.
| Property | Value | Reference(s) |
| CAS Number | 3234-28-4 | [4][5] |
| Molecular Formula | C₁₄H₂₈O | [4][5] |
| Molecular Weight | 212.37 g/mol | [4][5] |
| Appearance | Clear, colorless liquid | [4][5] |
| Boiling Point | 95-96 °C at 0.4 mmHg | [6][7] |
| Density | 0.845 g/mL at 25 °C | [6][7] |
| Refractive Index | 1.4408 | [6][7] |
Note: Specific rotation values can vary based on solvent, concentration, and temperature. It is crucial to consult specific literature for precise experimental conditions.
Stereoselective Synthesis: The Sharpless Asymmetric Epoxidation
While several methods exist for the epoxidation of alkenes, achieving high enantioselectivity for terminal alkenes like 1-tetradecene requires a robust catalytic system.[8][9] The Sharpless Asymmetric Epoxidation (SAE) stands as a landmark achievement in organic synthesis, providing a reliable method for converting primary and secondary allylic alcohols into their corresponding epoxides with high enantiomeric excess (ee).[3][10] Although 1-tetradecene is not an allylic alcohol, the principles of the Sharpless epoxidation are foundational to the field of asymmetric catalysis and are often adapted for other substrates.
The core of the Sharpless epoxidation is a chiral catalyst formed in situ from titanium tetra(isopropoxide) [Ti(OiPr)₄] and an enantiomerically pure dialkyl tartrate, typically diethyl tartrate (DET).[11][12] The oxidant is tert-butyl hydroperoxide (TBHP).[10]
Causality of Stereoselection: The predictability of the SAE arises from the rigid, well-defined structure of the dimeric titanium-tartrate complex.[13][14] The chiral tartrate ligand creates a chiral environment around the titanium center. The substrate (allylic alcohol), the oxidant (TBHP), and the tartrate all coordinate to the titanium. This assembly creates a sterically constrained transition state where the oxidant is delivered to only one face of the alkene, dictated by the chirality of the DET used.[11][15]
-
Using L-(+)-Diethyl Tartrate (+)-DET: Delivers the oxygen atom to the bottom (or re) face of the alkene when the allylic alcohol is oriented in a specific plane.[15]
-
Using D-(−)-Diethyl Tartrate (−)-DET: Delivers the oxygen atom to the top (or si) face of the alkene.[15]
This reagent-controlled stereoselectivity is a powerful tool, allowing chemists to access either enantiomer of the desired epoxide simply by choosing the appropriate tartrate ligand.[13]
Logical Workflow for Synthesis and Characterization
Caption: Synthesis and analysis workflow for 1,2-Epoxytetradecane.
Stereochemical Analysis and Purity Determination
Synthesizing the chiral epoxide is only half the battle; verifying its enantiomeric purity is a critical, self-validating step. A multi-pronged analytical approach ensures both chemical purity and stereochemical integrity.
Gas Chromatography (GC)
GC with a Flame Ionization Detector (GC-FID) is the workhorse for determining the chemical purity of volatile compounds like 1,2-Epoxytetradecane.[16] By comparing the peak area of the product to any impurities, a quantitative measure of purity can be obtained. Coupling GC with Mass Spectrometry (GC-MS) confirms the identity by providing the molecular weight and a characteristic fragmentation pattern.[5]
Chiral Gas Chromatography
To determine the enantiomeric excess (% ee), a specialized chiral stationary phase is required.[17] These GC columns contain a chiral selector (often a cyclodextrin derivative) that interacts diastereomerically with the two enantiomers. This differential interaction leads to a difference in retention time, allowing for their separation and quantification. The enantiomeric excess is calculated from the areas of the two enantiomer peaks (A_R and A_S):
% ee = |(A_R - A_S) / (A_R + A_S)| * 100%
Sharpless Asymmetric Epoxidation Mechanism
Caption: Simplified mechanism of Sharpless Asymmetric Epoxidation.
Experimental Protocols
The following protocols are illustrative and should be adapted based on laboratory safety standards and specific experimental goals.
Protocol A: Synthesis of this compound (Illustrative Adaptation)
This protocol is an adaptation of the Sharpless methodology for a terminal alkene, which is more challenging than an allylic alcohol. While the classic SAE is specific to allylic alcohols, related titanium-tartrate systems can be used for other alkenes, often requiring modified conditions.
-
Preparation: A flame-dried, 500 mL round-bottom flask equipped with a magnetic stir bar is charged with powdered 4Å molecular sieves (5 g) and placed under an argon atmosphere.[13]
-
Solvent: Anhydrous dichloromethane (DCM, 200 mL) is added via cannula, and the slurry is cooled to -20 °C in a cryocool bath.
-
Catalyst Formation: To the cooled slurry, add L-(+)-diethyl tartrate ((+)-DET, 1.2 eq.) followed by titanium(IV) isopropoxide (1.0 eq.). Stir the mixture for 30 minutes at -20 °C until a homogenous yellow-orange solution forms.
-
Substrate Addition: 1-Tetradecene (1.0 eq.) is added dropwise to the catalyst solution.
-
Oxidant Addition: A solution of tert-butyl hydroperoxide (TBHP) in toluene (5.5 M, 2.0 eq.) is added slowly via syringe pump over 2 hours, maintaining the internal temperature at -20 °C.
-
Reaction Monitoring: The reaction progress is monitored by TLC or GC-MS. The reaction is typically complete within 4-6 hours.
-
Quenching: Upon completion, the reaction is quenched by the addition of 50 mL of 10% aqueous NaOH solution, saturated with NaCl. The mixture is removed from the cold bath and stirred vigorously for 1 hour.
-
Workup: The mixture is filtered through a pad of Celite®, and the layers are separated. The aqueous layer is extracted with DCM (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (e.g., 98:2 hexanes:ethyl acetate) to yield this compound as a colorless oil.
Protocol B: Determination of Enantiomeric Excess via Chiral GC
-
Instrumentation: A gas chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based column like Chiraldex G-TA) and an FID detector.
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the purified epoxide in a suitable solvent (e.g., hexane or DCM).
-
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 2 °C/min to 140 °C. Hold at 140 °C for 5 minutes. (Note: This program is illustrative and must be optimized for the specific column and instrument).
-
-
Analysis: Inject 1 µL of the sample. The two enantiomers will elute as separate peaks. Integrate the peak areas to calculate the enantiomeric excess (% ee) as described previously. A successful asymmetric synthesis should yield an ee >98%.
Applications in Drug Development and Synthesis
Chiral terminal epoxides like this compound are valuable intermediates. The epoxide ring can be opened regioselectively by a wide range of nucleophiles (e.g., amines, azides, alkoxides, organocuprates) to generate 1,2-disubstituted alkanes with two defined stereocenters.[18] This strategy is a cornerstone in the synthesis of bioactive lipids, pheromones, and complex subunits of larger drug molecules. For instance, 1,2-epoxides are used in the preparation of polymeric prodrugs for cancer treatment.[6][19]
Conclusion
The stereochemistry of this compound is not merely a descriptive label but the very feature that defines its synthetic potential. A thorough understanding of the principles of asymmetric synthesis, particularly the robust and predictable Sharpless epoxidation and its conceptual framework, is essential for its production. This must be paired with rigorous, self-validating analytical techniques, such as chiral gas chromatography, to ensure the stereochemical integrity of the final product. For the researcher in drug development or complex molecule synthesis, mastering the synthesis and analysis of such chiral building blocks is a critical skill, enabling the construction of novel chemical entities with precisely controlled three-dimensional structures.
References
-
Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Retrieved from [Link][11]
-
Name-Reaction.com. (n.d.). Sharpless epoxidation. Retrieved from [Link][10]
-
Organic Chemistry Portal. (n.d.). Sharpless Epoxidation. Retrieved from [Link][12]
-
Allery, J. (2021, September 6). Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis - Organic Chemistry Mechanism [Video]. YouTube. Retrieved from [Link][13]
-
Schlegel Group, Wayne State University. (2024, February 20). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. Retrieved from [Link][14]
-
O'Connor, M. J., et al. (2005). Enantioselective Epoxidation of Terminal Alkenes to (R)- and (S)-Epoxides by Engineered Cytochromes P450 BM-3. Chemistry and Chemical Engineering Division, Caltech. Retrieved from [Link][8]
-
Organic Reactions. (n.d.). Enantioselective Epoxide Opening. Retrieved from [Link][18]
-
JoVE. (2023, April 30). Sharpless Epoxidation. Retrieved from [Link][15]
-
National Center for Biotechnology Information. (n.d.). 1,2-Epoxytetradecane. PubChem Compound Database. Retrieved from [Link][5]
-
ChemBK. (2024, April 10). 1,2-epoxytetradecane. Retrieved from [Link][7]
-
Coombs, J. R., & Morken, J. P. (2016). Catalytic Enantioselective Functionalization of Unactivated Terminal Alkenes. Angewandte Chemie International Edition, 55(9), 2636–2649. Retrieved from [Link][9]
-
Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. (2021). Mini-Reviews in Organic Chemistry, 18(5), 606-620. Retrieved from [Link]
-
Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. Retrieved from [Link][20]
-
de la Mata, I., et al. (2022). Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases. Antioxidants, 11(3), 522. Retrieved from [Link][1][21]
-
SynArchive. (n.d.). Sharpless Epoxidation. Retrieved from [Link][22]
-
Organic Syntheses. (n.d.). Sharpless Epoxidation of Divinyl Carbinol. Retrieved from [Link][23]
-
Wikipedia. (n.d.). Sharpless epoxidation. Retrieved from [Link][3]
-
Myers, A. (n.d.). Sharpless Asymmetric Epoxidation Reaction. Chem 115. Retrieved from [Link][24]
-
Moodle@Units. (n.d.). Applications of Sharpless asymmetric epoxidation in total synthesis. Retrieved from [https://moodle.units.it/pluginfile.php/431110/mod_resource/content/1/sharpless review.pdf]([Link] review.pdf)[25]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link][17]
-
SpectraBase. (n.d.). 1,2-Epoxytetradecane. Retrieved from [Link][26]
-
ChemRxiv. (n.d.). Synthetic process development of (R)-(+)-1,2- epoxy-5-hexene: an important chiral building block. Retrieved from [Link][27]
Sources
- 1. Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. 1,2-Epoxytetradecane | C14H28O | CID 18604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2-EPOXYTETRADECANE CAS#: 3234-28-4 [m.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. cheme.caltech.edu [cheme.caltech.edu]
- 9. Catalytic Enantioselective Functionalization of Unactivated Terminal Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. name-reaction.com [name-reaction.com]
- 11. dalalinstitute.com [dalalinstitute.com]
- 12. Sharpless Epoxidation [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 15. Video: Sharpless Epoxidation [jove.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. gcms.cz [gcms.cz]
- 18. organicreactions.org [organicreactions.org]
- 19. 1,2-EPOXYTETRADECANE | 3234-28-4 [chemicalbook.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. cib.csic.es [cib.csic.es]
- 22. synarchive.com [synarchive.com]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 25. moodle2.units.it [moodle2.units.it]
- 26. spectrabase.com [spectrabase.com]
- 27. chemrxiv.org [chemrxiv.org]
A Technical Guide to the Synthesis and Application of Long-Chain Chiral Epoxides in Modern Organic Chemistry
Abstract
Long-chain chiral epoxides are invaluable three-membered heterocyclic intermediates in organic synthesis. Their inherent ring strain and defined stereochemistry make them powerful building blocks for constructing complex, stereochemically rich target molecules.[1][2] This technical guide provides an in-depth exploration of the primary synthetic routes to these versatile compounds, including asymmetric epoxidation of alkenes and kinetic resolution of racemates. We will delve into their core reactivity, focusing on regio- and stereoselective ring-opening reactions, and showcase their strategic application in the synthesis of natural products, pharmaceuticals, and advanced materials. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of these chiral synthons.
Introduction: The Strategic Value of Long-Chain Chiral Epoxides
Chiral epoxides serve as fundamental building blocks in the landscape of modern organic synthesis.[1] The presence of a strained three-membered ring makes them susceptible to a variety of nucleophilic ring-opening reactions, allowing for the stereospecific introduction of two adjacent functional groups. When a long alkyl chain is appended to this reactive pharmacophore, it opens pathways to a specific class of molecules, including many lipids, pheromones, polyketide natural products, and specialty polymer precursors.[3]
The primary challenge and opportunity in this field lie in the precise control of stereochemistry. The biological activity of the final target molecules is often dictated by the absolute configuration of multiple stereocenters, many of which can be traced back to the initial chiral epoxide. The development of robust catalytic asymmetric methods to generate these epoxides with high enantiomeric purity has been a landmark achievement in chemistry, recognized in part by the 2001 Nobel Prize in Chemistry awarded to K. Barry Sharpless for his work on chirally catalyzed oxidation reactions.[1] This guide will elucidate the causality behind these powerful transformations and provide a framework for their practical application.
Core Methodologies for the Synthesis of Enantioenriched Long-Chain Epoxides
The generation of long-chain epoxides in high enantiomeric purity is primarily achieved through two strategic approaches: the asymmetric epoxidation of a prochiral alkene or the kinetic resolution of a racemic epoxide.
Figure 2: Synthetic transformations and applications of long-chain chiral epoxides.
-
Synthesis of Natural Products: The regio- and stereospecificity of epoxide ring-opening is a cornerstone of natural product synthesis. [4]For example, the synthesis of the fish-development inhibitor (+)-mueggelone utilized a chiral vinyl epoxide, derived from a Sharpless epoxidation precursor, which underwent subsequent transformations. [5]* Pharmaceutical Intermediates: Enantiopure epoxides are critical intermediates for many active pharmaceutical ingredients (APIs). [6]The 1,2-amino alcohol motif, readily accessible from epoxide opening with an amine or azide nucleophile, is a common feature in many drugs, including beta-blockers.
-
Specialty Polymers and Surfactants: Long-chain alkyl epoxides are highly hydrophobic monomers. [3]Their polymerization via anionic ring-opening polymerization (AROP) can produce apolar aliphatic polyethers. When copolymerized with hydrophilic monomers like ethylene oxide, they form amphiphilic block copolymers that can act as polymeric surfactants or form supramolecular hydrogels. [3]
Experimental Protocol: Hydrolytic Kinetic Resolution of Racemic 1,2-Epoxydodecane
This protocol is adapted from established methods for the HKR of terminal epoxides and illustrates the operational simplicity and effectiveness of the technique. [7][8] Objective: To resolve racemic 1,2-epoxydodecane to obtain enantiopure (R)-1,2-epoxydodecane.
Materials:
-
Racemic 1,2-epoxydodecane (1.00 eq)
-
(R,R)-(salen)Co(III)OAc complex (Catalyst 1a) (0.4 mol %)
-
Water (deionized) (0.55 eq)
-
Glacial Acetic Acid (0.4 mol %)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
Catalyst Activation: To the (R,R)-(salen)Co(III)OAc complex (0.4 mol %) in a round-bottom flask is added glacial acetic acid (0.4 mol %). The mixture is stirred open to the air for 10 minutes until a color change from red/brown to dark brown is observed, indicating the formation of the active catalyst.
-
Reaction Setup: The racemic 1,2-epoxydodecane (1.00 eq) is added to the flask containing the activated catalyst. The flask is cooled in an ice-water bath to 0 °C.
-
Initiation: Water (0.55 eq) is added slowly over 2 minutes. The reaction is typically biphasic.
-
Reaction Progress: The flask is sealed and the mixture is allowed to warm to room temperature (20-25 °C) and stirred vigorously for 18-24 hours. The progress can be monitored by chiral GC or HPLC to determine the enantiomeric excess (ee) of the remaining epoxide.
-
Workup: The reaction mixture is diluted with diethyl ether and filtered through a short plug of silica gel to remove the cobalt catalyst. The silica is washed with additional diethyl ether.
-
Purification: The combined organic filtrate is concentrated under reduced pressure. The resulting mixture of the unreacted epoxide and the diol product is separated by flash column chromatography on silica gel.
-
Isolation and Characterization: The enantioenriched (R)-1,2-epoxydodecane is isolated. A theoretical maximum yield of 50% is possible. The enantiomeric excess should be >99% as determined by chiral chromatography. The corresponding (S)-1,2-dodecanediol can also be isolated.
Causality: The chiral cobalt catalyst coordinates with an epoxide molecule and a water molecule. This assembly facilitates the nucleophilic attack of water on one enantiomer of the epoxide (the (S)-enantiomer in this case) at a much faster rate than on the other, leaving the (R)-enantiomer unreacted and thus highly enriched. [9]
Future Outlook
The field continues to evolve, with significant research directed toward developing more sustainable and efficient catalytic systems. Key areas of future development include:
-
Earth-Abundant Metal Catalysts: Moving away from precious metal catalysts towards more abundant and less toxic alternatives like iron and copper.
-
Advanced Biocatalysis: Using directed evolution and protein engineering to create enzymes with enhanced stability, broader substrate scope, and tailored selectivity for long-chain alkenes. [10]* Flow Chemistry: Implementing these catalytic reactions in continuous flow systems to improve safety, scalability, and process control, particularly for highly exothermic epoxidation reactions. [11] The versatility and strategic importance of long-chain chiral epoxides ensure they will remain central to the art and science of organic synthesis for years to come.
References
-
Riera, A., & Moreno, M. (2010). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Molecules, 15(2), 1041-1073. Available at: [Link]
-
Tokunaga, M., Lida, T., & Jacobsen, E. N. (1997). Asymmetric catalysis with water: efficient kinetic resolution of terminal epoxides by means of catalytic hydrolysis. Science, 277(5328), 936-938. Available at: [Link]
-
Riera, A., & Moreno, M. (2010). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Semantic Scholar. Available at: [Link]
-
Riera, A., & Moreno, M. (2010). Synthetic applications of chiral unsaturated epoxy alcohols prepared by sharpless asymmetric epoxidation. Molecules, 15(2), 1041-1073. Available at: [Link]
-
University of York. (2014). Investigation of the Kinetic Resolution of Terminal Epoxides by Al(III), Co(III), and Cr(III)salen Complexes. Available at: [Link]
-
Schaus, S. E., Brandes, B. D., Larrow, J. F., Tokunaga, M., Hansen, K. B., & Jacobsen, E. N. (2002). Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides. Journal of the American Chemical Society, 124(7), 1307-1315. Available at: [Link]
-
Lattanzi, A. (2016). Chiral organic molecules at work with epoxides: two arms drive the asymmetric transformations. Atlas of Science. Available at: [Link]
-
Ready, J. M., & Jacobsen, E. N. (2001). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Journal of the American Chemical Society, 123(12), 2687-2688. Available at: [Link]
-
ResearchGate. (n.d.). Kinetic resolution of terminal epoxides catalyzed by (R,R,R,R)‐243. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Available at: [Link]
-
Gemo, N., Mäsing, F., Wrobbel, P., & Leven, M. (2021). The Lord of the Chemical Rings: Catalytic Synthesis of Important Industrial Epoxide Compounds. Catalysts, 11(11), 1395. Available at: [Link]
-
Gonzalez-Alfonso, J. L., et al. (2022). Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases. Antioxidants, 11(3), 522. Available at: [Link]
-
Gonzalez-Alfonso, J. L., et al. (2022). Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases. Antioxidants, 11(3), 522. Available at: [Link]
-
Gonzalez-Alfonso, J. L., et al. (2022). Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases. MDPI. Available at: [Link]
-
A. F. Abdel-Magid, et al. (2006). Vinyl Epoxides in Organic Synthesis. Chemical Reviews, 106(8), 3201-3236. Available at: [Link]
-
ResearchGate. (2021). Production of chiral epoxides: Epoxide hydrolase-catalyzed enantioselective hydrolysis. Available at: [Link]
-
Peters, M. W., Meinhold, P., Glieder, A., & Arnold, F. H. (2003). Enantioselective Epoxidation of Terminal Alkenes to (R)- and (S)-Epoxides by Engineered Cytochromes P450 BM-3. Journal of the American Chemical Society, 125(44), 13442-13450. Available at: [Link]
-
Dar, A. A., et al. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC Advances, 14(20), 14283-14318. Available at: [Link]
-
Tonhauser, C., & Frey, H. (2013). Long-Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers. Macromolecular Chemistry and Physics, 214(1), 21-30. Available at: [Link]
-
University of Delhi. (n.d.). B.Sc. (H) Chemistry Syllabus. Available at: [Link]
-
Baran Group, Scripps Research. (2016). Beyond SN2: Unconventional Epoxide Reactivity. Available at: [Link]
-
Antiñolo, M., et al. (2021). Experimental and theoretical study of the reactivity of a series of epoxides with chlorine atoms at 298 K. Physical Chemistry Chemical Physics, 23(8), 4769-4781. Available at: [Link]
-
Khan Academy. (n.d.). Preparation of epoxides: Stereochemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. atlasofscience.org [atlasofscience.org]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric catalysis with water: efficient kinetic resolution of terminal epoxides by means of catalytic hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cheme.caltech.edu [cheme.caltech.edu]
- 11. mdpi.com [mdpi.com]
The Dichotomy of Stability and Reactivity: A Technical Guide to Epoxide Ring Strain in Long-Chain Alkanes
Abstract
Epoxides, three-membered cyclic ethers, represent a fascinating nexus of kinetic stability and high reactivity, a duality primarily governed by significant ring strain. When incorporated into long-chain alkanes, such as those found in fatty acids and other oleochemicals, the interplay between the strained oxirane ring and the nonpolar aliphatic chain gives rise to unique chemical behaviors critical to various fields, from polymer science to drug development. This technical guide provides an in-depth exploration of the fundamental principles governing epoxide ring strain and its direct implications for the reactivity of these molecules in the context of a nonpolar, long-chain alkane environment. We will delve into the mechanistic underpinnings of ring-opening reactions, the influence of the alkyl chain on reaction kinetics and regioselectivity, and provide field-proven experimental protocols for the synthesis and characterization of these important chemical intermediates.
The Genesis of Reactivity: Understanding Epoxide Ring Strain
The inherent reactivity of the epoxide ring is a direct consequence of its significant deviation from ideal tetrahedral geometry.[1][2] This strain energy, estimated to be around 13 kcal/mol, makes the epoxide a "spring-loaded" functional group, primed for reactions that relieve this strain.[3] The total ring strain is a composite of two primary factors:
-
Angle Strain: The internal bond angles of an epoxide ring are approximately 60°, a stark departure from the ideal 109.5° for sp³-hybridized carbon atoms.[4] This severe deviation leads to poor orbital overlap and a high degree of angle strain.
-
Torsional Strain: The rigid, planar structure of the three-membered ring forces the substituents on adjacent carbon atoms into an eclipsed conformation, resulting in significant torsional strain.[1][2]
This stored potential energy is the thermodynamic driving force for ring-opening reactions, even though the alkoxide is typically a poor leaving group.[1][2]
Caption: Sources of ring strain in an epoxide leading to its high reactivity.
The Influence of the Long-Chain Alkane Environment
When an epoxide is situated within a long alkyl chain, its reactivity is modulated by the surrounding nonpolar environment. This is a critical consideration for researchers working with epoxidized fatty acids, vegetable oils, and other oleochemicals.[1][5][6]
Steric Effects on Nucleophilic Attack
The long, flexible alkyl chain can exert significant steric hindrance, influencing the regioselectivity of nucleophilic attack, particularly in base-catalyzed S(_N)2 reactions.[7][8][9] In these reactions, the nucleophile attacks the less substituted carbon of the epoxide from the backside. A long alkyl chain can sterically shield one of the electrophilic carbons, directing the nucleophile to the more accessible site. The flexibility of the chain means that its conformation can play a dynamic role in dictating the accessibility of the epoxide carbons.
Solvent Effects and the Nonpolar Milieu
Reactions involving long-chain alkane epoxides often occur in nonpolar or weakly polar aprotic solvents. The nature of the solvent has a profound impact on the reaction mechanism and rate.
-
Acid-Catalyzed Reactions: In acid-catalyzed ring-opening, the epoxide oxygen is first protonated, creating a better leaving group.[2][10] The subsequent nucleophilic attack has significant S(_N)1 character, with a partial positive charge developing on the more substituted carbon.[4][11][12] Nonpolar solvents are generally less effective at stabilizing charged intermediates and transition states compared to polar protic solvents.[13] This can lead to slower reaction rates for acid-catalyzed processes in hydrocarbon solvents. However, the reaction can still proceed, often with a more concerted S(_N)2-like character, where the nucleophile attacks before a full carbocation can form.[4][11][12]
-
Base-Catalyzed Reactions: Base-catalyzed ring-opening proceeds via a classic S(_N)2 mechanism, where a strong nucleophile directly attacks one of the epoxide carbons.[3] Polar aprotic solvents are known to favor S(_N)2 reactions as they solvate the counter-ion of the nucleophile but do not form a strong hydrogen-bonding shell around the nucleophile itself, leaving it more "naked" and reactive.[13] In a completely nonpolar solvent like a long-chain alkane, the solubility of anionic nucleophiles can be limited, potentially reducing the reaction rate. However, for neutral nucleophiles or in biphasic systems, the reaction can still be effective.
Caption: Comparison of acid- and base-catalyzed epoxide ring-opening mechanisms.
Experimental Protocols
Synthesis of Long-Chain Epoxides via Epoxidation of Alkenes
A common method for synthesizing long-chain epoxides is the epoxidation of the corresponding alkene, often derived from unsaturated fatty acids.
Protocol: Epoxidation of Methyl Oleate
-
Dissolution: Dissolve methyl oleate in a suitable solvent such as dichloromethane or toluene in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in the same solvent to the stirred solution of methyl oleate. The addition should be dropwise to control the reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, quench the excess peroxyacid by adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer successively with a saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude epoxidized methyl oleate.
-
Purification: Purify the product by column chromatography on silica gel if necessary.
Kinetic Study of Epoxide Ring-Opening in a Nonpolar Solvent
Protocol: Monitoring the Reaction of Epoxidized Methyl Oleate with Acetic Acid
-
Reactant Preparation: Prepare a standard solution of epoxidized methyl oleate in a nonpolar solvent (e.g., hexane or toluene) of known concentration. Prepare a separate standard solution of acetic acid in the same solvent.
-
Reaction Initiation: In a thermostated reaction vessel, mix the two solutions to initiate the ring-opening reaction.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a large excess of a cold solvent or a reagent that neutralizes the acid.
-
Analysis: Analyze the composition of each quenched aliquot using a suitable analytical technique such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to determine the concentrations of the starting materials and the product.
-
Data Analysis: Plot the concentration of the epoxide as a function of time. From this data, determine the reaction order and the rate constant.
Data Presentation
Table 1: Comparison of Ring-Opening Regioselectivity
| Reaction Condition | Nucleophile | Predominant Site of Attack | Mechanism | Product |
| Acidic (e.g., H₂SO₄) | H₂O | More substituted carbon | S(_N)1-like | trans-Diol |
| Basic (e.g., NaOCH₃) | CH₃O⁻ | Less substituted carbon | S(_N)2 | trans-Alkoxy alcohol |
Conclusion
The reactivity of epoxides embedded in long-chain alkanes is a nuanced interplay of inherent ring strain and the steric and electronic influences of the surrounding aliphatic environment. A thorough understanding of these factors is paramount for researchers and professionals in drug development and material science who seek to harness the synthetic utility of these versatile intermediates. The protocols and mechanistic insights provided in this guide offer a robust framework for the predictable and efficient manipulation of long-chain epoxides in a variety of applications.
References
-
Chemistry Steps. Epoxides Ring-Opening Reactions. [Link]
-
Master Organic Chemistry. Epoxides – The Outlier Of The Ether Family. (2015-01-26). [Link]
-
OpenStax. 18.5 Reactions of Epoxides: Ring-Opening. (2023-09-20). [Link]
-
Fundamentals of Organic Chemistry. 9.14 Reactions of Epoxides: Ring-Opening. [Link]
-
Chemistry LibreTexts. 18.5: Reactions of Epoxides - Ring-opening. (2024-09-30). [Link]
-
Master Organic Chemistry. Opening of Epoxides With Acid. (2015-02-02). [Link]
-
Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening. (2024-03-24). [Link]
-
Journal of Materials Chemistry. Chemical pathways of epoxidized and hydroxylated fatty acid methyl esters and triglycerides with phosphoric acid. [Link]
-
ACS Publications. Structure–Reactivity: Comparison between the Carbonation of Epoxidized Vegetable Oils and the Corresponding Epoxidized Fatty Acid Methyl Ester. [Link]
-
Patsnap Eureka. Alkyl Chain Length Impact on Chemical Properties. (2025-07-15). [Link]
-
Chemistry Steps. Epoxides Ring-Opening Reactions. [Link]
-
Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012-04-27). [Link]
-
PubMed. Computational Studies of Chiral Epoxide Radicals. (2025-07-25). [Link]
-
University of Calgary. Ch16: SN1 type reactions of epoxides. [Link]
-
RSC Publishing. A computational study of acid catalyzed aerosol reactions of atmospherically relevant epoxides. [Link]
-
PMC. Entropic factors provide unusual reactivity and selectivity in epoxide-opening reactions promoted by water. [Link]
-
AIChE - Proceedings. (559a) Computational Study of Reaction Mechanisms in Epoxide Ring-Opening By Aryl Borane Catalysts. [Link]
-
ResearchGate. (a) Computationally analyzed epoxide ring-opening reactions under basic... [Link]
-
Chemistry LibreTexts. 10.4: Effect of sterics on Sn2 reactions. (2019-06-05). [Link]
-
Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. [Link]
-
YouTube. Steric and Nucleophilic Effects on SN2 Reactions. (2024-01-17). [Link]
-
ResearchGate. (PDF) Epoxidation of Vegetable Oils, Unsaturated Fatty Acids and Fatty Acid Esters: A Review. (2025-08-10). [Link]
-
ACS Publications. Reaction Engineering Studies of the Epoxidation of Fatty Acid Methyl Esters with Venturello Complex. [Link]
-
Chemistry LibreTexts. 10.4: Effect of sterics on Sn2 reactions. (2019-06-05). [Link]
-
RSC Publishing. Experimental and theoretical study of the reactivity of a series of epoxides with chlorine atoms at 298 K. (2021-02-19). [Link]
-
Rowan University. The effect of pendant alkyl chain length on the barrier properties of epoxy/amine crosslinked networks. (2017-12-06). [Link]
-
PMC. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. [Link]
-
ResearchGate. Influence of the introduction of flexible alkyl chains on the thermal behavior and mechanical properties of mesogenic epoxy thermosets: ARTICLE. (2025-08-06). [Link]
-
University of Calgary. Ch16: SN2 type reactions of Epoxides. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 3. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Solubility Characteristics of (R)-(+)-1,2-Epoxytetradecane in Common Laboratory Solvents
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
(R)-(+)-1,2-Epoxytetradecane is a chiral epoxide featuring a long hydrophobic carbon chain and a reactive three-membered ether ring. This unique structure imparts distinct solubility properties that are critical for its application in organic synthesis, polymer chemistry, and the development of novel therapeutics.[1] This guide provides a comprehensive analysis of the solubility of this compound across a spectrum of common laboratory solvents. We delve into the theoretical principles governing its solubility, present qualitative and quantitative data, and offer a detailed experimental protocol for its empirical determination. The discussion extends to the critical aspect of its reactivity, particularly with protic solvents, which can lead to ring-opening reactions rather than simple dissolution.
Introduction to this compound
This compound, with the molecular formula C₁₄H₂₈O, is a clear, colorless liquid characterized by a long C₁₂ alkyl chain attached to an epoxide ring.[2][3] This structure renders the molecule largely nonpolar, a key determinant of its solubility behavior. The epoxide group, however, introduces polarity and a site of high reactivity due to significant ring strain.[4] This reactivity is harnessed in various synthetic applications, including the preparation of polymeric prodrugs for cancer treatment.[1][5]
Key Physicochemical Properties:
Theoretical Framework of Solubility
The solubility of this compound is best understood through the principle of "like dissolves like." The molecule's dominant feature is its 12-carbon aliphatic tail, which makes it highly lipophilic and hydrophobic. The small, polar epoxide ring contributes dipole-dipole interactions but is generally insufficient to confer significant solubility in highly polar solvents like water.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=record, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} caption="Logical relationship between molecular structure and solvent compatibility."
Interaction with Nonpolar Solvents
In nonpolar solvents such as hexane, toluene, and diethyl ether, the energetic cost of breaking solvent-solvent interactions is low and is readily compensated by the favorable van der Waals forces established between the solvent and the long alkyl chain of the epoxide. Consequently, high solubility is expected.
Interaction with Polar Aprotic Solvents
Polar aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), acetone, and dimethylformamide (DMF) possess dipole moments that can interact favorably with the polar epoxide ring. These solvents are effective at solvating both the polar head and the nonpolar tail, leading to good solubility.
Interaction with Polar Protic Solvents: A Case of Reactivity
This is the most critical consideration for researchers. Polar protic solvents, such as water, methanol, and ethanol, contain acidic protons. While the molecule is sparingly soluble in water (130 µg/L at 20°C), it is generally insoluble for practical lab purposes.[5][6]
In alcohols, and especially in the presence of acid or base catalysts, the solvent can act as a nucleophile, attacking the epoxide ring.[7] This is not a simple dissolution but a chemical reaction—an Sₙ2-type ring-opening—that consumes the starting material to form a new product, typically a 1,2-diol or an alkoxy alcohol.[8] Therefore, while the epoxide may appear to "dissolve," it is crucial to verify its chemical integrity via analytical methods like NMR or GC-MS.
Summary of Solubility Characteristics
The following table provides a qualitative summary of the solubility of this compound in common laboratory solvents.
| Solvent Class | Solvent Example | Relative Polarity | Expected Solubility | Key Considerations |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low | Soluble | Dominated by van der Waals interactions with the alkyl chain. |
| Polar Aprotic | Dichloromethane (DCM), THF, Ethyl Acetate, Acetone | Medium | Soluble | Good balance of interactions with both polar and nonpolar regions. |
| Polar Protic | Methanol, Ethanol | High | Soluble (with reaction) | Prone to nucleophilic ring-opening. Solution may contain reaction byproducts. |
| Highly Polar Protic | Water | Very High | Insoluble | Extremely low water solubility (less than 1 mg/mL).[2][3] Sensitive to moisture.[2][5] |
Experimental Protocol for Solubility Determination
This protocol describes a robust gravimetric method for determining the solubility of this compound.
Objective: To determine the solubility of this compound in a given solvent at a specified temperature (e.g., 25 °C).
Materials:
-
This compound
-
Test solvent (anhydrous grade recommended)
-
Scintillation vials with caps
-
Analytical balance (±0.1 mg)
-
Temperature-controlled shaker or water bath
-
Micropipettes
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Rotary evaporator or vacuum oven
dot graph G { graph [fontname="Arial", splines=ortho]; node [shape=box, style="filled, rounded", fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial"]; edge [color="#202124"];
} caption="Experimental workflow for determining solubility."
Procedure:
-
Preparation: To a 20 mL scintillation vial, add approximately 5 mL of the chosen solvent. Record the exact volume. Add this compound dropwise until a distinct second phase (undissolved liquid) is clearly visible, ensuring an excess of the solute.
-
Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker set to 25 °C. Allow the mixture to equilibrate for at least 24 hours to ensure the solution is saturated.
-
Rationale: Achieving equilibrium is critical for obtaining a true measure of solubility. Insufficient time will lead to an underestimation.
-
-
Phase Separation: Remove the vial from the shaker and let it stand undisturbed at the same temperature for 2 hours. This allows the fine droplets of the undissolved epoxide to settle, preventing contamination of the saturated solution.
-
Aliquot Sampling: Tare a clean, dry collection vial on the analytical balance and record its mass. Using a micropipette, carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant (the top solvent layer). Avoid disturbing the undissolved layer at the bottom.
-
Filtration (Optional but Recommended): For maximum accuracy, pass the collected aliquot through a solvent-compatible 0.45 µm syringe filter directly into the pre-weighed collection vial.
-
Rationale: This step removes any microscopic, undissolved droplets that may be suspended in the supernatant.
-
-
Solvent Evaporation: Place the collection vial on a rotary evaporator or in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has been removed and a constant weight is achieved.
-
Quantification: Allow the vial to cool to room temperature in a desiccator, then weigh it on the analytical balance. The difference between this final mass and the initial tared mass is the weight of the dissolved this compound in the aliquot.
-
Calculation: Calculate the solubility using the following formula:
-
Solubility (g / 100 mL) = (Mass of Residue (g) / Volume of Aliquot (mL)) * 100
-
Conclusion and Best Practices
This compound is a predominantly nonpolar molecule that is highly soluble in nonpolar and polar aprotic solvents. Its utility in polar protic solvents is limited by its propensity to undergo nucleophilic ring-opening reactions.[4][9] Researchers must exercise caution and verify the chemical stability of the epoxide in such solvents. For applications requiring the intact epoxide, anhydrous polar aprotic solvents like THF or DCM are recommended. When determining solubility, a rigorous experimental protocol, such as the one detailed above, is essential for generating reliable and reproducible data.
References
-
PubChem. 1,2-Epoxytetradecane | C14H28O | CID 18604. [Link]
-
OrgoSolver. Epoxide Reactions: Base/Neutral Ring Opening (SN2-like). [Link]
-
ChemBK. 1,2-epoxytetradecane. [Link]
-
Chemistry Steps. Epoxides Ring-Opening Reactions. [Link]
-
Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening. [Link]
-
OpenStax. 18.5 Reactions of Epoxides: Ring-Opening. [Link]
Sources
- 1. 1,2-EPOXYTETRADECANE | 3234-28-4 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. 1,2-Epoxytetradecane | C14H28O | CID 18604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. 1,2-EPOXYTETRADECANE CAS#: 3234-28-4 [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 9. orgosolver.com [orgosolver.com]
A Researcher's Comprehensive Guide to (R)-(+)-1,2-Epoxytetradecane: Safety, Handling, and Storage
This guide provides an in-depth technical overview of the critical safety, handling, and storage protocols for (R)-(+)-1,2-Epoxytetradecane. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established safety data with practical, field-proven insights to ensure the integrity of your research and the safety of your laboratory personnel. The protocols outlined herein are designed to be self-validating systems, emphasizing the causality behind each procedural step to foster a culture of safety and scientific excellence.
Chemical and Physical Identity
This compound is a chiral epoxide used in various synthetic applications, including the preparation of polymeric prodrugs for cancer treatment.[1] Understanding its fundamental properties is the first step toward safe handling.
| Property | Value | Source |
| Molecular Formula | C14H28O | [1][2] |
| Molecular Weight | 212.37 g/mol | [1][2] |
| CAS Number | 3234-28-4 | [1][2] |
| Appearance | Clear colorless to light yellow mobile liquid with an ether-like odor | [1][2][3] |
| Boiling Point | 95-96 °C at 0.4 mmHg | [1][4] |
| Melting Point | < 68 °F (< 20 °C) | [2] |
| Density | 0.845 g/mL at 25 °C | [1][4] |
| Flash Point | >110°C (>235 °F) | [1][2] |
| Water Solubility | Insoluble (130 µg/L at 20°C) | [1][2][3] |
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. A thorough understanding of its potential risks is crucial for mitigating exposure and preventing accidents.
GHS Hazard Classification:
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2][6]
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[2]
-
Hazardous to the aquatic environment, acute hazard (Category 1): Very toxic to aquatic life.[2][5]
-
Hazardous to the aquatic environment, long-term hazard (Category 1): Very toxic to aquatic life with long lasting effects.[2][5]
The primary hazards associated with this compound are its irritant properties and its reactivity. As an epoxide, it is a strained three-membered ring, making it susceptible to ring-opening reactions. This inherent reactivity is the basis for its synthetic utility but also a primary source of its chemical hazards.
Reactivity Profile:
Epoxides as a class are highly reactive.[1][2][3] this compound is incompatible with:
-
Strong acids
-
Strong bases (caustics)
-
Peroxides
-
Oxidizing and reducing agents
Contact with these substances can catalyze violent polymerization reactions.[1][2][3] It is also sensitive to moisture, which can lead to slower, uncontrolled reactions.[1][2][3]
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls, administrative controls, and personal protective equipment, is essential for handling this compound.
Engineering Controls:
-
Fume Hood: All handling of this compound should be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation exposure.[7]
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.
Personal Protective Equipment (PPE):
The selection of appropriate PPE is critical to prevent skin and eye contact.
-
Gloves: Wear nitrile or other chemically resistant gloves.[7] Avoid latex gloves as they offer poor protection against many organic chemicals. Always inspect gloves for tears or punctures before use and remove them using the "inside-out" technique to avoid contaminating your skin.[8]
-
Eye Protection: Chemical safety goggles are required at all times.[7] A face shield should be worn in situations with a higher risk of splashing.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.[9]
-
Respiratory Protection: If there is a risk of generating aerosols or working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3]
Caption: Workflow for selecting and using Personal Protective Equipment (PPE).
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First-Aid Measures:
-
Inhalation: Immediately move the affected person to fresh air.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Wash the area thoroughly with soap and water.[2] Seek medical attention if irritation develops or persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Spill Response Protocol:
For small spills, the following procedure should be followed:
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the fume hood is operating correctly.
-
Absorb: Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spill.
-
Collect: Carefully collect the absorbed material into a sealable, labeled waste container.
-
Decontaminate: Wash the spill area with a detergent solution, followed by a solvent rinse (e.g., ethanol), and then a final wash with soap and water.[3]
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[8]
Caption: Decision tree for responding to a chemical spill.
Storage and Disposal
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.
Storage Conditions:
-
Temperature: Store in a freezer.[3] This minimizes the rate of potential degradation or slow polymerization.
-
Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture.[2][3]
-
Incompatibilities: Store separately from strong acids, bases, peroxides, and oxidizers.[1][3] A dedicated, well-ventilated cabinet is recommended.[10]
-
Labeling: Ensure all containers are clearly labeled with the chemical name, concentration, date received, and all relevant hazard warnings.[9]
Waste Disposal:
Unused this compound and any materials contaminated with it must be disposed of as hazardous waste.[8] Follow all institutional, local, state, and federal regulations.[8][9] Do not dispose of this chemical down the drain, as it is very toxic to aquatic life.[5][11]
Conclusion
This compound is a valuable reagent with a well-defined but manageable hazard profile. By understanding its chemical properties and reactivity, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to strict handling and storage protocols, researchers can safely integrate this compound into their workflows. A proactive approach to safety is not a barrier to scientific progress but rather a cornerstone of reproducible, high-quality research.
References
-
1,2-Epoxytetradecane | C14H28O | CID 18604 . PubChem. [Link]
-
1,2-epoxytetradecane - ChemBK . ChemBK. [Link]
-
Safe Handling of Epoxy Resin Systems . Wolverine Coatings Corporation. [Link]
-
SAFE HANDLING OF EPOXY SYSTEMS . PlasticsEurope. [Link]
-
How to Handle Research Compounds Safely . Maxed Out Compounds. [Link]
-
Guide to Promoting Lab Safety When Working With Chemicals . Ibis Scientific, LLC. [Link]
-
1,2-Epoxyhexadecane | C16H32O | CID 23741 . PubChem. [Link]
-
1,2-Epoxytetradecane, 500mL, Each . CP Lab Safety. [Link]
-
Best Practices for Chemical Storage in Research Labs . Apollo Scientific. [Link]
Sources
- 1. 1,2-EPOXYTETRADECANE CAS#: 3234-28-4 [m.chemicalbook.com]
- 2. 1,2-Epoxytetradecane | C14H28O | CID 18604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. chembk.com [chembk.com]
- 5. Page loading... [guidechem.com]
- 6. 1,2-Epoxytetradecane | 3234-28-4 | TCI AMERICA [tcichemicals.com]
- 7. ibisscientific.com [ibisscientific.com]
- 8. epoxy-europe.eu [epoxy-europe.eu]
- 9. maxedoutcompounds.com [maxedoutcompounds.com]
- 10. apolloscientific.co.uk [apolloscientific.co.uk]
- 11. 1,2-Epoxytetradecane | 3234-28-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Methodological & Application
Enantioselective Synthesis of (R)-(+)-1,2-Epoxytetradecane from 1-Tetradecene: An Application and Protocol Guide
This comprehensive guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It provides a detailed exploration of the enantioselective synthesis of (R)-(+)-1,2-Epoxytetradecane, a valuable chiral building block, from the readily available starting material, 1-tetradecene. This document delves into the theoretical underpinnings, offers detailed experimental protocols, and presents analytical methodologies for the successful execution and validation of this synthesis.
Introduction: The Significance of Chiral Epoxides
Chiral epoxides are pivotal intermediates in the synthesis of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. Their inherent reactivity, driven by the strained three-membered ring, allows for regio- and stereoselective ring-opening reactions, providing access to a diverse range of functionalized chiral compounds. This compound, with its long alkyl chain, is a key precursor for the synthesis of various bioactive lipids and complex organic molecules. The ability to synthesize this epoxide in high enantiomeric purity is therefore of paramount importance.
This guide focuses on the Jacobsen-Katsuki epoxidation, a robust and widely adopted method for the enantioselective epoxidation of unfunctionalized alkenes.[1][2] This reaction utilizes a chiral manganese(III)-salen complex, famously known as Jacobsen's catalyst, to efficiently transfer an oxygen atom to the double bond with high stereocontrol.[3]
The Jacobsen-Katsuki Epoxidation: Mechanism and Principles of Stereoselection
The Jacobsen-Katsuki epoxidation stands as a landmark achievement in asymmetric catalysis, offering a predictable and highly effective means of accessing chiral epoxides from simple alkenes.[4] The reaction's success hinges on the meticulously designed chiral salen ligand that coordinates to a manganese center.
The currently accepted catalytic cycle, while not fully elucidated, is believed to involve the formation of a high-valent manganese(V)-oxo species as the active oxidant.[3] This intermediate is generated from the Mn(III) catalyst and a terminal oxidant, such as sodium hypochlorite (household bleach). The alkene then approaches the Mn(V)-oxo species, and the oxygen atom is transferred to the double bond.
The enantioselectivity of the reaction is dictated by the chiral environment created by the salen ligand. The bulky substituents on the salicylaldehyde moieties and the chiral diamine backbone create a "chiral pocket" that directs the incoming alkene to a specific orientation.[5] This "side-on" approach minimizes steric interactions and favors the formation of one enantiomer of the epoxide over the other.
dot digraph "Jacobsen-Katsuki Epoxidation Catalytic Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, label="Catalytic Cycle of Jacobsen-Katsuki Epoxidation", labelloc=t, labeljust=c, width=7.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Mn_III [label="Mn(III)-salen Catalyst"]; Mn_V [label="Active Mn(V)=O Species"]; Epoxide_Complex [label="Mn(III)-Epoxide Complex"]; Product [label="this compound", shape=ellipse, fillcolor="#FFFFFF"];
Mn_III -> Mn_V [label="Oxidant (e.g., NaOCl)"]; Mn_V -> Epoxide_Complex [label="1-Tetradecene"]; Epoxide_Complex -> Mn_III [label="Product Release"]; Epoxide_Complex -> Product; } Caption: Simplified catalytic cycle of the Jacobsen-Katsuki epoxidation.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of this compound from 1-tetradecene using the Jacobsen-Katsuki epoxidation.
Materials and Reagents
| Reagent | Grade | Supplier |
| 1-Tetradecene | ≥98% | Sigma-Aldrich |
| (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's Catalyst] | Catalyst Grade | Strem Chemicals or Sigma-Aldrich |
| Sodium hypochlorite (NaOCl) | Commercial bleach, buffered | See protocol |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Acros Organics |
| 4-Phenylpyridine N-oxide (PPNO) | ≥98% | Sigma-Aldrich |
| Sodium phosphate, dibasic (Na₂HPO₄) | ACS Reagent | Fisher Scientific |
| Sodium hydroxide (NaOH) | ACS Reagent | VWR |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | EMD Millipore |
| Celite® 545 | --- | Sigma-Aldrich |
| Silica gel | 230-400 mesh | Sorbent Technologies |
Protocol 1: Enantioselective Epoxidation of 1-Tetradecene
Expertise & Experience Note: The use of an axial donor ligand, such as 4-phenylpyridine N-oxide (PPNO), has been shown to improve both the rate and enantioselectivity of the epoxidation of terminal alkenes by stabilizing the active manganese-oxo intermediate and preventing catalyst dimerization.[4] The reaction is typically performed at reduced temperatures to enhance enantioselectivity.
-
Preparation of the Buffered Oxidant: In a flask, prepare a 0.55 M solution of sodium hypochlorite by diluting commercial bleach. Buffer this solution to a pH of approximately 11.3 by the dropwise addition of a 1 M NaOH solution. The pH should be carefully monitored and adjusted.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-tetradecene (1.00 g, 5.09 mmol) and 4-phenylpyridine N-oxide (0.22 g, 1.27 mmol) in 10 mL of dichloromethane.
-
Catalyst Addition: To the stirred solution, add (R,R)-Jacobsen's catalyst (0.16 g, 0.25 mmol, 5 mol%).
-
Initiation of Epoxidation: Cool the reaction mixture to 0 °C in an ice bath. While stirring vigorously, add the buffered sodium hypochlorite solution (15 mL, 8.25 mmol) dropwise over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to afford this compound as a colorless oil.
Expected Results
| Parameter | Expected Value |
| Yield | 75-85% |
| Enantiomeric Excess (ee) | 85-95% |
| Appearance | Colorless oil |
Analytical Methods for Chiral Purity Determination
The determination of the enantiomeric excess (ee) of the synthesized epoxide is crucial for validating the success of the asymmetric synthesis. Chiral gas chromatography (GC) is a highly effective method for this analysis.
Protocol 2: Chiral Gas Chromatography (GC) Analysis
Trustworthiness Note: The use of a well-characterized chiral stationary phase and a validated method is essential for obtaining accurate and reproducible results. It is recommended to first analyze a racemic sample of 1,2-epoxytetradecane to determine the retention times of both enantiomers.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column is required. A suitable column is a cyclodextrin-based chiral stationary phase, such as a Chiraldex G-TA or equivalent.
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent, such as dichloromethane or hexane (approximately 1 mg/mL).
-
GC Conditions:
-
Column: Chiraldex G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: 100 °C (hold for 1 min), then ramp to 150 °C at 2 °C/min.
-
Carrier Gas: Helium, at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R) and (S) enantiomers based on the analysis of a racemic standard. The (R)-enantiomer is expected to be the major peak in the synthesized sample.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, label="Overall Experimental Workflow", labelloc=t, labeljust=c, width=7.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Start: 1-Tetradecene"]; Epoxidation [label="Jacobsen-Katsuki Epoxidation\n[(R,R)-Jacobsen's Cat., NaOCl, PPNO, CH₂Cl₂]"]; Workup [label="Aqueous Work-up & Extraction"]; Purification [label="Flash Column Chromatography"]; Product [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Chiral GC Analysis"]; Result [label="Determine Yield & Enantiomeric Excess", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Start -> Epoxidation; Epoxidation -> Workup; Workup -> Purification; Purification -> Product; Product -> Analysis; Analysis -> Result; } Caption: A schematic representation of the experimental workflow for the synthesis and analysis of this compound.
Alternative Synthetic Strategy: Hydrolytic Kinetic Resolution
While the Jacobsen-Katsuki epoxidation provides a direct route to the chiral epoxide, an alternative strategy involves the kinetic resolution of a racemic epoxide. The hydrolytic kinetic resolution (HKR), also developed by Jacobsen and co-workers, is a powerful method for obtaining highly enantioenriched epoxides and their corresponding 1,2-diols.[6][7]
In this approach, a racemic mixture of 1,2-epoxytetradecane is treated with a substoichiometric amount of water in the presence of a chiral (salen)Co(III) catalyst. The catalyst selectively hydrolyzes one enantiomer of the epoxide at a much faster rate, leaving the unreacted epoxide enriched in the other enantiomer. For the synthesis of this compound, the (S,S)-(salen)Co(III) catalyst would be employed to selectively hydrolyze the (S)-enantiomer.
While this method can provide epoxides with very high enantiomeric excess (>99% ee), a significant drawback is that the maximum theoretical yield of the desired epoxide is 50%.[7] However, the co-produced chiral 1,2-diol is also a valuable synthetic intermediate.
Conclusion
The enantioselective synthesis of this compound from 1-tetradecene is a critical transformation for accessing valuable chiral building blocks. The Jacobsen-Katsuki epoxidation offers a highly efficient and stereoselective method for this purpose. The detailed protocols and analytical methods presented in this guide provide a solid foundation for researchers to successfully synthesize and characterize this important chiral epoxide. Careful attention to reaction conditions, particularly the use of an axial donor and controlled temperature, is key to achieving high yields and enantioselectivities. The validation of enantiomeric purity through chiral GC analysis is an indispensable final step to ensure the quality of the synthesized material for subsequent applications in drug development and complex molecule synthesis.
References
-
Jacobsen, E. N. (1991). Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane. Journal of the American Chemical Society, 113(18), 7063–7064. [Link]
-
Zhang, W., Loebach, J. L., Wilson, S. R., & Jacobsen, E. N. (1990). Enantioselective epoxidation of unfunctionalized olefins catalyzed by salen manganese complexes. Journal of the American Chemical Society, 112(7), 2801–2803. [Link]
-
Wikipedia. (n.d.). Jacobsen epoxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Jacobsen-Katsuki Epoxidation. Retrieved from [Link]
-
Hanson, J. (2001). Synthesis and Use of Jacobsen's Catalyst: Enantioselective Epoxidation in the Introductory Organic Laboratory. Journal of Chemical Education, 78(9), 1266. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides by Means of Catalytic Hydrolysis. Science, 277(5328), 936-938. [Link]
-
Linker, T. (1997). The Jacobsen–Katsuki Epoxidation—A Historic and Critical Review. Angewandte Chemie International Edition in English, 36(19), 2060-2062. [Link]
-
Brandes, B. D., & Jacobsen, E. N. (1994). Highly Enantioselective, Catalytic Epoxidation of Trisubstituted Olefins. The Journal of Organic Chemistry, 59(16), 4378–4380. [Link]
-
Ready, J. M., & Jacobsen, E. N. (2001). Asymmetric Catalysis by Chiral (salen)Metal Complexes. In Comprehensive Asymmetric Catalysis (pp. 1-40). Springer, Berlin, Heidelberg. [Link]
-
PubChem. (n.d.). 1,2-Epoxytetradecane. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (S)-METHYL GLYCIDATE. Retrieved from [Link]
-
White, D. E., & Jacobsen, E. N. (2014). Synthetic process development of (R)-(+)-1,2-epoxy-5-hexene: an important chiral building block. Organic Process Research & Development, 18(11), 1436-1442. [Link]
-
Schafer, J. A., & Jacobsen, E. N. (2009). Hydrolytic and Aminolytic Kinetic Resolution of Terminal Bis-Epoxides. The Journal of Organic Chemistry, 74(1), 386-389. [Link]
-
Schaus, S. E., Brandes, B. D., Larrow, J. F., Tokunaga, M., Hansen, K. B., Gould, A. E., ... & Jacobsen, E. N. (2002). Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)CoIII complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. Journal of the American Chemical Society, 124(7), 1307-1315. [Link]
-
Annis, D. A., & Jacobsen, E. N. (1999). Polymer-supported chiral Co(salen) complexes: a highly active and recyclable catalyst for the hydrolytic kinetic resolution of epoxides. Journal of the American Chemical Society, 121(17), 4147-4154. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 3. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 4. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 5. Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane [organic-chemistry.org]
- 6. Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Cornerstone of Chirality: Application Notes on the Synthesis of Bioactive Molecules Using (R)-(+)-1,2-Epoxytetradecane
Introduction: The Strategic Importance of (R)-(+)-1,2-Epoxytetradecane
In the landscape of asymmetric synthesis, the strategic selection of chiral building blocks is paramount to the successful and efficient construction of complex, biologically active molecules. This compound, a chiral epoxide bearing a long lipophilic C12 alkyl chain, represents a cornerstone synthon for introducing stereospecific functionality. Its inherent ring strain makes it a highly reactive electrophile, susceptible to regioselective and stereospecific ring-opening by a diverse array of nucleophiles. This reactivity profile, coupled with its defined (R)-stereochemistry, allows for the direct installation of a chiral 1,2-disubstituted moiety, a common structural motif in a multitude of bioactive natural products and pharmaceuticals.
This guide provides an in-depth exploration of the application of this compound in the synthesis of key bioactive molecules. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its conversion into chiral 1,2-diols and β-amino alcohols – pharmacophores of significant interest in drug discovery and development.
Core Reactivity: The Nucleophilic Ring-Opening of a Chiral Epoxide
The synthetic utility of this compound is fundamentally derived from the nucleophilic ring-opening of its strained three-membered ring. This transformation is governed by the principles of SN2-type reactions, wherein the nucleophile attacks one of the two electrophilic carbons of the epoxide, leading to inversion of stereochemistry at the site of attack. In the case of a terminal epoxide such as this compound, the attack of most nucleophiles under neutral or basic conditions occurs predominantly at the less sterically hindered terminal carbon (C1).
The regioselectivity of this ring-opening is a critical aspect of its synthetic utility. Under acidic conditions, the reaction mechanism can exhibit characteristics of both SN1 and SN2 pathways. Protonation of the epoxide oxygen activates the ring towards nucleophilic attack. For terminal epoxides, while the SN2 pathway favoring attack at the less substituted carbon is still significant, the development of partial positive charge at the more substituted secondary carbon can lead to attack at this position by weaker nucleophiles.
Application I: Synthesis of (R)-(-)-Tetradecane-1,2-diol - A Key Intermediate for Bioactive Lipids
Chiral 1,2-diols are prevalent structural motifs in a variety of bioactive lipids, including some that play roles in inflammation and cell signaling. The acid-catalyzed hydrolysis of this compound provides a direct and stereospecific route to (R)-(-)-Tetradecane-1,2-diol.
Causality of the Experimental Design
The choice of an acid catalyst, such as dilute sulfuric acid, is crucial for activating the epoxide ring towards nucleophilic attack by a weak nucleophile like water. The reaction is typically conducted in a biphasic system or with a co-solvent like THF or acetone to address the poor water solubility of the lipophilic epoxide. The stereochemical outcome is a direct consequence of the SN2-like backside attack of water on the protonated epoxide, resulting in inversion of configuration at the center of attack. Since the starting epoxide has the (R)-configuration, attack at C1 leads to the formation of a diol with the (R)-configuration at C2.
Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound
Materials:
-
This compound (1.0 eq)
-
Acetone or Tetrahydrofuran (THF)
-
0.1 M Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in acetone or THF (10 mL per gram of epoxide).
-
To the stirred solution, add 0.1 M sulfuric acid (5 mL per gram of epoxide).
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent system).
-
Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases and the pH of the aqueous layer is neutral (pH ~7).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford pure (R)-(-)-Tetradecane-1,2-diol.
Expected Results and Data
| Parameter | Expected Value |
| Product | (R)-(-)-Tetradecane-1,2-diol |
| Appearance | White to off-white solid |
| Yield | Typically >90% |
| Enantiomeric Excess | >99% (retention of stereochemistry) |
| ¹H NMR | Consistent with the diol structure |
| ¹³C NMR | Consistent with the diol structure |
Application II: Synthesis of (R)-1-Amino-2-tetradecanol - A Building Block for Ionizable Lipids and Sphingolipid Analogs
β-amino alcohols are critical pharmacophores found in numerous drugs and are key components of ionizable lipids used in modern mRNA delivery systems. The ring-opening of this compound with an amine source, such as ammonia or a primary amine, provides a direct route to chiral β-amino alcohols.
Causality of the Experimental Design
The reaction of an epoxide with an amine is a classic nucleophilic substitution. Using a concentrated source of ammonia, such as ammonium hydroxide, provides a high concentration of the nucleophile to drive the reaction forward. The reaction is often heated to increase the rate of reaction. The regioselectivity is dictated by the SN2 mechanism, with the amine preferentially attacking the less sterically hindered carbon of the epoxide. This results in the formation of the desired 1-amino-2-ol isomer. The stereochemistry at the C2 position is retained from the starting epoxide.
Experimental Protocol: Aminolysis of this compound
Materials:
-
This compound (1.0 eq)
-
Concentrated Ammonium Hydroxide (NH₄OH, 28-30%)
-
Ethanol
-
Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
In a sealed pressure tube, combine this compound (1.0 eq) and a significant excess of concentrated ammonium hydroxide (e.g., 10-20 equivalents).
-
Add a minimal amount of ethanol to ensure miscibility if needed.
-
Seal the tube tightly and heat the reaction mixture to 60-80 °C for 12-24 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, carefully open the pressure tube in a well-ventilated fume hood.
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with water (1 x 20 mL) and then brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude (R)-1-Amino-2-tetradecanol can be purified by crystallization or column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol, often with a small percentage of triethylamine to prevent streaking).
Expected Results and Data
| Parameter | Expected Value |
| Product | (R)-1-Amino-2-tetradecanol |
| Appearance | White to off-white waxy solid |
| Yield | 70-85% |
| Enantiomeric Excess | >99% |
| ¹H NMR | Consistent with the β-amino alcohol structure |
| ¹³C NMR | Consistent with the β-amino alcohol structure |
Visualization of Synthetic Pathways
Caption: Key synthetic transformations of this compound.
Conclusion and Future Perspectives
This compound stands as a versatile and indispensable chiral building block in the synthesis of bioactive molecules. The protocols detailed herein for the preparation of chiral 1,2-diols and β-amino alcohols provide a robust foundation for researchers in drug discovery and development. The high degree of stereocontrol and regioselectivity inherent in its ring-opening reactions allows for the efficient construction of complex molecular architectures.
The burgeoning field of mRNA therapeutics, which heavily relies on sophisticated lipid nanoparticle delivery systems, presents a particularly exciting frontier for the application of this compound. The long dodecyl chain is ideal for forming the lipidic tails of ionizable lipids, and the chiral 1,2-amino alcohol moiety can be readily incorporated into the polar headgroup, influencing the pKa and overall delivery efficiency of the lipid nanoparticle. Further exploration of diverse nucleophiles and catalytic systems for the ring-opening of this epoxide will undoubtedly unlock new avenues for the synthesis of novel and potent bioactive molecules.
References
-
Mori, K., & Abe, K. (1993). Synthesis of (-)-muricatacin. Bioscience, Biotechnology, and Biochemistry, 57(6), 1028-1029. [Link][1]
-
Li, N., Shi, Z., Tang, Y., Chen, J., & Li, X. (2008). Recent progress on the total synthesis of acetogenins from Annonaceae. Beilstein Journal of Organic Chemistry, 4, 48. [Link]
-
Bozinovic, N., Atwood, G., MacLeod, K. C., Vincent-Rocan, J.-F., Kairouz, V., & Charette, A. B. (2025). A two-step continuous flow synthesis of multi-tail ionizable lipids. Chemical Communications, 61(91), 17452-17455. [Link][2][3]
-
Riley, R. S., Kashyap, M. V., Billingsley, M. M., White, B., Alameh, M.-G., Weissman, D., & Mitchell, M. J. (2021). Ionizable lipid nanoparticles for in utero mRNA delivery. Science Advances, 7(3), eaba1028. [Link][4][5]
-
Master Organic Chemistry. (n.d.). Reaction of epoxides with nucleophiles under basic conditions. Retrieved from [Link][6]
-
Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles. Retrieved from [Link][7]
-
Kadrowski, B. (2020, April 28). 9.16 Epoxide Reactions [Video]. YouTube. [Link][8]
-
Patil, S., et al. (2024). Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. ResearchGate. [Link][9]
-
Kumar, A., & Kumar, S. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry, 3(1), 13-23. [Link][10]
-
Han, X., et al. (2023). Ionizable Lipid Nanoparticles for mRNA Delivery. Advanced NanoBiomed Research, 3(8), 2300006. [Link][11][12]
-
Wang, Y., et al. (2024). High-throughput synthesis and optimization of ionizable lipids through A3 coupling for efficient mRNA delivery. Journal of Nanobiotechnology, 22(1), 1-14. [Link][13]
-
Zhang, Y., et al. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Catalysts, 10(12), 1419. [Link][14][15]
Sources
- 1. BJOC - Recent progress on the total synthesis of acetogenins from Annonaceae [beilstein-journals.org]
- 2. US5344946A - Process for the preparation of vicinal diols and/or epoxides - Google Patents [patents.google.com]
- 3. A two-step continuous flow synthesis of multi-tail ionizable lipids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rdw.rowan.edu [rdw.rowan.edu]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. jsynthchem.com [jsynthchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. High-throughput synthesis and optimization of ionizable lipids through A3 coupling for efficient mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: (R)-(+)-1,2-Epoxytetradecane for the Preparation of Polymeric Prodrugs
Introduction: A New Horizon in Drug Delivery with Chiral Polyethers
The evolution of drug delivery systems has consistently aimed for enhanced therapeutic efficacy, improved patient compliance, and minimized side effects. Polymeric prodrugs, which involve the covalent conjugation of a drug to a polymer backbone, represent a significant advancement in this field.[1][2] This strategy allows for controlled drug release, extended circulation times, and targeted delivery.[1][2] The choice of the polymer backbone is critical, dictating the physicochemical and biological properties of the resulting prodrug.
This guide focuses on the application of (R)-(+)-1,2-Epoxytetradecane , a chiral long-chain terminal epoxide, for the synthesis of novel polyether-based polymeric prodrugs. The long aliphatic side chain of this monomer imparts hydrophobicity to the polymer, making it an excellent candidate for encapsulating and delivering hydrophobic drugs. Furthermore, the stereochemistry of the (R)-(+)-enantiomer can lead to the formation of isotactic polymers with distinct crystalline and self-assembly properties, offering precise control over the final material's characteristics.[3]
This document provides a comprehensive overview, including detailed protocols, for the synthesis of hydroxyl-terminated poly((R)-1,2-tetradecane oxide), its subsequent functionalization with a model drug, ibuprofen, and the characterization of the resulting polymeric prodrug.
Part 1: Synthesis of Hydroxyl-Terminated Poly((R)-1,2-tetradecane oxide)
The synthesis of the polyether backbone is achieved through the ring-opening polymerization (ROP) of this compound. Both anionic and cationic ROP methods can be employed, each offering distinct advantages and control over the polymer's molecular weight and dispersity.[4][5] Anionic ROP, in particular, is well-suited for producing polymers with well-defined architectures and narrow molecular weight distributions.[5][6]
Causality Behind Experimental Choices:
-
Initiator: Potassium naphthalenide is chosen as a potent initiator for the anionic ROP of epoxides. It efficiently generates alkoxide species that initiate the polymerization.[4]
-
Solvent: Anhydrous tetrahydrofuran (THF) is used as the solvent due to its ability to solvate the growing polymer chains and its relative inertness under anionic polymerization conditions.
-
Termination: The polymerization is a "living" process, meaning the polymer chains remain active until a terminating agent is introduced. Acidified methanol is used to protonate the active alkoxide chain ends, resulting in hydroxyl-terminated polymers.[4] This hydroxyl functionality is crucial for the subsequent drug conjugation step.
Experimental Protocol: Anionic Ring-Opening Polymerization
Materials:
| Material | Purity/Grade | Supplier | Notes |
| This compound | >95% | TCI Chemicals | Store under inert atmosphere |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich | Freshly distilled from sodium/benzophenone |
| Naphthalene | Scintillation grade | Sigma-Aldrich | |
| Potassium metal | Solid | Sigma-Aldrich | Handle under mineral oil |
| Methanol | Anhydrous | Sigma-Aldrich | |
| Hydrochloric acid (HCl) | 37% | Sigma-Aldrich | |
| Diethyl ether | Anhydrous | Sigma-Aldrich | |
| Hexane | ACS grade | Fisher Scientific | For precipitation |
Procedure:
-
Initiator Preparation (Potassium Naphthalenide):
-
Under an inert atmosphere (argon or nitrogen) in a glovebox, add 1.28 g (10 mmol) of naphthalene to a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar.
-
Add 50 mL of anhydrous THF and stir until the naphthalene is completely dissolved.
-
Carefully add 0.39 g (10 mmol) of freshly cut potassium metal to the solution.
-
Stir the mixture at room temperature. The solution will gradually turn a deep green color, indicating the formation of the potassium naphthalenide radical anion. This process may take several hours.
-
The concentration of the initiator can be determined by titration against a standard acid.
-
-
Polymerization:
-
In a separate flame-dried 250 mL Schlenk flask under an inert atmosphere, add 10.62 g (50 mmol) of this compound.
-
Add 100 mL of anhydrous THF and stir to dissolve the monomer.
-
Cool the monomer solution to 0 °C using an ice bath.
-
Slowly add the prepared potassium naphthalenide solution dropwise to the stirred monomer solution via a cannula. The amount of initiator added will determine the target molecular weight of the polymer (e.g., for a target degree of polymerization of 50, add 1 mmol of initiator).
-
The reaction mixture will typically exhibit a color change upon initiation.
-
Allow the reaction to proceed at 0 °C for 24 hours.
-
-
Termination and Purification:
-
After 24 hours, terminate the polymerization by adding 5 mL of acidified methanol (prepared by adding a few drops of concentrated HCl to methanol). The green color of the living polymer chains will disappear.
-
Allow the solution to warm to room temperature.
-
Concentrate the solution under reduced pressure to about half its original volume.
-
Precipitate the polymer by slowly pouring the concentrated solution into a large excess of cold hexane (e.g., 500 mL) with vigorous stirring.
-
Collect the white precipitate by filtration and wash it with fresh cold hexane.
-
Dry the polymer under vacuum at 40 °C to a constant weight.
-
Caption: Workflow for the anionic ring-opening polymerization of this compound.
Characterization of the Polymer Backbone:
The synthesized hydroxyl-terminated poly((R)-1,2-tetradecane oxide) should be characterized to determine its molecular weight, dispersity, and thermal properties.
| Technique | Parameter(s) Measured | Expected Results |
| ¹H NMR | Chemical structure and end-group analysis | Peaks corresponding to the polyether backbone and terminal hydroxyl groups. Integration of end-group signals relative to the repeating units can be used to estimate Mn.[7] |
| GPC/SEC | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) | A narrow molecular weight distribution (Đ < 1.2) is indicative of a well-controlled "living" polymerization.[8] |
| DSC | Glass transition temperature (Tg) and melting temperature (Tm) | The Tg and Tm will depend on the molecular weight and crystallinity of the polymer. The stereoregular nature of the polymer may result in a distinct melting point.[9] |
Part 2: Conjugation of a Model Drug - Ibuprofen
The terminal hydroxyl groups of the synthesized polyether serve as reactive sites for the covalent attachment of drug molecules. In this protocol, we describe the conjugation of ibuprofen, a non-steroidal anti-inflammatory drug (NSAID) with a carboxylic acid group, via an ester linkage.
Causality Behind Experimental Choices:
-
Coupling Agents: N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) are used to facilitate the esterification reaction. DCC activates the carboxylic acid group of ibuprofen, making it susceptible to nucleophilic attack by the hydroxyl groups of the polymer. DMAP acts as a catalyst to accelerate the reaction.[10][11]
-
Solvent: Anhydrous dichloromethane (DCM) is an excellent solvent for both the polymer and the reactants, ensuring a homogeneous reaction mixture.
-
Purification: The by-product of the DCC coupling, dicyclohexylurea (DCU), is insoluble in DCM and can be removed by filtration. The final polymeric prodrug is purified by precipitation to remove any unreacted drug and coupling agents.
Experimental Protocol: DCC/DMAP Esterification
Materials:
| Material | Purity/Grade | Supplier | Notes |
| Hydroxyl-terminated poly((R)-1,2-tetradecane oxide) | - | Synthesized | Dried under vacuum before use |
| Ibuprofen | >98% | Sigma-Aldrich | |
| N,N'-Dicyclohexylcarbodiimide (DCC) | >99% | Sigma-Aldrich | Handle with care, moisture sensitive |
| 4-Dimethylaminopyridine (DMAP) | >99% | Sigma-Aldrich | |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Sigma-Aldrich | |
| Diethyl ether | ACS grade | Fisher Scientific | For precipitation |
Procedure:
-
Reaction Setup:
-
In a flame-dried 100 mL round-bottom flask under an inert atmosphere, dissolve 2.0 g of hydroxyl-terminated poly((R)-1,2-tetradecane oxide) in 40 mL of anhydrous DCM.
-
Add 0.41 g (2.0 mmol) of ibuprofen and 0.024 g (0.2 mmol) of DMAP to the solution. Stir the mixture until all solids are dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Coupling Reaction:
-
In a separate vial, dissolve 0.41 g (2.0 mmol) of DCC in 10 mL of anhydrous DCM.
-
Slowly add the DCC solution dropwise to the stirred polymer/ibuprofen solution at 0 °C.
-
A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Allow the reaction to warm to room temperature and stir for 48 hours.
-
-
Purification:
-
After 48 hours, filter the reaction mixture to remove the precipitated DCU.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the polymeric prodrug by adding the concentrated solution dropwise to a large excess of cold diethyl ether with vigorous stirring.
-
Collect the precipitate by filtration and wash it with fresh cold diethyl ether to remove any unreacted ibuprofen and residual coupling agents.
-
Dry the final product, the ibuprofen-poly((R)-1,2-tetradecane oxide) prodrug, under vacuum at room temperature to a constant weight.
-
Caption: Workflow for the conjugation of ibuprofen to the polymer backbone.
Characterization of the Polymeric Prodrug:
The successful conjugation of ibuprofen to the polymer backbone should be confirmed using spectroscopic techniques.
| Technique | Parameter(s) Measured | Expected Results |
| ¹H NMR | Confirmation of ester bond formation and drug loading | Appearance of characteristic peaks from the ibuprofen molecule, and a shift in the peaks corresponding to the polymer backbone protons adjacent to the newly formed ester linkage. The drug loading can be quantified by comparing the integration of ibuprofen peaks to the polymer backbone peaks. |
| FTIR | Confirmation of ester bond formation | Appearance of a new strong absorption band around 1735 cm⁻¹, characteristic of the C=O stretch of the ester group. Disappearance or reduction of the broad -OH stretch from the starting polymer. |
Part 3: Biocompatibility and Drug Release Insights
Biocompatibility Considerations:
Aliphatic polyethers, such as polyethylene glycol (PEG), are generally known for their excellent biocompatibility and low cytotoxicity.[12] While specific biocompatibility data for poly((R)-1,2-tetradecane oxide) is not extensively available, studies on similar long-chain aliphatic polyethers suggest a favorable biocompatibility profile.[13] It is, however, imperative to conduct in vitro cytotoxicity assays (e.g., MTT or LDH assays) on the synthesized polymer and the final prodrug to ensure their safety for biomedical applications.
In Vitro Drug Release:
The release of the conjugated drug from the polymer backbone is a critical parameter for a prodrug system. The ester linkage between the polymer and ibuprofen is susceptible to hydrolysis, which can be accelerated under acidic or basic conditions, or in the presence of esterase enzymes.
A typical in vitro drug release study involves incubating the polymeric prodrug in a buffer solution (e.g., phosphate-buffered saline, PBS) at a physiological temperature (37 °C) and pH (7.4), and also at a lower pH (e.g., 5.0) to simulate the acidic environment of endosomes or tumor tissues.[14] Aliquots of the release medium are collected at different time points, and the concentration of the released drug is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[14] The cumulative drug release is then plotted against time to determine the release kinetics.
Conclusion and Future Perspectives
The use of this compound as a monomer for the synthesis of polymeric prodrugs opens up new avenues for the development of advanced drug delivery systems. The combination of a hydrophobic polyether backbone with the potential for stereoregularity provides a versatile platform for the delivery of a wide range of therapeutic agents. The protocols detailed in this guide provide a solid foundation for researchers to explore this promising class of biomaterials.
Future work should focus on a thorough in vitro and in vivo evaluation of these polymeric prodrugs, including detailed biocompatibility studies, investigation of the self-assembly behavior of amphiphilic block copolymers derived from this monomer, and a comprehensive analysis of their pharmacokinetic and pharmacodynamic profiles.
References
- Feliu, N., Walter, M. V., Montañez, M. I., Kunzmann, A., Hult, A., Nyström, A., ... & Fadeel, B. (2012). Stability and biocompatibility of a library of polyester dendrimers in comparison to polyamidoamine dendrimers.
- Dou, J. (2015). Amphiphilic block copolymers and the applications in therapeutics deli. University of Akron.
- Weng, J., Tong, H. H., & Chow, S. F. (2020). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. Pharmaceutics, 12(8), 732.
- BenchChem. (2025).
- Chen, C. C., Liu, T. Y., Chen, H. H., & Chen, C. H. (2010). Multiple release kinetics of targeted drug from gold nanorod embedded polyelectrolyte conjugates induced by near-infrared laser irradiation. The journal of physical chemistry. B, 114(44), 13957–13964.
- Kim, J., Lee, S., Kim, H., & Lee, J. (2023). Anionic ring-opening polymerization of functional epoxide monomers in the solid state.
- Carlotti, S., & Deffieux, A. (2004). Anionic Ring-Opening Polymerization of Epoxides and Related Nucleophilic Polymerization Processes. In Anionic Polymerization (pp. 101-143). Springer, Berlin, Heidelberg.
- LibreTexts. (2019). 24.
- Rangel-M, Y., L-García, J., & L-Serrano, A. (2021).
- The University of Massachusetts Amherst. (2020). EFFECT OF CHEMICAL IDENTITY AND MORPHOLOGY ON AMPHIPHILIC-ZWITTERIONIC BLOCK COPOLYMER MEMBRANES. UMass ScholarWorks.
- Mai, Y., & Eisenberg, A. (2012). Block Copolymers: Synthesis, Self-Assembly, and Applications. Chemical Society Reviews, 41(18), 5969-5985.
- Dadparvar, M., Wagner, E., & Lächelt, U. (2021). Exploring the Interplay between Drug Release and Targeting of Lipid-Like Polymer Nanoparticles Loaded with Doxorubicin. Pharmaceutics, 13(11), 1845.
- Kataoka, K., Harada, A., & Nagasaki, Y. (2001). Block copolymer micelles for drug delivery: design, characterization and biological significance. Advanced drug delivery reviews, 47(1), 113-131.
- Zappaterra, F., Meola, D., Chaibi, C., & Giovannini, P. P. (2021). Biocatalytic Approach for Direct Esterification of Ibuprofen with Sorbitol in Biphasic Media. International journal of molecular sciences, 22(6), 3066.
- Lee, S., Kim, H., & Lee, J. (2023). Anionic ring-opening polymerization of functional epoxide monomers in the solid state.
- Popescu, M., Vasile, C., & Raschip, I. (2014). Drug dual-release matrix proprieties and the correlations with nanostructure aggregation kinetics for siloxane-polyether/hydrogel nanocomposites. RSC advances, 4(84), 44755-44765.
- Weng, J., Tong, H. H., & Chow, S. F. (2020). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. Pharmaceutics, 12(8), 732.
- Dou, J. (2015). Amphiphilic block copolymers and the applications in therapeutics deli. The University of Akron.
- Feng, C., Li, Y., & Jiang, Z. (2017). Synthesis and self-assembly of poly (ethylene glycol)-block-poly (N-3-(methylthio) propyl glycine) and their oxidation-sensitive polymersomes. Polymer Chemistry, 8(3), 520-530.
- Naumann, S. (2022). Recent Advances in the Stereoselective Polymerization of Epoxides and Applications of Stereocontrolled Polyethers. Chemistry–A European Journal, 28(1), e202103565.
- Gao, Y. (2018). Introduction and synthesis of polymeric prodrugs. MOJ Bioequivalence & Bioavailability, 5(3), 125-128.
- Zappaterra, F., Presini, F., Meola, D., & Giovannini, P. P. (2021). Biocatalytic Approach for Direct Esterification of Ibuprofen with Sorbitol in Biphasic Media. International Journal of Molecular Sciences, 22(6), 3066.
- Jenni, S., Simon, M., Lhiaubet-Vallet, V., & Gasser, G. (2021). Novel Amphiphilic Block Copolymers for the Formation of Stimuli-Responsive Non-Lamellar Lipid Nanoparticles. International Journal of Molecular Sciences, 22(16), 8758.
- Ethyl Corporation. (1992). U.S. Patent No. 5,159,123. U.S.
- Wang, L., Liu, Y., & Wang, Y. (2019). Hydroxyl-terminated Polyethylenes Bearing Functional Side Groups: Facile Synthesis and Their Properties. Chinese Journal of Polymer Science, 37(10), 1007-1015.
- Martínez-López, A., L-Cedeño, F., & Martínez-R-Alva, S. (2022). Synthesis of Biobased Hydroxyl-Terminated Oligomers by Metathesis Degradation of Industrial Rubbers SBS and PB: Tailor-Made Unsaturated Diols and Polyols. Polymers, 14(22), 4983.
- Zappaterra, F., Meola, D., Chaibi, C., & Giovannini, P. P. (2021). Biocatalytic Approach for Direct Esterification of Ibuprofen with Sorbitol in Biphasic Media. International journal of molecular sciences, 22(6), 3066.
- Explosives Research and Development Establishment. (1964).
- Lin, C. H., Chang, S. L., & Wang, C. S. (2023). Synthesis and Characterization of DOPO-Containing Poly (2, 6-dimethyl-1, 4-phenylene oxide)
- Zappaterra, F., Meola, D., Chaibi, C., & Giovannini, P. P. (2021). Biocatalytic Approach for Direct Esterification of Ibuprofen with Sorbitol in Biphasic Media. International Journal of Molecular Sciences, 22(6), 3066.
- Zhang, Y., & Chen, G. (2017). Synthesis, Chemical Modifications and Applications of Hydroxyl-Terminated Polybutadiene. Progress in Chemistry, 29(5), 515-526.
- Wang, W., Zhao, W., Dong, J., Wang, F., Zhang, X., & Liu, H. (2025). Synthesis of Multi-hydroxyl Terminated Polybutadiene Liquid Rubber Featuring High 1,4-Content. Acta Polymerica Sinica, 56(3), 457-464.
- Wang, C. S., & Lin, C. H. (2011). Synthesis, characterization and thermal properties of functionalized poly (2, 6-dimethyl-1, 4-phenylene oxide) s containing ethylenic, aldehydic, hydroxyl and acrylate pendant groups.
- Dugan, C. (2023).
- Keul, H., & Möller, M. (2022). Polyethers Based on Short‐Chain Alkyl Glycidyl Ethers: Thermoresponsive and Highly Biocompatible Materials.
Sources
- 1. mdpi.com [mdpi.com]
- 2. epfl.ch [epfl.ch]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Anionic ring-opening polymerization of functional epoxide monomers in the solid state - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Biocatalytic Approach for Direct Esterification of Ibuprofen with Sorbitol in Biphasic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Stability and biocompatibility of a library of polyester dendrimers in comparison to polyamidoamine dendrimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Biocatalytic Transformations of (R)-(+)-1,2-Epoxytetradecane
Introduction: The Strategic Value of (R)-(+)-1,2-Epoxytetradecane
This compound (C.A.S. Number: 3234-28-4) is a chiral epoxide that serves as a pivotal intermediate in the synthesis of a variety of high-value chemical entities.[1] Its utility is primarily derived from the strained three-membered oxirane ring, which is susceptible to nucleophilic attack, enabling the stereospecific introduction of functional groups. This reactivity, combined with the long lipophilic C12 alkyl chain, makes it a valuable precursor for the synthesis of complex molecules with applications in pharmaceutical development, materials science, and as fine chemicals.[2]
In the pharmaceutical industry, the enantiopurity of drug candidates is of paramount importance, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This compound provides a chiral scaffold for the synthesis of enantiomerically pure bioactive molecules. Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the transformation of this epoxide, often proceeding under mild conditions with high stereospecificity and reduced environmental impact.[3]
This guide provides detailed application notes and protocols for two key biocatalytic transformations of this compound: enantioselective hydrolysis catalyzed by epoxide hydrolases (EHs) and detoxification via conjugation with glutathione, mediated by glutathione S-transferases (GSTs).
I. Enantioselective Hydrolysis: Synthesis of (R)-(-)-1,2-Tetradecanediol
The biocatalytic hydrolysis of epoxides to their corresponding vicinal diols is a cornerstone of green chemistry, providing access to valuable chiral building blocks.[3][4] This transformation is catalyzed by epoxide hydrolases (EHs), enzymes that exhibit high regio- and enantioselectivity.[3][4] The enzymatic hydrolysis of this compound yields (R)-(-)-1,2-Tetradecanediol, a versatile synthon for organic synthesis.[2]
Scientific Rationale
Epoxide hydrolases catalyze the addition of a water molecule to the epoxide ring, resulting in its opening and the formation of a diol.[3][4] The reaction mechanism typically involves a nucleophilic attack by an aspartate residue in the enzyme's active site on one of the epoxide carbons, forming a covalent ester intermediate. This is followed by a base-catalyzed hydrolysis of the intermediate by a histidine residue, regenerating the enzyme and releasing the diol product. The stereochemical outcome of the reaction is dictated by the enzyme's chiral active site, which preferentially binds and orients one enantiomer of the epoxide for nucleophilic attack.
For terminal epoxides like this compound, EHs from various microbial sources, such as yeasts of the genera Rhodotorula and Rhodosporidium, have demonstrated high enantioselectivity.[5]
Experimental Workflow: Enantioselective Hydrolysis
Sources
Application Notes and Protocols: Enzymatic Kinetic Resolution of (R)-(+)-1,2-Epoxytetradecane
Introduction: The Significance of Chiral Epoxides in Modern Drug Development
Chiral epoxides are invaluable building blocks in the synthesis of complex, biologically active molecules. Their inherent ring strain and defined stereochemistry make them versatile intermediates for introducing specific functionalities with high stereocontrol. Many organic compounds, including natural amino acids and sugars, are chiral, existing in two non-superimposable mirror-image forms called enantiomers. In the pharmaceutical industry, it is often crucial to synthesize only one of these enantiomers, as the two can exhibit vastly different pharmacological activities and toxicological profiles.
(R)-(+)-1,2-Epoxytetradecane is a long-chain aliphatic epoxide that serves as a key precursor for various bioactive lipids and pharmaceutical agents. The production of enantiomerically pure epoxides is a significant challenge in synthetic chemistry. Enzymatic kinetic resolution (EKR) offers a powerful and environmentally benign alternative to traditional chemical methods.[1][2] This approach utilizes the high enantioselectivity of enzymes, such as epoxide hydrolases (EHs), to preferentially catalyze the transformation of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted and thus enriched.[1]
This application note provides a comprehensive guide to the use of this compound as a substrate in enzymatic kinetic resolution. We will delve into the mechanistic underpinnings of this biotransformation, present detailed experimental protocols for both the enzymatic reaction and the subsequent chiral analysis, and offer insights grounded in established scientific principles to aid researchers in achieving high enantiomeric purity.
The Mechanism of Enzymatic Epoxide Hydrolysis
Epoxide hydrolases (EHs) are a class of enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols by the addition of a water molecule, without the need for any cofactors.[1] Most EHs belong to the α/β-hydrolase fold superfamily and operate via a two-step mechanism.
Step 1: Alkylation - Formation of a Covalent Intermediate The reaction is initiated by a nucleophilic attack from an aspartate residue in the enzyme's active site on one of the epoxide's carbon atoms. This attack is facilitated by other active site residues, such as tyrosine and histidine, which protonate the epoxide oxygen, making the ring more susceptible to nucleophilic attack. This results in the opening of the epoxide ring and the formation of a covalent ester intermediate between the enzyme and the substrate.
Step 2: Hydrolysis - Regeneration of the Enzyme In the second step, a water molecule, activated by a charge-relay system involving a histidine and another aspartate residue, attacks the ester intermediate. This hydrolytic step cleaves the ester bond, releasing the diol product and regenerating the enzyme's active site for the next catalytic cycle.
The enantioselectivity of the kinetic resolution arises from the chiral environment of the enzyme's active site, which preferentially binds and orients one enantiomer for the nucleophilic attack, leading to a significantly faster hydrolysis rate for that enantiomer.
Visualizing the Enzymatic Kinetic Resolution Workflow
Caption: Workflow of the enzymatic kinetic resolution of racemic 1,2-epoxytetradecane.
Experimental Protocols
Part 1: Enzymatic Kinetic Resolution of Racemic 1,2-Epoxytetradecane
This protocol is a representative method for the kinetic resolution of long-chain aliphatic epoxides using a commercially available epoxide hydrolase from Aspergillus niger. Optimization of parameters such as enzyme and substrate concentration, temperature, and reaction time is recommended for achieving the best results.
Materials:
-
Racemic 1,2-epoxytetradecane
-
Epoxide Hydrolase from Aspergillus niger (lyophilized powder or immobilized)[3][4][5]
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Dimethylformamide (DMF) or another suitable co-solvent
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography elution
Procedure:
-
Substrate Preparation: Prepare a stock solution of racemic 1,2-epoxytetradecane in DMF. Due to the low aqueous solubility of the substrate, a co-solvent is necessary. The final concentration of DMF in the reaction mixture should be kept low (typically ≤ 5% v/v) to minimize enzyme denaturation.
-
Enzyme Preparation: Prepare a solution or suspension of the epoxide hydrolase in 50 mM potassium phosphate buffer (pH 7.0). If using an immobilized enzyme, weigh the required amount directly.
-
Reaction Setup: In a temperature-controlled reaction vessel, combine the phosphate buffer and the enzyme solution/suspension. Stir the mixture gently.
-
Initiation of Reaction: Add the substrate stock solution to the reaction vessel to initiate the hydrolysis. The final substrate concentration can range from 10 mM to 100 mM, depending on the enzyme's activity and stability.
-
Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30-40°C) with gentle stirring.[3][5] Monitor the progress of the reaction by taking aliquots at regular intervals. To do this, extract a small volume of the reaction mixture with an equal volume of ethyl acetate containing an internal standard. Analyze the organic phase by chiral GC to determine the enantiomeric excess (e.e.) of the remaining epoxide and the formed diol, as well as the conversion rate. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric purity of both the unreacted epoxide and the diol product.
-
Reaction Quenching and Work-up: Once the desired conversion is reached, quench the reaction by adding an equal volume of ethyl acetate. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting mixture of unreacted epoxide and diol product by column chromatography on silica gel using a hexane/ethyl acetate gradient. The unreacted this compound will elute first, followed by the more polar (S)-(-)-1,2-tetradecanediol.
Data Summary Table: Representative Reaction Parameters
| Parameter | Recommended Value/Range | Rationale/Justification |
| Enzyme Source | Epoxide Hydrolase from Aspergillus niger or whole cells of Rhodotorula glutinis | These enzymes have demonstrated high enantioselectivity for a range of aliphatic epoxides.[2][3] |
| Substrate | Racemic 1,2-epoxytetradecane | Long-chain aliphatic epoxide, poorly soluble in water. |
| Substrate Conc. | 10 - 100 mM | Higher concentrations can lead to substrate inhibition or solubility issues. Optimization is key. |
| Buffer System | 50 mM Potassium Phosphate, pH 7.0 | The optimal pH for A. niger EH is around 7.0.[3][5] |
| Co-solvent | DMF or DMSO (≤ 5% v/v) | Required to solubilize the hydrophobic substrate.[3] |
| Temperature | 30 - 40°C | Provides a balance between reaction rate and enzyme stability. The optimal temperature for A. niger EH is 40°C.[3][5] |
| Reaction Time | 4 - 24 hours | Monitored by chiral GC/HPLC to achieve ~50% conversion. |
| Target Conversion | ~50% | Theoretical point of maximum enantiomeric excess for both substrate and product in a kinetic resolution. |
| Expected Outcome | This compound (>95% e.e.) and (S)-(-)-1,2-Tetradecanediol (>90% e.e.) | Based on typical performance of these enzymes with similar substrates. |
Part 2: Chiral Gas Chromatography (GC) Analysis
Chiral GC is a highly effective method for monitoring the kinetic resolution by separating the enantiomers of both the starting epoxide and the resulting diol. Cyclodextrin-based chiral stationary phases are particularly well-suited for this purpose.[6][7]
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A chiral capillary column, such as one based on a derivatized β-cyclodextrin (e.g., Rt-βDEXsm or similar).[8]
-
Carrier Gas: Hydrogen or Helium.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program (Example):
-
Initial temperature: 120°C, hold for 2 minutes.
-
Ramp: 5°C/min to 200°C.
-
Hold at 200°C for 10 minutes.
-
(This program is a starting point and must be optimized for the specific column and compounds.)
-
-
Injection Volume: 1 µL (split injection).
Sample Preparation:
-
For Reaction Monitoring: Take an aliquot (e.g., 100 µL) from the reaction mixture. Add an equal volume of ethyl acetate containing a suitable internal standard (e.g., undecane or dodecane). Vortex vigorously, centrifuge, and inject the organic layer.
-
For Purified Fractions: Dilute the purified epoxide and diol fractions in ethyl acetate to an appropriate concentration for GC analysis.
-
Derivatization (Optional for Diol): For better peak shape and volatility of the diol, derivatization to the corresponding trimethylsilyl (TMS) ethers can be performed using a reagent like BSTFA.
Data Analysis:
-
Conversion Calculation:
-
Conversion (%) = [Area(diol)] / ([Area(epoxide)] + [Area(diol)]) * 100
-
-
Enantiomeric Excess (e.e.) Calculation:
-
e.e. (%) of Epoxide = [|Area(R-epoxide) - Area(S-epoxide)|] / [Area(R-epoxide) + Area(S-epoxide)] * 100
-
e.e. (%) of Diol = [|Area(R-diol) - Area(S-diol)|] / [Area(R-diol) + Area(S-diol)] * 100
-
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The progress of the kinetic resolution is continuously monitored by an independent, quantitative analytical method (chiral GC). This allows for:
-
Real-time Decision Making: The reaction can be stopped precisely at the optimal conversion point.
-
Verification of Results: The enantiomeric excess of both the remaining substrate and the formed product should correlate with the conversion, providing an internal check on the enantioselectivity of the biotransformation.
-
Troubleshooting: Deviations from expected results can be quickly identified, whether they stem from enzyme inactivation, substrate instability, or analytical issues.
By integrating the synthetic protocol with a robust analytical methodology, researchers can confidently develop and optimize the kinetic resolution of this compound.
References
-
Bučko, M., Kaniaková, K., Hronská, H., Gemeiner, P., & Rosenberg, M. (2023). Epoxide Hydrolases: Multipotential Biocatalysts. International Journal of Molecular Sciences, 24(8), 7334. [Link]
-
Weijers, C. A. G. M., Botes, A. L., van Dyk, M. S., & de Bont, J. A. M. (1998). Enantioselective hydrolysis of unbranched aliphatic 1,2-epoxides by Rhodotorula glutinis. Tetrahedron: Asymmetry, 9(3), 467-473. [Link]
- Chen, L., Shen, H., Wei, C., & Zhu, Q. (2013). Bioresolution of (R)-glycidyl azide by Aspergillus niger ZJUTZQ208: a new and concise synthon for chiral vicinal amino alcohols. Applied Microbiology and Biotechnology, 97(16), 7111-7121.
-
Pan, J., et al. (2023). Potential of Y. lipolytica epoxide hydrolase for efficient production of enantiopure (R)-1,2-octanediol. AMB Express, 13(1), 60. [Link]
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(11), 2853. [Link]
-
Kronenburg, N. A. E., de Bont, J. A. M., & Fischer, L. (2001). Improvement of enantioselectivity by immobilized imprinting of epoxide hydrolase from Rhodotorula glutinis. Journal of Molecular Catalysis B: Enzymatic, 16(2-3), 121-129. [Link]
-
Morisseau, C., & Hammock, B. D. (2005). Purification and characterization of a highly enantioselective epoxide hydrolase from Aspergillus niger. Journal of Agricultural and Food Chemistry, 53(12), 4763-4768. [Link]
-
Lutje Spelberg, J. H., et al. (2011). Laboratory evolution of an epoxide hydrolase--towards an enantioconvergent biocatalyst. Journal of Molecular Catalysis B: Enzymatic, 72(3-4), 211-217. [Link]
-
Maritz, J., et al. (2009). The enantioselective catalytic hydrolysis of racemic 1,2-epoxyoctane in a batch and a continuous process. Journal of Chemical Technology & Biotechnology, 84(8), 1145-1151. [Link]
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
- Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric catalysis with water: efficient kinetic resolution of terminal epoxides by means of catalytic hydrolysis. Science, 277(5328), 936-938.
-
Baldascini, M. (2003). Bioreaction engineering for the kinetic resolution of racemic epoxides by epoxide hydrolase. University of Groningen. [Link]
-
Schaus, S. E., et al. (2002). Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. Journal of the American Chemical Society, 124(7), 1307-1315. [Link]
-
Wikipedia. (2023). Epoxide hydrolase. [Link]
-
Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (2001). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. STEM, University of Padua. [Link]
-
G-L. G. (2005). Enzymatic transformations.† Immobilized A. nigerepoxide hydrolase as a novel biocatalytic tool for repeated-batch hydrolytic kinetic resolution of epoxides. Green Chemistry, 7(9), 652-657. [Link]
-
Gotor-Fernández, V., & Gotor, V. (2013). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 18(12), 15153-15185. [Link]
-
Labuschagne, M., & Albertyn, J. (2007). Cloning of an epoxide hydrolase-encoding gene from Rhodotorula mucilaginosa and functional expression in Yarrowia lipolytica. Yeast, 24(2), 69-78. [Link]
-
Jacobsen, E. N., et al. (2002). Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)CoIII complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. Journal of the American Chemical Society, 124(7), 1307-1315. [Link]
-
Pan, J., et al. (2022). Structure-Guided Regulation in the Enantioselectivity of an Epoxide Hydrolase to Produce Enantiomeric Monosubstituted Epoxides and Vicinal Diols via Kinetic Resolution. Organic Letters, 24(9), 1757-1761. [Link]
-
Gricman, L., et al. (2011). Preparative-scale kinetic resolution of racemic styrene oxide by immobilized epoxide hydrolase. Journal of Molecular Catalysis B: Enzymatic, 73(1-4), 101-106. [Link]
-
Armstrong, D. W. (2000). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International, 13(5), 308-316. [Link]
-
Macherey-Nagel. (n.d.). Chiral Gas Chromatography. [Link]
Sources
- 1. Epoxide Hydrolases: Multipotential Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Purification and characterization of a highly enantioselective epoxide hydrolase from Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Laboratory evolution of an epoxide hydrolase - towards an enantioconvergent biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparative-scale kinetic resolution of racemic styrene oxide by immobilized epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. hplc.sk [hplc.sk]
- 8. gcms.cz [gcms.cz]
Application Notes & Protocols: A Guide to the Sharpless Asymmetric Epoxidation of Long-Chain Allylic Alcohols
Introduction: The Enduring Power of Chiral Epoxides
In the landscape of pharmaceutical and natural product synthesis, the precise installation of stereocenters is paramount. Chiral epoxides, particularly 2,3-epoxyalcohols, are highly valuable synthetic intermediates due to their versatile reactivity, allowing for regio- and stereospecific ring-opening reactions to furnish diols, aminoalcohols, and ethers.[1] The development of methods to access these building blocks in an enantiomerically pure form has been a central goal of synthetic chemistry. The Katsuki-Sharpless Asymmetric Epoxidation (SAE), first reported in 1980, represented a monumental breakthrough, providing the first practical and highly predictable method for the enantioselective epoxidation of a broad range of primary and secondary allylic alcohols.[1][2][3]
This guide provides an in-depth exploration of the SAE, with a specific focus on its application to long-chain and lipophilic allylic alcohols—substrates commonly encountered in the synthesis of complex natural products like terpenes, pheromones, and macrolide antibiotics.[1][4] We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and provide a comprehensive troubleshooting guide to empower researchers in achieving high yields and excellent enantioselectivities.
Mechanism and Principles of Enantioselection
The remarkable success of the Sharpless epoxidation lies in the formation of a well-defined chiral catalyst in situ, which creates a diastereomeric transition state, lowering the activation energy for epoxidation on one face of the prochiral alkene over the other.[5][6] The reaction system consists of four key components.
-
Titanium(IV) isopropoxide (Ti(OiPr)₄): This serves as the Lewis acidic metal center of the catalyst.[7][8] Its primary role is to coordinate with the allylic alcohol, the chiral ligand, and the oxidant, assembling them into a rigid, organized complex.[9][10] Ti(OiPr)₄ is extremely sensitive to moisture, and its quality is critical for catalytic activity.[11][12]
-
Chiral Diol Ligand: Optically pure dialkyl tartrates, such as diethyl tartrate (DET) or diisopropyl tartrate (DIPT), are used as the chiral source.[13] The choice of the tartrate enantiomer dictates the absolute stereochemistry of the resulting epoxide.[5] Computational and experimental studies suggest the active catalyst is a C₂-symmetric dimer with a core of [Ti₂(tartrate)₂(OR)₄].[1][14]
-
Oxidant: tert-Butyl hydroperoxide (TBHP) is the terminal oxidant, providing the oxygen atom that is transferred to the alkene.[1][5]
-
Molecular Sieves: Powdered 3Å or 4Å molecular sieves are essential for achieving high enantioselectivity and turnover numbers.[1][15] They act as dehydrating agents, rigorously excluding water that would otherwise hydrolyze and deactivate the moisture-sensitive titanium catalyst.[16]
The catalytic cycle begins with the rapid exchange of isopropoxide ligands on the titanium center with the chiral tartrate, the allylic alcohol substrate, and the TBHP oxidant.[10] This forms the "loaded" catalyst complex where the substrate and oxidant are held in a specific, chiral environment, facilitating the enantioselective transfer of the oxygen atom to the double bond.
Predicting Stereochemical Outcome
A reliable mnemonic exists for predicting the facial selectivity of the epoxidation. When the allylic alcohol is drawn in the plane of the paper with the hydroxyl group in the bottom-right corner, the use of L-(+)-diethyl tartrate ((+)-DET) results in oxygen delivery to the bottom face of the alkene. Conversely, D-(−)-diethyl tartrate ((−)-DET) delivers oxygen to the top face.[5][17]
| Chiral Ligand | Stereochemical Outcome (when OH is at bottom right) |
| L-(+)-Diethyl Tartrate or L-(+)-Diisopropyl Tartrate | Oxygen delivered from the bottom face (α-epoxide) |
| D-(−)-Diethyl Tartrate or D-(−)-Diisopropyl Tartrate | Oxygen delivered from the top face (β-epoxide) |
Detailed Experimental Protocol: Epoxidation of Geraniol
This protocol provides a detailed procedure for the epoxidation of geraniol, a common long-chain allylic alcohol, which demonstrates the chemoselectivity of the reaction for the allylic double bond.[18][19][20]
Materials & Reagents:
-
Geraniol (≥98%)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄, ≥98%)
-
L-(+)-Diethyl tartrate ((+)-DET, ≥99%)
-
tert-Butyl hydroperoxide (TBHP), ~5.5 M solution in nonane
-
Dichloromethane (DCM), anhydrous (dried over CaH₂)
-
Powdered 3Å molecular sieves (activated by heating under vacuum)
-
10% Aqueous solution of tartaric acid
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Instrumentation:
-
Flame-dried, two-neck round-bottom flask with a magnetic stir bar
-
Septa and nitrogen/argon inlet
-
Low-temperature cooling bath (e.g., dry ice/acetone or cryocooler)
-
Syringes for liquid transfer
-
Thin-Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure:
-
Flask Preparation: To a 100 mL flame-dried, two-neck round-bottom flask containing a magnetic stir bar, add ~2.0 g of activated, powdered 3Å molecular sieves. Seal the flask with septa, and purge with dry nitrogen or argon.
-
Solvent Addition and Cooling: Add 30 mL of anhydrous dichloromethane via syringe. Cool the stirred suspension to -20 °C using a cooling bath.[15]
-
Catalyst Formation:
-
While maintaining the temperature at -20 °C, add L-(+)-diethyl tartrate (1.26 g, 5.8 mmol) via syringe.
-
Slowly add titanium(IV) isopropoxide (1.48 mL, 1.42 g, 5.0 mmol) dropwise via syringe. The solution may turn a pale yellow.
-
Stir the mixture at -20 °C for 30 minutes to allow for the pre-formation of the chiral catalyst complex. A titanium-to-ligand ratio of 1:1.2 is often recommended.[18]
-
-
Substrate Addition: In a separate small flask, dissolve geraniol (0.77 g, 5.0 mmol) in 5 mL of anhydrous dichloromethane. Add this solution to the reaction mixture via syringe.
-
Oxidant Addition: Slowly add the tert-butyl hydroperoxide solution (~5.5 M in nonane, 2.0 mL, 11.0 mmol) dropwise over 10-15 minutes, ensuring the internal temperature does not rise above -20 °C.
-
Reaction Monitoring: Allow the reaction to stir at -20 °C. The progress can be monitored by TLC (e.g., 20% ethyl acetate in hexanes), observing the consumption of the geraniol starting material. For many long-chain substrates, the reaction is often left to stir for 18-24 hours at this temperature.[18]
-
Reaction Quenching and Work-up:
-
Once the reaction is complete, quench by adding 30 mL of a 10% aqueous solution of tartaric acid.[18] Remove the cooling bath and allow the mixture to warm to room temperature.
-
Stir the biphasic mixture vigorously for at least 1 hour. This step is crucial for breaking down the titanium complexes and facilitating their removal into the aqueous layer. The organic layer should become clear.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with 20 mL portions of dichloromethane.
-
Combine the organic layers, wash with saturated aqueous NaCl (brine), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product, containing the desired 2,3-epoxygeraniol and nonane from the TBHP solution, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure epoxy alcohol.[18]
Troubleshooting Common Issues
Achieving high enantioselectivity and yield requires careful attention to detail. Low enantiomeric excess (% ee) is a frequent challenge.[12]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive TBHP oxidant. 2. Deactivated catalyst due to moisture. 3. Reaction temperature too low. | 1. Titrate the TBHP solution to confirm its molarity. Use a fresh, reputable source. 2. Ensure all glassware is rigorously dried. Use freshly activated molecular sieves. Handle Ti(OiPr)₄ under an inert atmosphere.[12] 3. While -20 °C is standard, some substrates may require slightly warmer temperatures (e.g., 0 °C). |
| Low Enantioselectivity (% ee) | 1. Poor quality or hydrolyzed Ti(OiPr)₄.[12] 2. Presence of water in the reaction. 3. Incorrect Ti:tartrate ratio. 4. Reaction temperature too high. | 1. Use a fresh bottle of Ti(OiPr)₄ or distill it under vacuum before use. 2. Use anhydrous solvents and freshly activated molecular sieves. Ensure the substrate is dry. 3. A slight excess of tartrate (1.1-1.2 equivalents relative to Ti) is often optimal.[13][18] 4. Maintain the recommended low temperature (-20 °C). Higher temperatures can erode selectivity.[21] |
| Difficult Purification / Emulsion during Work-up | 1. Incomplete hydrolysis of titanium species. 2. Long-chain substrate/product acting as a surfactant. | 1. Increase the stirring time after adding the aqueous quench solution (e.g., 2-3 hours). Gentle warming may help. 2. Add more brine during the wash step. Filtering the entire biphasic mixture through a pad of Celite® can help break up emulsions. |
| Side Reactions (e.g., epoxide ring-opening) | 1. Extended reaction times. 2. Trace acidity. | 1. Monitor the reaction closely by TLC and quench as soon as the starting material is consumed. 2. Ensure the work-up is performed promptly after the reaction is complete. The tartaric acid quench is mildly acidic; a different workup using aqueous NaOH can be employed if acid-sensitivity is an issue.[15] |
Conclusion
The Sharpless Asymmetric Epoxidation remains a cornerstone of modern organic synthesis, providing reliable and predictable access to valuable chiral epoxy alcohols. For challenging long-chain substrates, success hinges on the meticulous exclusion of water, the quality of the titanium catalyst, and precise temperature control. By understanding the mechanistic principles and adhering to optimized protocols, researchers can effectively leverage this powerful transformation in the development of complex molecules for the pharmaceutical and materials science industries.
References
-
Katsuki, T., & Martin, V. S. (1996). Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction. Organic Reactions. [Link]
-
Bradley, L. M., et al. (1997). Epoxidation of Geraniol: An Advanced Organic Experiment that Illustrates Asymmetric Synthesis. Journal of Chemical Education. [Link]
-
Gaylord Chemical. (n.d.). Chemical Spotlight | Titanium Isopropoxide. Gaylord Chemical. [Link]
-
Organic Chemistry Portal. (n.d.). Jacobsen-Katsuki Epoxidation. organic-chemistry.org. [Link]
-
Ataman Kimya. (n.d.). TITANIUM TETRAISOPROPOXIDE. atamankimya.com. [Link]
-
Wikipedia. (2023). Titanium isopropoxide. Wikipedia. [Link]
-
Oregon State University. (n.d.). The Sharpless-Katsuki Enantioselective Epoxidation. chem.oregonstate.edu. [Link]
-
Organic Chemistry Portal. (n.d.). Sharpless Epoxidation. organic-chemistry.org. [Link]
-
Wikipedia. (2023). Sharpless epoxidation. Wikipedia. [Link]
-
JoVE. (2023). Video: Sharpless Epoxidation. JoVE. [Link]
-
Wikipedia. (2023). Jacobsen epoxidation. Wikipedia. [Link]
-
OpenOChem Learn. (n.d.). Jacobsen epoxidation. OpenOChem Learn. [Link]
-
Name-Reaction.com. (n.d.). Sharpless epoxidation. Name-Reaction.com. [Link]
-
ACS Publications. (1997). Epoxidation of Geraniol: An Advanced Organic Experiment that Illustrates Asymmetric Synthesis. Journal of Chemical Education. [Link]
-
Wiley Online Library. (1996). Asymmetric Epoxidation of Allylic Alcohols: the Katsuki–Sharpless Epoxidation Reaction. Organic Reactions. [Link]
-
Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Dalal Institute. [Link]
-
Myers, A. (n.d.). Sharpless Asymmetric Epoxidation Reaction. Harvard University. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction. ResearchGate. [Link]
-
chemeurope.com. (n.d.). Sharpless epoxidation. chemeurope.com. [Link]
-
Odinity. (2014). Epoxidation of Geraniol: Lab Experiment. Odinity. [Link]
-
Schlegel Group, Wayne State University. (2024). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. chem.wayne.edu. [Link]
-
TSI Journals. (2011). TEACHING SHARPLESS EPOXIDATION – A NEW APPROACH. Trade Science Inc. [Link]
-
Organic Syntheses. (n.d.). Sharpless Epoxidation of Divinylcarbinol. Organic Syntheses. [Link]
-
Science.gov. (n.d.). sharpless asymmetric epoxidation: Topics. Science.gov. [Link]
-
Scribd. (n.d.). Sharpless Asymmetric Epoxidation Guide. Scribd. [Link]
-
Heravi, M. M., et al. (2015). Applications of Sharpless asymmetric epoxidation in total synthesis. Tetrahedron: Asymmetry. [Link]
-
YouTube. (2020). Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis - Organic Chemistry Mechanism. YouTube. [Link]
Sources
- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. name-reaction.com [name-reaction.com]
- 4. moodle2.units.it [moodle2.units.it]
- 5. Video: Sharpless Epoxidation [jove.com]
- 6. tsijournals.com [tsijournals.com]
- 7. noahchemicals.com [noahchemicals.com]
- 8. atamankimya.com [atamankimya.com]
- 9. Sharpless Epoxidation [organic-chemistry.org]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. Titanium isopropoxide - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. youtube.com [youtube.com]
- 17. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. sharpless asymmetric epoxidation: Topics by Science.gov [science.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
How to improve the yield and purity of (R)-(+)-1,2-Epoxytetradecane synthesis
Welcome to our dedicated technical support center for the synthesis of (R)-(+)-1,2-Epoxytetradecane. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your synthetic protocols for higher yield and purity.
Introduction
This compound is a valuable chiral building block in organic synthesis. Achieving high enantiomeric purity and yield is critical for its successful application in the development of complex molecules and active pharmaceutical ingredients. This guide addresses common challenges encountered during its synthesis, focusing on two primary strategies: asymmetric epoxidation of 1-tetradecene and hydrolytic kinetic resolution (HKR) of racemic 1,2-epoxytetradecane.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: Low Enantioselectivity in Asymmetric Epoxidation
Question: My asymmetric epoxidation of 1-tetradecene is resulting in a low enantiomeric excess (ee) of this compound. How can I improve this?
Answer: Low enantioselectivity is a common issue, often stemming from the choice of catalyst system and reaction conditions. For unfunctionalized terminal alkenes like 1-tetradecene, the Jacobsen-Katsuki epoxidation is a suitable method.[1][2] Here’s how to troubleshoot:
-
Catalyst Integrity and Loading:
-
Verify Catalyst Structure: Ensure you are using the correct chiral (R,R)-Mn(salen) catalyst to obtain the (R)-epoxide. The structure of the salen ligand is crucial for inducing stereoselectivity.[1][3]
-
Optimize Catalyst Loading: While typical loadings are 1-8 mol%, this may need to be optimized for your specific substrate and conditions.[4] Start with the recommended loading and perform small-scale experiments to find the optimal concentration.
-
-
Reaction Conditions:
-
Temperature Control: Asymmetric reactions are highly sensitive to temperature. Lowering the reaction temperature, often to 0 °C or below, can significantly enhance enantioselectivity by favoring the transition state leading to the desired enantiomer.[5]
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and, consequently, its stereoselectivity. Dichloromethane is a common solvent for Jacobsen epoxidation.
-
Oxidant and Additives: The choice of oxidant (e.g., m-CPBA, NaOCl) and the presence of additives like N-oxides can impact the reaction rate and selectivity.[3] For NaOCl, maintaining a specific pH with a buffer is critical.
-
-
Substrate Purity:
-
Ensure the 1-tetradecene starting material is free of impurities that could interfere with the catalyst.
-
Issue 2: Low Yield of the Target Epoxide
Question: I am getting a low yield of 1,2-epoxytetradecane. What are the potential causes and solutions?
Answer: Low yields can be attributed to several factors, from incomplete reactions to product degradation and losses during workup.
-
Reaction Incompleteness:
-
Monitor Reaction Progress: Use TLC or GC to monitor the consumption of the starting alkene. If the reaction stalls, it might be due to catalyst deactivation or insufficient oxidant.
-
Reagent Stoichiometry: Ensure the correct stoichiometry of the oxidant is used. An excess may be required, but a large excess can lead to side reactions.
-
-
Side Reactions:
-
Epoxide Ring-Opening: The primary side product is often the corresponding diol, formed by the ring-opening of the epoxide.[6][7] This is particularly problematic if water is present, especially under acidic or basic conditions.
-
Solution: Conduct the reaction under strictly anhydrous conditions. Use freshly distilled solvents and flame-dried glassware.[8] If using aqueous oxidants like NaOCl, the biphasic conditions and pH control are crucial to minimize hydrolysis.
-
-
-
Work-up and Purification Losses:
-
Thorough Extraction: Ensure complete extraction of the epoxide from the reaction mixture.
-
Careful Purification: 1,2-Epoxytetradecane is a relatively volatile compound. Avoid excessive heating or prolonged exposure to high vacuum during solvent removal.[8] Distillation or chromatography should be performed carefully to minimize losses.
-
Issue 3: Contamination with 1,2-Tetradecanediol
Question: My final product is contaminated with a significant amount of 1,2-tetradecanediol. How can I prevent its formation and remove it?
Answer: Diol formation is a result of epoxide hydrolysis.[6][7]
-
Prevention:
-
Anhydrous Conditions: As mentioned, maintaining anhydrous conditions is the most effective preventative measure.
-
pH Control: If your protocol involves aqueous solutions, ensure the pH is controlled to minimize acid or base-catalyzed hydrolysis.
-
Quenching: Quench the reaction promptly once the starting material is consumed to prevent prolonged exposure of the epoxide to conditions that might favor hydrolysis.
-
-
Removal:
-
Column Chromatography: Silica gel chromatography can effectively separate the less polar epoxide from the more polar diol.
-
Distillation: The difference in boiling points between the epoxide and the diol may allow for separation by distillation under reduced pressure.
-
Frequently Asked Questions (FAQs)
Q1: Which method is better for synthesizing this compound: Asymmetric Epoxidation or Hydrolytic Kinetic Resolution?
A1: The choice depends on your starting materials and desired outcome.
-
Asymmetric Epoxidation (e.g., Jacobsen-Katsuki): This is a direct approach starting from the alkene (1-tetradecene). It can be highly efficient if optimized.[1][2]
-
Hydrolytic Kinetic Resolution (HKR): This method starts with racemic 1,2-epoxytetradecane. It uses a chiral catalyst (often a (salen)Co(III) complex) to selectively hydrolyze one enantiomer (the (S)-enantiomer in this case), leaving the desired (R)-enantiomer unreacted and in high enantiomeric excess.[9][10][11] The HKR method is known for its broad substrate scope for terminal epoxides and can achieve >99% ee.[9][10] However, the maximum theoretical yield for the desired epoxide is 50%.[12]
Q2: How can I accurately determine the enantiomeric purity of my this compound?
A2: The most reliable methods for determining enantiomeric excess (ee) are chiral chromatography techniques.[13]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a common and accurate method. You will need a suitable chiral stationary phase (CSP) column.[14][15]
-
Chiral Gas Chromatography (GC): This is also an excellent method for volatile compounds like 1,2-epoxytetradecane.[16]
It is crucial to analyze the racemic mixture first to ensure that the two enantiomers are well-resolved under your analytical conditions.
Q3: Can I use Sharpless asymmetric epoxidation for 1-tetradecene?
A3: The Sharpless epoxidation is specifically designed for the epoxidation of allylic alcohols, where the hydroxyl group coordinates to the titanium catalyst, directing the stereochemistry.[17][18] Since 1-tetradecene is an unfunctionalized alkene and lacks this directing group, the Sharpless epoxidation is not a suitable method.
Q4: What is the role of molecular sieves in some epoxidation protocols?
A4: Molecular sieves (typically 3Å or 4Å) are used as drying agents to remove trace amounts of water from the reaction mixture.[19] This is critical for preventing catalyst deactivation and the unwanted hydrolysis of the epoxide product to the diol.[6][7][19]
Q5: My Hydrolytic Kinetic Resolution (HKR) is slow. How can I speed it up?
A5: Slow reaction rates in HKR can be addressed by:
-
Optimizing Catalyst Loading: Increasing the catalyst loading (e.g., from 0.5 mol% to 2 mol%) can increase the reaction rate, especially for sterically hindered substrates.[10]
-
Solvent: While some HKR reactions can be run neat, the addition of a solvent can sometimes improve reaction efficiency.[10]
-
Temperature: Gently warming the reaction from 0 °C to room temperature can increase the rate.[10] However, be mindful that excessive heat can negatively impact selectivity.
Experimental Protocols & Data
Protocol 1: Jacobsen-Katsuki Asymmetric Epoxidation of 1-Tetradecene
Caption: Workflow for Jacobsen-Katsuki Epoxidation.
Materials:
-
1-Tetradecene
-
(R,R)-Mn(salen) catalyst
-
Dichloromethane (CH₂Cl₂)
-
Buffered Sodium Hypochlorite (NaOCl) solution
Procedure:
-
Dissolve 1-tetradecene and the (R,R)-Mn(salen) catalyst (2-5 mol%) in CH₂Cl₂ in a flame-dried flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the buffered NaOCl solution dropwise while stirring vigorously.
-
Maintain the temperature at 0 °C and continue stirring. Monitor the reaction progress by TLC or GC until the 1-tetradecene is consumed.
-
Once complete, separate the organic and aqueous layers.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Protocol 2: Hydrolytic Kinetic Resolution (HKR) of Racemic 1,2-Epoxytetradecane
Sources
- 1. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 2. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 3. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Aspartate-Catalyzed Asymmetric Epoxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. readchemistry.com [readchemistry.com]
- 7. Alkene epoxidation - Visualize Organic Chemistry [visualizeorgchem.com]
- 8. How To [chem.rochester.edu]
- 9. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chiral analysis - Wikipedia [en.wikipedia.org]
- 14. Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. skpharmteco.com [skpharmteco.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. dalalinstitute.com [dalalinstitute.com]
- 18. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
Troubleshooting low enantioselectivity in the epoxidation of 1-tetradecene
Welcome to the technical support guide for the enantioselective epoxidation of 1-tetradecene. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving high enantioselectivity in this critical transformation. This guide provides in-depth troubleshooting advice and frequently asked questions to help you diagnose and resolve common issues in your experimental workflow.
Introduction
The enantioselective epoxidation of unfunctionalized terminal alkenes like 1-tetradecene is a synthetically valuable yet often challenging reaction.[1][2] Systems such as Jacobsen-Katsuki (Mn-salen) and Sharpless-Katsuki epoxidations are powerful tools, but achieving high enantiomeric excess (% ee) can be sensitive to a variety of experimental parameters.[1][3] This guide is structured to address the most common pitfalls that lead to low enantioselectivity, providing both diagnostic procedures and corrective actions based on established mechanistic principles.
Troubleshooting Guide: Low Enantioselectivity
This section addresses specific problems you might be facing in the lab. Each question is followed by a detailed explanation of potential causes and a step-by-step protocol to rectify the issue.
Question 1: My enantioselectivity is significantly lower than reported values for this catalyst system. What are the most likely causes?
Low enantioselectivity is a frequent issue and can often be traced back to several key factors. The primary suspects are the quality and handling of the catalyst, the purity of your reagents and solvents, and the precise control of reaction conditions.
Potential Causes & Diagnostic Workflow:
-
Catalyst Integrity and Activation: The chiral catalyst is the cornerstone of the reaction.[4] Its activity and ability to induce chirality can be compromised by improper handling, storage, or incomplete activation.
-
Reagent and Substrate Purity: Impurities in the 1-tetradecene, oxidant, or solvent can interfere with the catalytic cycle.
-
Reaction Conditions: Temperature, concentration, and stirring rate are critical parameters that can significantly impact enantioselectivity.[5][6]
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting low enantioselectivity.
Question 2: How can I be certain my catalyst is active and handled correctly?
Manganese-salen catalysts, commonly used in Jacobsen-Katsuki epoxidations, are sensitive to air and moisture, which can lead to the formation of inactive µ-oxo dimers.[7]
Protocol for Catalyst Verification and Handling:
-
Visual Inspection: An active Mn(III)-salen catalyst should typically be a dark brown/black solid. A color change to a lighter brown or yellow may indicate oxidation and deactivation.
-
Proper Storage: Always store the catalyst under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to prevent degradation.
-
Activation (if applicable): Some protocols may require pre-activation of the catalyst. Ensure you are following the specific literature procedure for your chosen catalyst system.
-
Control Reaction: Run a small-scale reaction with a well-behaved substrate known to give high enantioselectivity with your catalyst (e.g., styrene for some systems).[1] This will help determine if the issue is with the catalyst itself or specific to the 1-tetradecene substrate.
Question 3: My substrate, 1-tetradecene, is from a commercial source. Could it be the source of the problem?
Absolutely. Commercial alkenes can contain impurities that can negatively impact catalysis.
Potential Issues with 1-Tetradecene and Solutions:
| Impurity Type | Potential Impact on Reaction | Recommended Action |
| Peroxides | Can react with the catalyst, leading to deactivation. | Pass the 1-tetradecene through a plug of activated alumina immediately before use. |
| Isomeric Alkenes | Internal or branched isomers may react with lower enantioselectivity, reducing the overall measured % ee. | Verify purity by GC or NMR. If significant isomers are present, purification by distillation may be necessary. |
| Water | Can lead to the formation of diols and may interfere with the catalyst.[4][8] | Use anhydrous grade 1-tetradecene or dry it over a suitable drying agent (e.g., CaH2) followed by distillation. |
Experimental Protocol: Purification of 1-Tetradecene
-
Initial Analysis: Analyze the commercial 1-tetradecene using Gas Chromatography (GC) to determine the percentage of the desired terminal alkene and to identify any isomeric impurities.
-
Drying (if necessary): If water is suspected, stir the 1-tetradecene over calcium hydride overnight under an inert atmosphere.
-
Distillation: Perform a fractional distillation under reduced pressure to separate the 1-tetradecene from non-volatile impurities and isomers with different boiling points.
-
Peroxide Removal: Immediately before use, pass the distilled 1-tetradecene through a short column of activated basic alumina.
-
Final Analysis: Re-analyze the purified substrate by GC to confirm its purity.
Question 4: I'm using a standard oxidant like bleach (NaOCl) or hydrogen peroxide. What precautions should I take?
The nature and purity of the oxidant are critical. For instance, in Jacobsen epoxidations, commercial bleach solutions can have a variable pH and may contain metal impurities, both of which can affect the reaction. When using hydrogen peroxide, its decomposition can be catalyzed by the salen ligand itself, leading to catalyst deactivation.[9]
Best Practices for Oxidants:
-
Sodium Hypochlorite (NaOCl):
-
Use a buffered solution to maintain the optimal pH for the reaction.
-
Consider using freshly prepared or titrated NaOCl to ensure an accurate concentration.
-
-
Hydrogen Peroxide (H₂O₂):
-
Use a high-purity, stabilized grade.
-
In some systems, slow addition of H₂O₂ is crucial to prevent catalyst degradation.[9]
-
-
Other Oxidants (e.g., m-CPBA, PhIO):
-
Ensure the purity of these reagents. For solid oxidants, check for decomposition, which may be indicated by a change in color or consistency.
-
Frequently Asked Questions (FAQs)
Q1: Does the choice of solvent affect enantioselectivity?
Yes, the solvent can have a profound effect on both the reaction rate and enantioselectivity.[10][11] The solvent can influence the solubility of the catalyst and reagents, the stability of the active catalytic species, and the geometry of the transition state.
Impact of Common Solvents:
| Solvent | General Observations |
| Dichloromethane (CH₂Cl₂) | A common solvent for Jacobsen epoxidations, often providing a good balance of solubility and reactivity. |
| Acetonitrile (CH₃CN) | Can sometimes act as a coordinating ligand to the metal center, potentially altering the catalytic activity and selectivity.[12] |
| Toluene | A non-coordinating solvent that can be effective, particularly in reactions where solvent-catalyst interactions need to be minimized. |
| Protic Solvents (e.g., Ethanol) | Generally avoided in Mn-salen systems as they can interfere with the catalyst, though some specific protocols may utilize them.[6] |
It is often beneficial to screen a small set of solvents to find the optimal conditions for a specific substrate-catalyst combination.
Q2: How critical is the reaction temperature?
Temperature is a crucial parameter. Lowering the reaction temperature often leads to an increase in enantioselectivity.[1][5][13] This is because the energy difference between the diastereomeric transition states leading to the two enantiomers becomes more significant relative to the thermal energy (kT) at lower temperatures.
However, decreasing the temperature will also slow down the reaction rate. Therefore, a balance must be struck to achieve high enantioselectivity within a practical timeframe. It is advisable to run the reaction at the lowest temperature that allows for a reasonable conversion.
Q3: Can additives or co-catalysts improve my results?
Yes, in many cases, the addition of a co-catalyst or an additive can significantly improve the enantioselectivity, yield, and catalyst stability.[14][15]
Common Additives in Jacobsen-Katsuki Epoxidation:
-
N-Methylmorpholine N-oxide (NMO): Often used with m-CPBA as the terminal oxidant, NMO can help regenerate the active Mn(V) species and improve catalyst turnover.[5]
-
Pyridine N-oxide derivatives: These can act as axial ligands, modifying the electronic properties and steric environment of the manganese center, which can lead to enhanced enantioselectivity and reaction rates.[14][15]
Q4: Is there a general experimental setup you would recommend for optimizing the enantioselective epoxidation of 1-tetradecene?
The following diagram outlines a robust workflow for setting up and optimizing the reaction.
Experimental Workflow for Optimization
Caption: A step-by-step workflow for optimizing the epoxidation reaction.
References
-
Rose, E., Andrioletti, B., Zrig, S., & Quelquejeu-Ethève, M. (2005). Enantioselective epoxidation of olefins with chiral metalloporphyrin catalysts. Chemical Society Reviews, 34(7), 573-583. [Link]
-
Palucki, M., Pospisil, P. J., Zhang, W., & Jacobsen, E. N. (1994). The Mechanistic Basis for Electronic Effects on Enantioselectivity in the (salen)Mn(III)-Catalyzed Epoxidation Reaction. Journal of the American Chemical Society, 116(20), 9333-9334. [Link]
-
Di Rocco, G., et al. (2016). (Salen)Mn(III) Catalyzed Asymmetric Epoxidation Reactions by Hydrogen Peroxide in Water: A Green Protocol. Molecules, 21(7), 909. [Link]
-
Feringa, B. L., et al. (2018). Enantiodivergent epoxidation of alkenes with a photoswitchable phosphate manganese-salen complex. Nature Communications, 9(1), 3370. [Link]
-
Jacobsen, E. N. (1998). Highly Enantioselective, Low-Temperature Epoxidation of Styrene. Journal of the American Chemical Society, 120(33), 8483-8484. [Link]
-
Organic Chemistry Portal. (n.d.). Jacobsen-Katsuki Epoxidation. [Link]
-
Wikipedia. (2023). Jacobsen epoxidation. [Link]
-
OpenOChem Learn. (n.d.). Jacobsen epoxidation. [Link]
-
Wipf Group. (2006). 9. Jacobsen-Katsuki Epoxidations. [Link]
-
Piera, J., & Bäckvall, J. E. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(3), 733-741. [Link]
-
ResearchGate. (2022). Effect of reaction temperature on the yield of epoxide for epoxidation... [Link]
-
ResearchGate. (n.d.). Enantioselective epoxidations of alkenes catalyzed by (salen)Mn(III) in aqueous surfactant systems. [Link]
-
ResearchGate. (n.d.). Solvent effects in the epoxidation reaction of 1-hexene with titanium silicalite-1 catalyst. [Link]
-
New Journal of Chemistry. (2016). Modulation of the catalytic activity of manganese(iii) salen complexes in the epoxidation of styrene: influence of the oxygen source. [Link]
Sources
- 1. Enantioselective epoxidation of olefins with chiral metalloporphyrin catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. cheme.caltech.edu [cheme.caltech.edu]
- 3. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. Enantiodivergent epoxidation of alkenes with a photoswitchable phosphate manganese-salen complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (Salen)Mn(III) Catalyzed Asymmetric Epoxidation Reactions by Hydrogen Peroxide in Water: A Green Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. Modulation of the catalytic activity of manganese(iii) salen complexes in the epoxidation of styrene: influence of the oxygen source - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Enantioselective epoxidation of olefins with chiral metalloporphyrin catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimization of Reaction Conditions for Epoxide Ring-Opening of (R)-(+)-1,2-Epoxytetradecane
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the nucleophilic ring-opening of (R)-(+)-1,2-Epoxytetradecane. Here, we address common experimental challenges, explain the mechanistic principles governing reaction outcomes, and offer validated protocols to optimize your synthesis for yield, regioselectivity, and stereochemical purity.
Core Principles: Navigating the Reactivity of this compound
The high ring strain of the three-membered epoxide ring is the driving force for its reactivity towards nucleophiles.[1][2] For an unsymmetrical substrate like this compound, the key to a successful reaction is controlling the regioselectivity —that is, whether the nucleophile attacks the less substituted carbon (C1) or the more substituted carbon (C2). This outcome is dictated primarily by the reaction conditions.
-
Basic or Nucleophilic Conditions (SN2 Pathway): Under basic or neutral conditions with a strong nucleophile (e.g., RO⁻, RS⁻, N₃⁻, CN⁻), the reaction proceeds via a classic SN2 mechanism. The nucleophile attacks the sterically least hindered carbon, which for 1,2-Epoxytetradecane is the terminal C1 position.[1][3][4][5] This pathway results in a predictable inversion of stereochemistry at the site of attack.[2][6][7]
-
Acidic Conditions (SN1-like Pathway): In the presence of a Brønsted or Lewis acid, the epoxide oxygen is first protonated or coordinated, making it a better leaving group.[1][8] This activation creates significant positive charge character on the adjacent carbons. The more substituted carbon (C2) can better stabilize this partial positive charge. Consequently, weak nucleophiles (e.g., H₂O, ROH, halides) will preferentially attack the more substituted C2 position.[8][9][10][11] The mechanism is considered SN1-like, as it involves a transition state with significant carbocation character, but typically still proceeds with backside attack, leading to an anti-diol or related product.[1][11]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My reaction shows low or no conversion of the starting epoxide. What are the likely causes and solutions?
-
Probable Cause 1: Insufficient Nucleophile Reactivity.
-
Explanation: The nucleophile may not be strong enough to open the epoxide ring under neutral or mildly basic conditions. While epoxides are strained, the alkoxide leaving group that forms is still relatively poor.[4]
-
Recommended Solutions:
-
Increase Nucleophilicity: If using an alcohol or thiol, deprotonate it first with a suitable base (e.g., NaH, NaOH) to generate the more potent alkoxide or thiolate.
-
Increase Temperature: Gently heating the reaction can provide the necessary activation energy. Monitor by TLC to avoid decomposition.
-
Switch to Acidic Conditions: If compatible with your substrate and nucleophile, adding a catalytic amount of a protic acid (e.g., H₂SO₄, p-TsOH) or a Lewis acid (e.g., BF₃·OEt₂, Ti(OiPr)₄) can activate the epoxide and facilitate the attack of even weak nucleophiles.[12][13]
-
-
-
Probable Cause 2: Catalyst Inactivity (for Acid-Catalyzed Reactions).
-
Explanation: Lewis acid catalysts can be deactivated by trace amounts of water or other protic impurities in the reagents or solvent.
-
Recommended Solutions:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry glassware thoroughly in an oven before use. Run the reaction under an inert atmosphere (N₂ or Ar).
-
Verify Catalyst Quality: Use a fresh bottle of the Lewis acid or titrate to determine its activity. Some Lewis acids, like AlCl₃, are highly sensitive to atmospheric moisture.[14]
-
-
Question 2: My reaction is producing a mixture of regioisomers (attack at both C1 and C2). How can I improve the regioselectivity?
-
Probable Cause: Ambiguous Reaction Conditions.
-
Explanation: The reaction conditions may not be decisively basic or acidic, allowing both SN1 and SN2 pathways to compete. This is common when using nucleophiles that are also weak acids or bases, or in protic solvents that can participate in the reaction.[9][11]
-
Recommended Solutions:
-
For Selective C1 Attack (SN2 Product):
-
Use a strong, anionic nucleophile in an aprotic solvent (e.g., THF, DMF, DMSO).
-
Avoid any acidic additives. Ensure the reaction mixture is distinctly basic.
-
Use a molar excess of the nucleophile to ensure the reaction is driven by the nucleophilic pathway.
-
-
For Selective C2 Attack (SN1-like Product):
-
Use a catalytic amount of a strong protic or Lewis acid.
-
Use a weak nucleophile, which often doubles as the solvent (e.g., methanol, water).[4]
-
Lower temperatures can sometimes improve selectivity by favoring the transition state with the more stabilized partial positive charge.
-
-
-
Table 1: Regioselectivity Control for this compound
| Desired Product | Reaction Conditions | Mechanism | Key Parameters to Control |
| Attack at C1 (less substituted) | Basic / Strongly Nucleophilic | SN2 | Use anionic nucleophiles (e.g., NaCN, NaN₃, LiAlH₄, Grignard reagents) in aprotic solvents (THF, Et₂O). Avoid acid.[2] |
| Attack at C2 (more substituted) | Acidic (Brønsted or Lewis) | SN1-like | Use a catalytic amount of acid (e.g., H₂SO₄, BF₃·OEt₂) with a weak, neutral nucleophile (e.g., H₂O, CH₃OH).[8][10] |
Troubleshooting Regioselectivity
Below is a decision tree to guide your optimization process for achieving the desired regioisomer.
Caption: Decision tree for troubleshooting poor regioselectivity.
Question 3: I am observing a significant amount of a 1,2-diol byproduct. How can I prevent this?
-
Probable Cause: Water Contamination.
-
Explanation: Water is a nucleophile that, especially under acidic conditions, can attack the epoxide to form the corresponding 1,2-diol.[4][15] This hydrolysis reaction can compete with your desired transformation.
-
Recommended Solutions:
-
Use Anhydrous Reagents and Solvents: Dry solvents using standard laboratory procedures (e.g., distillation from a drying agent, passing through a solvent purification system). Use freshly opened or properly stored anhydrous reagents.
-
Run Under Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere prevents atmospheric moisture from entering the reaction vessel.
-
Use a Stoichiometric Dehydrating Agent: In some cases, adding molecular sieves to the reaction mixture can help scavenge trace amounts of water. Ensure the sieves are properly activated before use.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal solvent for my reaction? A1: Solvent choice can significantly impact reaction rate and selectivity.[14][16]
-
For SN2 reactions (C1 attack): Polar aprotic solvents like THF, DMF, or DMSO are ideal. They solvate the counter-ion of the nucleophile, increasing its reactivity, and do not participate in the reaction.
-
For SN1-like reactions (C2 attack): The reaction is often performed using the nucleophile as the solvent (e.g., methanol for methoxy-addition, water for hydrolysis). If a co-solvent is needed, a non-coordinating, non-polar solvent like dichloromethane or nitromethane can be used.[14]
Q2: What is the expected stereochemical outcome? A2: The ring-opening of an epoxide is a stereospecific reaction. The nucleophile attacks the electrophilic carbon from the side opposite the C-O bond (backside attack), leading to an inversion of configuration at the center of attack.[1][6] Since the C2 carbon of this compound is a stereocenter, its configuration will be inverted if it is the site of attack. The configuration of the carbon that is not attacked remains unchanged.[7]
Q3: How can I effectively monitor the progress of the reaction? A3:
-
Thin-Layer Chromatography (TLC): TLC is the most common and convenient method. Stain with potassium permanganate (KMnO₄), which reacts with the alcohol product but less readily with the epoxide, or use a p-anisaldehyde stain. The product, being more polar than the starting epoxide, will have a lower Rf value.
-
Gas Chromatography (GC) or GC-MS: For volatile compounds, GC can provide quantitative information on the conversion of the starting material and the formation of products and byproducts.
-
NMR Spectroscopy: Taking a small aliquot from the reaction, removing the solvent, and running a quick ¹H NMR can confirm the disappearance of the characteristic epoxide proton signals (around 2.5-3.0 ppm) and the appearance of new signals corresponding to the ring-opened product.[12]
Q4: Are there specialized catalysts to improve enantioselectivity or kinetic resolution? A4: Yes. While you are starting with an enantiopure epoxide, in cases involving racemic epoxides, asymmetric ring-opening (ARO) is a powerful tool. Metal-salen complexes, particularly those of Cr(III) and Co(III), are highly effective catalysts for the kinetic resolution of terminal epoxides and the desymmetrization of meso-epoxides with excellent enantioselectivity.[17][18][19][20] These catalysts work by activating the epoxide and delivering the nucleophile in a stereocontrolled manner.
Experimental Protocols & Workflows
General Workflow for Reaction Optimization
Caption: General workflow for epoxide ring-opening experiments.
Protocol 1: Base-Catalyzed Ring-Opening with Sodium Azide (C1 Attack)
This protocol details the SN2 attack of azide at the less substituted C1 position.
-
Preparation: Under an argon atmosphere, add this compound (1.0 eq) and sodium azide (1.5 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a starting material concentration of approximately 0.5 M.
-
Reaction: Heat the mixture to 60-70 °C and stir.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The starting epoxide should be consumed within 4-8 hours.
-
Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water. Extract the aqueous layer three times with diethyl ether.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude azido-alcohol product by silica gel column chromatography.
Protocol 2: Acid-Catalyzed Ring-Opening with Methanol (C2 Attack)
This protocol details the SN1-like attack of methanol at the more substituted C2 position.
-
Preparation: Add this compound (1.0 eq) to a round-bottom flask with a magnetic stir bar.
-
Solvent/Nucleophile Addition: Add anhydrous methanol to achieve a concentration of 0.2 M. Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~0.05 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir.
-
Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed (typically 1-3 hours).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Isolation: Remove most of the methanol under reduced pressure. Add water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude methoxy-alcohol product by silica gel column chromatography.
References
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]
-
MDPI. (n.d.). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. Retrieved from [Link]
-
Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from [Link]
-
Inoue, M., Sugita, T., Kiso, Y., & Ichikawa, K. (n.d.). Solvent Effects on Stereo and Regioselectivities of Ring-opening Reaction of Epoxide with Aluminum Chloride. Bulletin of the Chemical Society of Japan. Retrieved from [Link]
-
Accounts of Chemical Research. (n.d.). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Retrieved from [Link]
-
Moodle@Units. (n.d.). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Retrieved from [Link]
-
Pu, X., Qi, X., & Ready, J. M. (n.d.). Allenes in Asymmetric Catalysis. Asymmetric Ring-Opening of Meso-Epoxides Catalyzed by Allene-Containing Phosphine Oxides. PMC. Retrieved from [Link]
-
YouTube. (2018, March 3). Stereochemistry of epoxide ring-opening. Retrieved from [Link]
-
Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, May 8). 18.6 Reactions of Epoxides: Ring-opening. Retrieved from [Link]
-
JACS Au. (2024, July 9). Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Asymmetric Catalysis of Epoxide Ring-Opening Reactions | Request PDF. Retrieved from [Link]
-
Chad's Prep. (n.d.). Ring Opening of Epoxides. Retrieved from [Link]
-
Journal of the American Chemical Society. (2021, June 3). Cobalt Catalyst Determines Regioselectivity in Ring Opening of Epoxides with Aryl Halides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Regiochemical Control of the Ring Opening of 1,2-Epoxides by Means of Chelating Processes. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
Organic Chemistry: A Tenth Edition. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselectivity of epoxide opening reactions under basic and acidic.... Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.8: Opening of Epoxides. Retrieved from [Link]
-
Reddit. (2025, January 14). Acid-catalyzed nucleophilic attack on an epoxide. Retrieved from [Link]
-
Pearson. (n.d.). Epoxide Reactions Explained. Retrieved from [Link]
-
ChemRxiv. (n.d.). Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings. Retrieved from [Link]
-
MDPI. (n.d.). Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. Retrieved from [Link]
-
ResearchGate. (n.d.). Different protocols for the nucleophilic ring-opening reaction of epoxides. Retrieved from [Link]
-
ResearchGate. (2021, January 27). Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. Retrieved from [Link]
-
Arkat USA. (n.d.). Epoxide ring-opening approach to the synthesis of diverse trisubstituted cyclopentanes. Retrieved from [Link]
-
RSC Publishing. (n.d.). Remarkable improvement of epoxide ring-opening reaction efficiency and selectivity with water as a green regulator. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Retrieved from [Link]
-
YouTube. (2018, March 3). Regioselectivity of epoxide ring-opening. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Nucleophilic ring opening of 1,2-epoxides in aqueous medium. Retrieved from [Link]
-
PubMed. (n.d.). Ring opening of epoxides with C-nucleophiles. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the oxirane ring opening reaction in biolubricant base oil production. Retrieved from [Link]
-
YouTube. (2023, July 18). Ring Opening of Epoxides by Strong Nucleophiles. Retrieved from [Link]
Sources
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Khan Academy [khanacademy.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. jsynthchem.com [jsynthchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. moodle2.units.it [moodle2.units.it]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Regiocontrol in Reactions of (R)-(+)-1,2-Epoxytetradecane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for (R)-(+)-1,2-Epoxytetradecane. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into controlling the regioselectivity of ring-opening reactions for this valuable chiral building block. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your synthetic strategies are both effective and reproducible.
Introduction: The Regiochemical Challenge
This compound is a terminal epoxide, presenting two distinct electrophilic carbons for nucleophilic attack: the less sterically hindered terminal carbon (C1) and the more substituted internal carbon (C2). The central challenge in its application is directing a nucleophile to attack one of these sites preferentially over the other. Achieving high regioselectivity is critical for the synthesis of pure, single-isomer products, which is a cornerstone of modern pharmaceutical development. This guide provides the foundational principles, troubleshooting advice, and detailed protocols to master this control.
Caption: Regiodivergent outcomes of nucleophilic attack on this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during experiments in a direct question-and-answer format.
Q1: I need my nucleophile to attack the terminal, less-hindered carbon (C1). What reaction conditions are required?
A1: To achieve selective attack at the C1 position, you must use conditions that favor a classic bimolecular nucleophilic substitution (SN2) mechanism. In this pathway, steric hindrance is the dominant controlling factor, directing the nucleophile to the more accessible C1 carbon.[1][2][3]
-
Causality: A strong, anionic nucleophile has sufficient reactivity to attack the epoxide directly without prior activation of the epoxide ring. The transition state involves the nucleophile and the epoxide, and the path of least steric resistance is overwhelmingly favored.[4][5] The high ring strain of the epoxide (approx. 13 kcal/mol) makes the ether oxygen a viable leaving group even without protonation.[6][7]
-
Recommended Conditions:
-
Catalysis: Basic or neutral conditions. Use of a strong base (e.g., NaH, NaOH) to deprotonate a protic nucleophile, or direct use of an anionic nucleophile.
-
Nucleophile: A strong, "hard" nucleophile is ideal. Examples include alkoxides (RO⁻), azide (N₃⁻), cyanide (CN⁻), thiolates (RS⁻), and organometallic reagents like Grignards (RMgX).[8][9]
-
Solvent: A polar aprotic solvent (e.g., DMF, DMSO, THF) is generally preferred as it will not protonate the nucleophile, thus preserving its reactivity.
-
Q2: My goal is to synthesize the regioisomer resulting from attack at the internal, more-substituted carbon (C2). How do I achieve this?
A2: Attack at the C2 position requires conditions that favor a mechanism with significant unimolecular (SN1) character. This pathway is governed by electronic effects.[1][2][6]
-
Causality: Under acidic conditions, the epoxide oxygen is first protonated.[7][10] This crucial step turns the hydroxyl group into a much better leaving group and weakens the C-O bonds. As the C-O bonds stretch, a partial positive charge develops on the carbon atoms. This positive charge is better stabilized on the more substituted carbon (C2) through hyperconjugation with the long alkyl chain.[7][11] This increased electrophilicity at C2 makes it the preferential site of attack for a weak nucleophile.[8][12]
-
Recommended Conditions:
-
Catalysis: Acidic conditions are mandatory. Use a Brønsted acid (e.g., H₂SO₄, HCl, TsOH) or a Lewis acid (e.g., AlCl₃, BF₃·OEt₂).[13][14]
-
Nucleophile: A weak, neutral nucleophile is required. Examples include water (H₂O), alcohols (ROH), and carboxylic acids (RCOOH). Strong nucleophiles are generally incompatible with acidic conditions.
-
Solvent: The nucleophile itself often serves as the solvent (e.g., solvolysis in methanol). Polar protic solvents can help stabilize the charged intermediates.
-
Q3: My reaction is producing a mixture of both C1 and C2 attack products. Why is this happening and how can I improve the selectivity?
A3: A lack of regioselectivity is a common and frustrating issue. It typically arises from "borderline" conditions where both the SN1 and SN2 pathways are competitive.
-
Potential Causes & Solutions:
-
Incorrect pH Control: The most common cause. If you are attempting a base-catalyzed reaction but the conditions are not sufficiently basic (or have become slightly acidic), you may see competing acid-catalyzed C2 attack.
-
Solution: Ensure your nucleophile is fully deprotonated. If using a base like NaH, ensure all protic sources are removed. Monitor the pH of the reaction if possible.
-
-
Borderline Nucleophile: Some nucleophiles are not strongly basic but are still reasonably good nucleophiles (e.g., amines). Their behavior can be highly dependent on other factors.
-
Solvent Effects: The solvent can dramatically influence the reaction outcome. Protic solvents can solvate and weaken strong nucleophiles, while also potentially acting as a proton source to enable the acid-catalyzed pathway.[13][18]
-
Solution: For clean SN2 reactions, switch to a polar aprotic solvent like THF or DMF. For clean SN1-like reactions, use the weak nucleophile as the solvent (e.g., methanol for methoxy addition).
-
-
Q4: How can I analytically confirm the regiochemistry of my final product?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this determination.
-
¹H NMR: The key is to analyze the chemical shift and multiplicity of the protons on C1 and C2.
-
C1 Attack Product (Secondary Alcohol): You will observe a proton on a carbon bearing the hydroxyl group (-CH(OH)-) at C2. This proton will typically be a multiplet in the 3.5-4.0 ppm range. The two protons on the carbon with the new nucleophile (-CH₂(Nu)-) at C1 will be diastereotopic and appear as distinct multiplets, likely between 2.5-3.5 ppm depending on the nucleophile.
-
C2 Attack Product (Primary Alcohol): You will observe two protons on a carbon bearing the hydroxyl group (-CH₂(OH)) at C1. These will appear as a multiplet around 3.6 ppm. The single proton on the carbon with the nucleophile (-CH(Nu)-) at C2 will be a multiplet further downfield, often > 4.0 ppm, especially with electronegative nucleophiles.
-
-
¹³C NMR: The chemical shifts of C1 and C2 will also be diagnostic. The carbon bonded to the more electronegative atom (often oxygen in the hydroxyl group) will typically have a higher chemical shift than the carbon bonded to the nucleophile (unless the nucleophile is also highly electronegative). Comparing the spectra to predicted values can confirm the structure.
-
2D NMR (COSY, HSQC): For unambiguous assignment, correlation experiments like COSY (to see H-H coupling) and HSQC (to correlate protons to their attached carbons) are invaluable.
Validated Experimental Protocols
These protocols are designed to serve as a reliable starting point for achieving high regioselectivity.
Protocol A: Base-Catalyzed Azide Addition (Favors C1 Attack)
This protocol details the SN2 opening of the epoxide with sodium azide to yield (S)-1-azidotetradecan-2-ol.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in a 4:1 mixture of Methanol:Water, add sodium azide (NaN₃, 1.5 eq) and ammonium chloride (NH₄Cl, 1.2 eq).
-
Heat the reaction mixture to 60-70 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting epoxide is consumed.
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure (S)-1-azidotetradecan-2-ol.
Self-Validation:
-
Expected Outcome: >95% regioselectivity for the C1 attack product.
-
¹H NMR Verification: Look for the characteristic methine proton (-CH(OH)-) signal around 3.8 ppm and the two diastereotopic methylene protons (-CH₂(N₃)) around 3.3 ppm.
Protocol B: Acid-Catalyzed Methanolysis (Favors C2 Attack)
This protocol describes the SN1-like opening with methanol to yield (R)-2-methoxytetradecan-1-ol.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous methanol, which acts as both the nucleophile and the solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~1-2 mol%) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the pure (R)-2-methoxytetradecan-1-ol.
Self-Validation:
-
Expected Outcome: >90% regioselectivity for the C2 attack product.
-
¹H NMR Verification: Look for the characteristic methylene proton signals (-CH₂(OH)) around 3.5-3.7 ppm and the methine proton signal (-CH(OCH₃)-) further downfield around 3.4 ppm, along with a singlet for the methoxy protons (-OCH₃) around 3.3 ppm.
Mechanistic & Troubleshooting Diagrams
Caption: Workflow for base-catalyzed C1 attack.
Caption: Workflow for acid-catalyzed C2 attack.
Caption: Troubleshooting decision tree for poor regioselectivity.
Summary of Controlling Factors
| Factor | Condition for C1 Attack (SN2) | Condition for C2 Attack (SN1-like) |
| Catalyst | Basic (e.g., NaOH, NaH) or Neutral | Acidic (Brønsted or Lewis) |
| Nucleophile | Strong, Anionic (RO⁻, N₃⁻, RS⁻, RMgX) | Weak, Neutral (H₂O, ROH) |
| Mechanism | Bimolecular (SN2) | Unimolecular Character (SN1-like) |
| Controlling Effect | Steric Hindrance | Electronic Stabilization |
| Solvent | Polar Aprotic (THF, DMF) | Polar Protic (Methanol, Water) |
References
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent effect on regioselectivity of epoxide ring opening in styrene oxide by O- and N-nucleophiles in neutral and basic media. Retrieved from [Link]
-
Inoue, M., Sugita, T., Kiso, Y., & Ichikawa, K. (1976). Solvent Effects on Stereo and Regioselectivities of Ring-opening Reaction of Epoxide with Aluminum Chloride. Bulletin of the Chemical Society of Japan. Retrieved from [Link]
-
Gate Chemistry. (2020, July 9). Regioselective ring opening in epoxides | Furst Plattner Rule part -2. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.8: Opening of Epoxides. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Retrieved from [Link]
-
Yadav, J. S., et al. (2007). An efficient protocol for regioselective ring opening of epoxides using samarium triflate: Synthesis of propranolol, atenolol and RO363. Journal of Molecular Catalysis A: Chemical. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
Hansen, T., et al. (2020). Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions. European Journal of Organic Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Ring opening of epoxides with C-nucleophiles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, July 21). 3.7: Reactions of Epoxides- Ring-opening. Retrieved from [Link]
-
Asurumunige, A., et al. (2025). Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings. ChemRxiv. Retrieved from [Link]
-
PubMed. (2024, January 15). Regioselective Ring-Opening of Terminal Epoxides Catalyzed by a Porous Metal Silicate Material. Retrieved from [Link]
-
MDPI. (n.d.). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselectivity of epoxide opening reactions under basic and acidic conditions. Retrieved from [Link]
-
OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. Retrieved from [Link]
-
Reddit. (2024, March 3). Epoxide ring opening (nucleophile). Retrieved from [Link]
-
Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis. Retrieved from [Link]
-
ACS Fall 2023. (n.d.). Environmental control of Regiodiversity: Ring opening of epoxides. Retrieved from [Link]
-
Journal of the American Chemical Society. (2021, June 3). Cobalt Catalyst Determines Regioselectivity in Ring Opening of Epoxides with Aryl Halides. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Switch in regioselectivity of epoxide ring-opening by changing the organometallic reagent. Retrieved from [Link]
-
YouTube. (2018, March 3). Regioselectivity of epoxide ring-opening. Retrieved from [Link]
-
Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid. Retrieved from [Link]
-
Journal of Chemical Education. (2022, June 10). Green Reductive Regioselective Opening of Epoxides: A Green Chemistry Laboratory Experiment. Retrieved from [Link]
-
Khan Academy. (n.d.). Ring opening reactions of epoxides: Acid-catalyzed. Retrieved from [Link]
-
ChemRxiv. (n.d.). Reverse Regioselectivity in Reductive Ring Opening of Epoxide Enabled by Zirconocene and Photoredox Catalysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 18.5: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
YouTube. (2021, February 9). Mechanism of acid/base catalyzed ring opening of epoxide | Reaction of epoxide with LiAlH4 & RMgX. Retrieved from [Link]
-
YouTube. (2021, January 18). 126 CHM2211 Base Catalyzed Epoxide Ring Opening Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 11. Khan Academy [khanacademy.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. academic.oup.com [academic.oup.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
- 17. Environmental control of Regiodiversity: Ring opening of epoxides - American Chemical Society [acs.digitellinc.com]
- 18. researchgate.net [researchgate.net]
Common side products in the synthesis and reactions of (R)-(+)-1,2-Epoxytetradecane
Welcome to the technical support center for (R)-(+)-1,2-Epoxytetradecane. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis and subsequent reactions of this valuable chiral building block. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you optimize your experiments for yield, purity, and stereochemical integrity.
Section 1: Troubleshooting Side Products in the Synthesis of this compound
The asymmetric epoxidation of 1-tetradecene is a cornerstone for producing this compound. Methods like the Jacobsen-Katsuki or Sharpless epoxidation are powerful but can be sensitive to reaction conditions, leading to unwanted byproducts.[1][2]
FAQ 1: My enantiomeric excess (ee%) is lower than expected. What is causing the formation of the (S)-(-)-enantiomer?
Answer: Achieving high enantioselectivity is the primary goal of asymmetric epoxidation. A lower-than-expected ee% indicates a competing reaction pathway that is either non-selective or produces the opposite enantiomer.
Common Causes & Mechanistic Insights:
-
Catalyst Inactivation or Degradation: The chiral ligand-metal complex (e.g., Mn-salen in Jacobsen epoxidation or Ti-tartrate in Sharpless epoxidation) is the source of stereocontrol.[3][4] If the catalyst degrades, a non-catalyzed, non-selective background reaction can occur, producing a racemic mixture of the epoxide and thus lowering the overall ee%.
-
Suboptimal Reaction Conditions: Temperature, solvent, and the nature of the oxidant are critical. For instance, in the Jacobsen epoxidation, the mechanism of oxygen transfer can be complex, with potential for radical intermediates that may erode stereoselectivity under certain conditions.[5][6]
-
Impurities in Starting Materials: Impurities in the 1-tetradecene or the solvent can interfere with the chiral catalyst. Water, for example, can hydrolyze the catalyst.
Troubleshooting Protocol:
-
Ensure Catalyst Integrity:
-
Use freshly prepared or properly stored catalyst. Chiral salen and tartrate ligands can be sensitive to air and moisture.
-
In Sharpless epoxidations, the addition of molecular sieves can be crucial for removing trace water and maintaining the catalytic cycle.[7]
-
-
Strict Temperature Control: Run the reaction at the recommended temperature. For many Jacobsen epoxidations, lower temperatures (e.g., 0 °C or below) significantly enhance enantioselectivity.[8]
-
Purify Starting Materials: Use freshly distilled 1-tetradecene and anhydrous, high-purity solvents.
-
Verify Ligand Purity: Ensure the chiral ligand (e.g., (R,R)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine for the Jacobsen catalyst or D-(-)-Diethyl Tartrate for the Sharpless catalyst) is of high optical purity.
FAQ 2: My final product is contaminated with 1,2,3-tetradecanetriol. How can I prevent this over-oxidation?
Answer: The presence of a triol indicates over-oxidation of the desired epoxide. This typically occurs when the oxidant is too harsh or the reaction is not quenched in a timely manner, leading to the breakdown of the epoxide product.
Common Causes & Mechanistic Insights:
-
Oxidant Reactivity: Some oxidants, particularly peroxy acids like m-CPBA if used in a non-asymmetric context, can be strong enough to not only form the epoxide but also participate in its subsequent ring-opening.
-
Prolonged Reaction Times: Leaving the reaction mixture for an extended period after the alkene has been consumed can expose the newly formed epoxide to the remaining oxidant and catalyst, increasing the risk of side reactions.
Troubleshooting Protocol:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to carefully monitor the consumption of the starting alkene.
-
Prompt Quenching: As soon as the 1-tetradecene is consumed, quench the reaction immediately. A common quenching agent for peroxide-based oxidations is a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Control Stoichiometry: Use the correct stoichiometry of the oxidant. A slight excess is often necessary, but a large excess should be avoided.
Troubleshooting Workflow: Optimizing Epoxide Synthesis
This workflow provides a systematic approach to diagnosing and solving common issues during the synthesis of this compound.
Caption: A workflow for troubleshooting common side products in epoxide synthesis.
Section 2: Side Products in Reactions of this compound
The high reactivity of the epoxide ring makes it a versatile synthetic intermediate, but this reactivity also presents challenges, primarily concerning regioselectivity in ring-opening reactions.[9]
FAQ 3: My nucleophilic ring-opening reaction gave a mixture of regioisomers. How do I control whether the nucleophile attacks at the C1 or C2 position?
Answer: The regioselectivity of epoxide ring-opening is a classic problem dictated by the reaction conditions (acidic vs. basic/nucleophilic).[10] For a terminal epoxide like 1,2-epoxytetradecane, C1 is the less substituted carbon and C2 is the more substituted one.
Mechanistic Insights:
-
Basic or Nucleophilic Conditions (SN2-type): Under basic or neutral conditions with a strong nucleophile (e.g., RO⁻, CN⁻, R-MgBr), the reaction proceeds via a classic SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom. For 1,2-epoxytetradecane, this is the C1 position .[11][12]
-
Acidic Conditions (SN1/SN2 hybrid): Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The reaction has significant SN1 character. The nucleophile will preferentially attack the carbon atom that can better stabilize the developing positive charge, which is the more substituted carbon. For 1,2-epoxytetradecane, this is the C2 position .[13][14][15]
Troubleshooting Protocol:
-
To Favor C1 Attack (forming a primary alcohol):
-
Use a strong, anionic nucleophile.
-
Employ basic or neutral conditions. Avoid any acidic catalysts (including Lewis acids) or protic solvents that could protonate the epoxide.
-
Example: Reaction with sodium methoxide (NaOMe) in methanol will yield primarily 1-methoxy-2-tetradecanol.
-
-
To Favor C2 Attack (forming a secondary alcohol):
-
Use a catalytic amount of a strong acid (e.g., H₂SO₄, HCl).
-
The nucleophile can be weak (e.g., H₂O, ROH).
-
Example: Reaction with methanol in the presence of catalytic sulfuric acid will yield primarily 2-methoxy-1-tetradecanol.[11]
-
Diagram: Regioselective Ring-Opening Pathways
Caption: Competing pathways for the nucleophilic ring-opening of a terminal epoxide.
FAQ 4: I am observing significant amounts of 1,2-tetradecanediol as a byproduct in my ring-opening reaction. What is the source?
Answer: The formation of 1,2-tetradecanediol is almost always due to the presence of water in the reaction mixture. Water can act as a nucleophile, leading to hydrolysis of the epoxide.[11][16]
Common Causes & Mechanistic Insights:
-
Wet Solvents or Reagents: The most common cause is using solvents or nucleophilic reagents that have not been properly dried.
-
Atmospheric Moisture: Reactions run open to the air, especially for extended periods, can absorb moisture.
-
Acid-Catalyzed Hydrolysis: Hydrolysis is catalyzed by both acid and base. In acid-catalyzed reactions, water can be a competitive nucleophile, even in alcoholic solvents.[12][13]
Troubleshooting Protocol:
-
Use Anhydrous Conditions:
-
Dry all solvents using appropriate methods (e.g., distillation from a drying agent, passing through activated alumina, or using a solvent purification system).
-
Ensure nucleophiles are anhydrous. Solid reagents should be dried in a vacuum oven if necessary.
-
Use flame-dried glassware and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Employ Molecular Sieves: Adding activated 3Å or 4Å molecular sieves to the reaction can scavenge trace amounts of water.
Section 3: General Analysis and Purification
FAQ 5: What is the best way to confirm the purity and enantiomeric excess (ee%) of my this compound?
Answer: A combination of techniques is required for full characterization. While traditional polarimetry can give a qualitative indication of optical activity, it is not reliable for accurate ee% determination.[17]
| Analytical Technique | Purpose | Key Considerations |
| NMR Spectroscopy (¹H, ¹³C) | Structural Confirmation & Purity | Confirms the epoxide structure and can detect major impurities. Will not distinguish between enantiomers. |
| GC-MS | Purity & Volatile Impurities | Excellent for checking for volatile byproducts and unreacted starting material. |
| Chiral HPLC or Chiral GC | Enantiomeric Excess (ee%) | This is the gold standard for determining ee%.[18][19] Requires a specific chiral column and method development to achieve baseline separation of the two enantiomers.[20] |
General Purification Protocol: Flash Column Chromatography
Flash chromatography is the most common method for purifying the epoxide from non-volatile impurities like the catalyst, ligands, and any diol byproducts.
-
Slurry Preparation: Choose an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). A good starting point is a solvent system that gives the epoxide an Rf of ~0.3 on a TLC plate.
-
Column Packing: Pack a column with silica gel using the chosen eluent.
-
Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or hexanes) and load it onto the column.
-
Elution: Run the column, collecting fractions. The epoxide, being relatively non-polar, will typically elute before the more polar diol byproduct.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
References
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. [Link]
-
Fringuelli, F., et al. (2002). Nucleophilic ring opening of 1,2-epoxides in aqueous medium. ARKIVOC. [Link]
-
Organic Chemistry Portal. (n.d.). Jacobsen-Katsuki Epoxidation. [Link]
-
Chemistry LibreTexts. (2023). 3.7: Reactions of Epoxides- Ring-opening. [Link]
-
Weems, H. B., et al. (1985). Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography. Analytical Biochemistry. [Link]
-
Chemistry LibreTexts. (2021). 5.2: Epoxidation of Allylic Alcohols. [Link]
-
Aakash Institute. (n.d.). Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. [Link]
-
Hauer, B., et al. (2021). Production of Enantiopure Chiral Epoxides with E. coli Expressing Styrene Monooxygenase. Molecules. [Link]
-
BYJU'S. (n.d.). Epoxide Reactions. [Link]
-
Soderberg, T. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry: A Tenth Edition. [Link]
-
Wikipedia. (2023). Sharpless epoxidation. [Link]
-
Wikipedia. (2023). Jacobsen epoxidation. [Link]
-
Myers, A. (n.d.). Sharpless Asymmetric Epoxidation Reaction. Harvard University. [Link]
-
Chemistry Stack Exchange. (2013). Regioselectivity of acid-catalyzed ring-opening of epoxides. [Link]
-
Organic Chemistry Portal. (n.d.). Sharpless Epoxidation. [Link]
-
Ashenhurst, J. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]
- Google Patents. (1983).
-
Liu, J., et al. (2020). Enantioselective terpolymerization of racemic and meso-epoxides with anhydrides for preparation of chiral polyesters. ResearchGate. [Link]
-
OpenOChem Learn. (n.d.). Jacobsen epoxidation. [Link]
-
ResearchGate. (n.d.). Jacobsen–Katsuki epoxidation. [Link]
-
Wipf Group. (2006). 9. Jacobsen-Katsuki Epoxidations. [Link]
-
Deshpande, A. A., et al. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts- Regioselectivity and mechanism. Journal of Catalysis. [Link]
-
ChemRxiv. (n.d.). Synthetic process development of (R)-(+)-1,2- epoxy-5-hexene: an important chiral building block. [Link]
-
Wikipedia. (2023). Enantiomeric excess. [Link]
-
NIH. (n.d.). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. [Link]
-
Royal Society of Chemistry. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]
Sources
- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 2. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 3. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 4. Sharpless Epoxidation [organic-chemistry.org]
- 5. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Sharpless Asymmetric Epoxidation | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles | AESL [aakash.ac.in]
- 14. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. byjus.com [byjus.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
Asymmetric Epoxidation Catalyst Stability: A Technical Support Guide
Answering the user's request.
From the Desk of a Senior Application Scientist
Welcome to our technical support center. This guide is designed for researchers, chemists, and process development professionals who utilize asymmetric epoxidation in their workflows. Catalyst deactivation is a frequent and often complex challenge that can compromise yield, enantioselectivity, and overall process efficiency.
Here, we move beyond simple protocols to address the "why" behind catalyst instability. Our goal is to empower you with the knowledge to diagnose problems, implement robust solutions, and ensure the consistent, successful application of your catalytic system. This guide is structured as a series of frequently asked questions and in-depth troubleshooting scenarios that we regularly encounter in the field.
Part 1: Frequently Asked Questions (FAQs)
Q1: My reaction has stalled, showing low conversion even after an extended time. What is the most common cause?
The most frequent culprit for premature reaction arrest is oxidative degradation of the catalyst's ligand . The same potent oxidant required to epoxidize your olefin can also attack the chiral ligand, especially if the catalyst's coordination sphere is not saturated by the intended substrate. This process often leads to the formation of catalytically inactive or less active species.
Another common cause is the formation of inactive catalyst dimers, such as the (μ-oxo)dimanganese species in salen-based systems. This dimerization is often facilitated by the presence of water or other protic impurities.
Q2: I'm observing a significant drop in enantioselectivity (% ee) as the reaction progresses. Why is this happening?
A decline in enantioselectivity often points to two primary issues:
-
Formation of Achiral Oxidizing Species: The primary catalyst may degrade into a simpler, achiral metal salt (e.g., a simple Mn(III) species) that can still perform epoxidation but without stereocontrol, leading to a racemic product mixture.
-
Competing Reaction Pathways: The deactivation of the primary catalyst can allow a slower, non-selective background reaction to become more prominent over time, eroding the overall enantiomeric excess of the product.
To diagnose this, consider taking aliquots at various time points and analyzing the % ee. A steady decline strongly suggests catalyst degradation is the root cause.
Q3: Can my choice of oxidant affect catalyst stability?
Absolutely. The choice of terminal oxidant is critical. While powerful oxidants like m-CPBA can be effective, they are often aggressive and can accelerate ligand degradation. Softer, co-catalyst activated oxidants are generally preferred. For example, in Jacobsen-Katsuki epoxidation, buffered sodium hypochlorite (NaOCl) or commercial bleach is commonly used in conjunction with a phase-transfer catalyst, but its pH must be carefully controlled. Unbuffered or acidic conditions can lead to rapid catalyst destruction. Newer systems often employ oxidants like hydrogen peroxide (H₂O₂), but these require specific activators to be effective and avoid unproductive decomposition pathways like the Fenton reaction.
Part 2: In-Depth Troubleshooting Guide
This section addresses specific experimental failures with a structured approach to diagnosis and resolution.
Scenario 1: Low or No Conversion
Symptoms: The starting material is largely unreacted after the expected reaction time. TLC or GC-MS analysis confirms a lack of product formation.
Caption: Troubleshooting workflow for low reaction conversion.
-
Verify Reagent Purity:
-
Substrate: Olefins, especially those derived from Wittig or other phosphorus-based reactions, can contain residual phosphine oxides. These can coordinate to the metal center and inhibit catalysis.
-
Solvent: Water is a known culprit in the deactivation of many catalysts, particularly Mn-salen complexes, by promoting the formation of inactive μ-oxo dimers. Ensure solvents are rigorously dried before use.
-
-
Incorporate an Axial Ligand/Co-catalyst:
-
For Mn-salen systems (Jacobsen’s catalyst), the addition of a Lewis basic axial ligand, such as N-methylmorpholine N-oxide (NMO) or 4-phenylpyridine N-oxide (4-PPNO), is crucial. These additives serve multiple roles: they can suppress the formation of inactive dimers and accelerate the catalytic cycle, thereby increasing the turnover rate and protecting the catalyst from degradation pathways.
-
Table 1: Common Axial Ligands for Mn-Salen Catalysts
Axial Ligand Typical Loading (mol%) Key Benefits Reference N-Methylmorpholine N-oxide (NMO) 20 - 100 Suppresses dimer formation, improves yields 4-Phenylpyridine N-oxide (4-PPNO) 20 - 50 Enhances enantioselectivity and reaction rate | Isoquinoline N-oxide | 20 - 50 | Can improve performance for specific substrates | |
-
-
Prepare the Plug: Take a Pasteur pipette and plug the bottom with a small amount of glass wool.
-
Add Alumina: Add approximately 1-2 inches of neutral, Brockmann I activity alumina.
-
Elute: Dissolve your crude olefin in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane). Pass this solution through the alumina plug, collecting the eluent.
-
Rinse: Rinse the plug with a small amount of additional solvent to ensure complete recovery.
-
Evaporate: Remove the solvent from the collected eluent under reduced pressure to yield the purified olefin.
Scenario 2: Good Initial Conversion, but Poor Enantioselectivity (% ee)
Symptoms: The product is formed, but chiral analysis (e.g., by chiral HPLC or GC) reveals a low enantiomeric excess.
Low enantioselectivity in a system known to be effective implies that a non-selective reaction pathway is competing with the desired asymmetric one.
Caption: Catalyst deactivation pathways leading to reduced enantioselectivity.
-
Control Reaction Temperature: Many deactivation pathways are accelerated at higher temperatures. Running the reaction at 0 °C or even lower temperatures can significantly suppress ligand oxidation and improve enantioselectivity, albeit at the cost of a slower reaction rate. A temperature screening is often a worthwhile optimization step.
-
Optimize Catalyst Loading and Addition Rate:
-
Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can improve the final % ee. High local concentrations of the catalyst can promote bimolecular deactivation pathways like dimerization.
-
Slow Addition: If using a highly reactive oxidant, adding it slowly over several hours via a syringe pump can maintain a low steady-state concentration, minimizing its opportunity to attack the catalyst's ligand.
-
-
Consider Catalyst Immobilization: For industrial or larger-scale applications, immobilizing the catalyst on a solid support (e.g., silica, polymers) can prevent bimolecular deactivation by physically isolating the catalytic centers from one another. This strategy often enhances catalyst recyclability and stability.
References
-
Title: Asymmetric Epoxidation of Unfunctionalized Olefins Source: Chemical Reviews URL: [Link]
-
Title: The Jacobsen-Katsuki Epoxidation and its Controversies Source: The Jacobsen-Katsuki Epoxidation and its Controversies URL: [Link]
-
Title: Mechanism of the Jacobsen-Katsuki Epoxidation Source: Accounts of Chemical Research URL: [Link]
-
Title: Asymmetric Epoxidation of cis-Olefins by (salen)manganese(III) Complexes Source: Journal of the American Chemical Society URL: [Link]
-
Title: Recent advances in asymmetric epoxidation of olefins using H2O2 as terminal oxidant Source: RSC Advances URL: [Link]
-
Title: Highly enantioselective epoxidation of cis-olefins by a chiral Mn-salen complex Source: Tetrahedron Letters URL: [Link]
-
Title: Asymmetric Catalysis Special Feature Part II: Asymmetric epoxidation of conjugated and nonconjugated cis-olefins Source: Proceedings of the National Academy of Sciences URL: [Link]
-
Title: Immobilization of homogeneous catalysts for asymmetric epoxidation of olefins Source: Journal of Materials Chemistry URL: [Link]
Challenges in the purification of (R)-(+)-1,2-Epoxytetradecane and solutions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for (R)-(+)-1,2-Epoxytetradecane. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this valuable chiral building block. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven methodologies.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you may encounter during the purification workflow. Each answer provides a causal explanation and a detailed protocol to resolve the issue.
Q1: My final product has a low enantiomeric excess (% ee). What are the potential causes and how can I improve it?
A1: Root Cause Analysis & Optimization Strategy
Low enantiomeric excess (% ee) in the final product typically points to one of two issues: either the enantioselective synthesis was not efficient, or racemization/contamination occurred during purification. For terminal epoxides like 1,2-epoxytetradecane, a highly effective method for achieving high e.e. is the Hydrolytic Kinetic Resolution (HKR) of the corresponding racemic epoxide.[1][2][3] The HKR method, often employing a chiral (salen)Co(III) catalyst, selectively hydrolyzes one enantiomer (typically the (S)-enantiomer) to its corresponding diol, leaving the desired (R)-enantiomer unreacted and thus highly enriched.[1][4]
Common Causes for Low % ee:
-
Incomplete Resolution: The HKR may not have proceeded to the optimal ~50% conversion, leaving an excess of the undesired enantiomer.
-
Catalyst Inactivity: The (salen)Co(III) catalyst may be suboptimal or degraded.
-
Suboptimal Reaction Conditions: Factors like solvent, temperature, and water stoichiometry are crucial for high selectivity.[2]
-
Analytical Error: The method used to determine % ee may not be properly optimized or calibrated.
Solution Workflow:
-
Optimize the Hydrolytic Kinetic Resolution (HKR): If you are starting with a racemic mixture, refining the HKR is the most critical step.
-
Purify with Care: Separate the enriched (R)-epoxide from the (S)-diol byproduct.
-
Accurately Determine % ee: Use a validated chiral chromatography method.
Experimental Protocol: Hydrolytic Kinetic Resolution (HKR) of Racemic 1,2-Epoxytetradecane
-
Objective: To enrich the this compound from a racemic mixture.
-
Methodology: Based on the principles of Jacobsen's HKR.[1][2]
-
Setup: In a round-bottom flask, dissolve racemic 1,2-epoxytetradecane (1.0 equiv) in a minimal amount of a suitable solvent (e.g., THF or perform solvent-free).[2][4]
-
Catalyst Addition: Add the chiral (R,R)-(salen)Co(III)OAc catalyst (typically 0.2–2.0 mol%).[1][2]
-
Reaction Initiation: Cool the mixture to 0 °C. Add water (0.5-0.55 equiv relative to the racemic epoxide) dropwise.[2] The stoichiometry of water is critical; excess water can lead to hydrolysis of the desired epoxide.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours.[2] Monitor the reaction progress by GC or TLC to target ~50% conversion.
-
Workup & Purification: After the reaction, the mixture will contain (R)-epoxide and (S)-diol. The large difference in polarity allows for easy separation via standard silica gel chromatography or vacuum distillation.[5]
Experimental Protocol: Determination of Enantiomeric Excess by Chiral HPLC
-
Objective: To accurately quantify the ratio of (R) and (S) enantiomers.
-
Methodology: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the % ee of chiral compounds.[6][7]
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the purified epoxide in the mobile phase solvent.
-
Chromatographic Conditions: Set up the HPLC system according to the parameters in the table below. A polysaccharide-based chiral stationary phase (CSP) is often effective.[8]
-
Injection & Analysis: Inject the sample and integrate the peak areas for the (R) and (S) enantiomers.
-
Calculation: Use the following formula to calculate the % ee: % ee = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] × 100[9]
Table 1: Example Chiral HPLC Method Parameters
| Parameter | Value | Rationale & Notes |
| Column | Polysaccharide-based CSP (e.g., Chiralpak® IC) | These columns provide excellent resolving power for a wide range of chiral compounds.[8][10] |
| Mobile Phase | Hexane/Isopropanol (99:1 v/v) | A non-polar mobile phase is typical for normal-phase chiral separations. Adjust ratio to optimize resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Temperature | 25 °C | Temperature can affect chiral recognition; lower temperatures sometimes improve resolution.[11] |
| Detector | UV at 210 nm | Epoxides lack a strong chromophore, requiring detection at low wavelengths. |
Q2: I'm observing a significant amount of 1,2-tetradecanediol in my purified sample. How is this formed and what's the best way to remove it?
A2: Understanding and Preventing Epoxide Ring-Opening
The presence of the corresponding diol is the most common purity issue for epoxides.[12][13] The strained three-membered ring of an epoxide is susceptible to nucleophilic attack, and under aqueous or acidic conditions, water can act as a nucleophile, leading to ring-opening and the formation of 1,2-tetradecanediol.[14] This can occur during the reaction workup, purification, or storage.
Causality Diagram: Diol Formation
Sources
- 1. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uma.es [uma.es]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 10. Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S)-2,8-diazobicyclo[4.3.0]nonane, A Key Intermediate of Moxifloxacin Hydrochloride – Oriental Journal of Chemistry [orientjchem.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
- 14. Epoxide - Wikipedia [en.wikipedia.org]
How to prevent unwanted polymerization of (R)-(+)-1,2-Epoxytetradecane
An Application Scientist's Guide to (R)-(+)-1,2-Epoxytetradecane: Preventing Unwanted Polymerization
Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing unwanted polymerization of this reactive epoxide monomer. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Introduction: The Challenge of Epoxide Stability
This compound is a valuable chiral building block, but its utility is intrinsically linked to its reactivity. The strained three-membered oxirane ring makes it susceptible to ring-opening polymerization.[1] This process, if uncontrolled, can lead to increased viscosity, formation of solid precipitates, and ultimately, the complete loss of the monomer, compromising experimental reproducibility and safety. This guide provides a framework for understanding and controlling these polymerization pathways.
Frequently Asked Questions (FAQs)
Q1: What causes this compound to polymerize?
A: Unwanted polymerization is primarily initiated by contaminants or improper storage conditions that catalyze the ring-opening of the epoxide. Epoxides are highly reactive and can polymerize in the presence of catalysts or when heated.[2][3] The main culprits are:
-
Acids: Trace amounts of acid (Lewis or Brønsted acids) can protonate the epoxide oxygen, activating the ring for nucleophilic attack by another epoxide molecule. This acid-catalyzed polymerization can be aggressive.[4][5]
-
Bases: Strong bases (Lewis or Brønsted bases) can deprotonate a nucleophilic initiator (like water or an alcohol) or directly attack a carbon atom of the epoxide ring, initiating an anionic polymerization cascade.[5][6]
-
Nucleophiles: Many nucleophiles, including water (moisture), alcohols, and amines, can initiate ring-opening.[1] Water is particularly problematic as it can react in the presence of acid or other catalysts.[2][3]
-
Heat: Elevated temperatures increase the kinetic energy of the molecules, accelerating the rate of polymerization, which is an exothermic process.[7] Once initiated, the heat generated can lead to a runaway reaction.[7]
Q2: What are the ideal storage conditions for this compound?
A: Proper storage is the first and most critical line of defense against polymerization. Based on the compound's reactivity profile, the following conditions are recommended.
| Parameter | Recommendation | Rationale |
| Temperature | Freezer conditions (typically -20°C)[2] | Reduces the rate of potential polymerization reactions significantly. |
| Atmosphere | Inert gas (Argon or Nitrogen) | The compound is sensitive to moisture.[2][8] An inert atmosphere prevents exposure to atmospheric moisture, which can act as a polymerization initiator. |
| Container | Original, tightly sealed container. If aliquoting, use clean, dry glass or compatible fluoropolymer bottles. | Prevents contamination and exposure to air/moisture. Avoid materials that may leach acidic or basic impurities. |
| Segregation | Store away from strong acids, caustics (strong bases), and peroxides.[2][3] | Prevents accidental contamination with potent polymerization catalysts. |
Q3: Should I use a polymerization inhibitor?
A: For many reactive monomers, inhibitors are added by the manufacturer.[] If your application is sensitive to standard inhibitors or if you have purchased an uninhibited grade, you may consider adding one, but this must be done with extreme care.
-
Mechanism: Inhibitors are substances added in small quantities to prevent spontaneous polymerization, often by scavenging free radicals or other initiating species.[][10]
-
Common Classes: Phenolic compounds (like butylated hydroxytoluene - BHT) and certain amines are common inhibitors for various monomers.[]
-
Considerations: The choice of inhibitor is critical. It must be effective at preventing epoxide polymerization without interfering with your downstream chemistry. If you need to remove it before your reaction, a validated protocol (e.g., column chromatography, distillation) is necessary. Always consult the Safety Data Sheet (SDS) and consider performing a small-scale stability test before adding any inhibitor to your bulk material.
Troubleshooting Guide: Identifying and Resolving Polymerization Issues
This section addresses specific problems you might encounter, providing a logical workflow for diagnosis and resolution.
Visualizing Polymerization Pathways
Understanding the reaction mechanisms is key to preventing them. The following diagrams illustrate the two primary catalytic pathways for epoxide polymerization.
Caption: Acid-Catalyzed Polymerization Workflow.
Caption: Base-Catalyzed Polymerization Workflow.
Problem-Solving Matrix
| Observed Symptom | Potential Cause(s) | Diagnostic Steps | Corrective Actions & Prevention |
| Increased Viscosity | Early-stage polymerization/oligomerization. This is the most common initial sign. | 1. Visual Inspection: Check for clarity and homogeneity. 2. Analytical Confirmation: • GPC/SEC: Look for a broadening molecular weight distribution or the appearance of higher molecular weight species.[11] • FTIR: Monitor for a decrease in the characteristic epoxide ring vibration (~850-950 cm⁻¹) and the appearance of a broad ether C-O stretch (~1100 cm⁻¹).[12] • NMR: Check for a decrease in the signal intensity of epoxide protons and the emergence of new signals corresponding to a polyether backbone.[12][13] | If oligomerization is minimal: The material may be salvageable by purification (e.g., distillation), but this carries a risk of promoting further polymerization. Prevention: Strictly adhere to recommended storage and handling protocols. Ensure all glassware is scrupulously clean and dry. Use fresh, anhydrous solvents if preparing solutions. |
| Hazy/Cloudy Appearance | Formation of insoluble polymer chains or contamination with water. The material is insoluble in water.[2] | 1. Centrifugation: Spin a small sample to see if a solid phase separates. 2. Analytical Confirmation: Analyze the supernatant and any isolated solid using the techniques listed above (GPC, FTIR, NMR) to confirm the presence of polymer. | The material is likely compromised. The presence of insoluble polymer makes it unsuitable for most applications requiring precise stoichiometry. Prevention: Re-evaluate handling procedures. Use of a glovebox or Schlenk line to handle the monomer under an inert atmosphere is strongly recommended. Filter solvents through activated alumina to remove trace water and acidic impurities. |
| Presence of Solid Precipitate or Gelation | Advanced polymerization. The monomer has largely been converted to polymer. | The material is visibly polymerized. Analytical confirmation is for characterization of the polymer, not for salvage. | The monomer is lost. Do not attempt to heat or dissolve the material, as this could be hazardous. Dispose of the material according to your institution's hazardous waste guidelines.[14] Prevention: Conduct a full review of storage history, handling procedures, and potential sources of contamination. Check the age of the monomer and the supplier's recommended shelf life. |
| Container is Warm or Bulging | Runaway polymerization. This is a serious safety hazard. The polymerization is exothermic, generating heat and potentially volatile byproducts, leading to pressure buildup.[7][15] | DO NOT OPEN THE CONTAINER. 1. Evacuate: Clear the immediate area. 2. Notify Safety Officer: Inform your institution's environmental health and safety (EHS) department immediately. 3. Monitor from a distance: If safe to do so, use a thermal imaging camera to monitor the temperature.[15] | This is an emergency situation requiring expert handling by a hazmat or EHS team. Prevention: Never store the monomer at elevated temperatures. Ensure containers are not sealed so tightly that they cannot vent in an extreme over-pressure situation (unless specified by the manufacturer). Monitor storage temperatures and inhibitor levels regularly for bulk quantities.[15] |
Experimental Protocols
Protocol 1: Aliquoting and Handling this compound Under Inert Atmosphere
This protocol minimizes exposure to atmospheric moisture and oxygen.
Materials:
-
Stock bottle of this compound
-
Clean, oven-dried glass vials with PTFE-lined caps
-
Inert gas source (Argon or Nitrogen) with manifold or glovebox
-
Dry, gas-tight syringes and needles
Procedure:
-
Preparation: Place the required number of vials and caps in a laboratory oven at >120°C for at least 4 hours. Transfer them to a desiccator to cool under vacuum.
-
Inert Environment: Move the cooled, dry vials into a nitrogen- or argon-filled glovebox. Alternatively, use a Schlenk line to flush the vials with inert gas.
-
Temperature Equilibration: Allow the stock bottle of this compound to warm to room temperature before opening to prevent condensation of moisture on the cold liquid.
-
Transfer: Working under a positive pressure of inert gas, unseal the stock bottle. Use a dry syringe to carefully withdraw the desired amount of the liquid.
-
Aliquoting: Dispense the liquid into the prepared dry vials.
-
Sealing: Immediately cap the vials tightly. For extra protection, wrap the cap-vial interface with Parafilm.
-
Storage: Label the aliquots clearly with the compound name, date, and concentration. Return the aliquots and the main stock bottle to the freezer (-20°C) for storage.
Protocol 2: Quality Control Check for Polymer Contamination via FTIR
This is a quick method to screen for the presence of significant polymer contamination.
Procedure:
-
Obtain Spectra:
-
Reference: If available, use the FTIR spectrum of a new, unopened bottle of this compound as a reference.
-
Sample: Acquire an FTIR spectrum of your current stock (a thin film on a salt plate is often sufficient).
-
-
Analyze Key Regions:
-
Epoxide Peak: Locate the characteristic absorbance band for the epoxide C-O-C symmetric stretch (often around 850-950 cm⁻¹). Compare its intensity relative to other peaks (e.g., C-H stretches) in your sample versus the reference. A significantly diminished peak suggests ring-opening has occurred.
-
Polyether Peak: Look for the appearance or significant increase of a broad, strong absorbance band in the 1050-1150 cm⁻¹ region, which is characteristic of the C-O-C ether linkages in the polymer backbone.
-
-
Interpretation: A noticeable decrease in the epoxide peak coupled with a strong increase in the ether peak is a clear indication of polymerization.
Caption: Troubleshooting Logic Flowchart.
References
- ACS Applied Polymer Materials. (n.d.). Controlled Ring-Opening Polymerization of Epoxides Catalyzed by Metal-Free Phosphazenium Salts (P5+): Using Carboxylic Acid as an Initiator to Prepare Esterified Polyethers.
- ResolveMass Laboratories. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers.
-
PubChem. (n.d.). 1,2-Epoxytetradecane. Retrieved from [Link]
-
Wikipedia. (n.d.). Epoxy. Retrieved from [Link]
-
Slideshare. (n.d.). Safe handling and storage of styrene monomer. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Polymerization of epoxide monomers promoted by tBuP4 phosphazene base: a comparative study of kinetic behavior. Polymer Chemistry. Retrieved from [Link]
-
ResolveMass Laboratories. (2024). An Overview of Analytical Techniques for Polymer Characterization. Retrieved from [Link]
-
Separation Science. (2024). Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
Plastics Europe. (n.d.). Styrene Monomer: Safe Handling Guide. Retrieved from [Link]
-
University of Ottawa. (n.d.). Handling and Storage of Chemicals. Retrieved from [Link]
-
Science.gov. (n.d.). epoxide ring-opening reactions: Topics by Science.gov. Retrieved from [Link]
-
Climate Sustainability Directory. (2024). Polymer Identification Methods. Retrieved from [Link]
-
Jordi Labs. (n.d.). The Basics of Polymer Analysis: Techniques & Solutions. Retrieved from [Link]
-
Wikipedia. (n.d.). Epoxide. Retrieved from [Link]
-
Hazmat University. (2024). Understanding Polymerization: A Conversation with Bobby Salvesen and Mike Monaco. Retrieved from [Link]
-
Chemistry For Everyone. (2024). How Do Polymerization Inhibitors Work?. Retrieved from [Link]
Sources
- 1. Epoxide - Wikipedia [en.wikipedia.org]
- 2. 1,2-Epoxytetradecane | C14H28O | CID 18604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Polymerization of epoxide monomers promoted by tBuP4 phosphazene base: a comparative study of kinetic behavior - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. plasticseurope.org [plasticseurope.org]
- 8. 1,2-EPOXYTETRADECANE | 3234-28-4 [chemicalbook.com]
- 10. youtube.com [youtube.com]
- 11. Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories | Separation Science [sepscience.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. m.youtube.com [m.youtube.com]
- 14. 1,2-Epoxytetradecane | 3234-28-4 | TCI AMERICA [tcichemicals.com]
- 15. Understanding Polymerization: A Conversation with Bobby Salvesen and Mike Monaco - The HazMat Guys [thehazmatguys.com]
Managing the moisture sensitivity of (R)-(+)-1,2-Epoxytetradecane in reactions
An authoritative guide from the desk of a Senior Application Scientist.
Technical Support Center: (R)-(+)-1,2-Epoxytetradecane
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenges posed by the moisture sensitivity of this versatile epoxide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your reactions effectively.
This compound is a highly reactive electrophile due to the significant ring strain inherent in its three-membered ether ring.[1][2] This reactivity is the cornerstone of its utility in synthesizing a wide array of complex molecules. However, this same reactivity makes it exquisitely sensitive to nucleophiles, with water being a ubiquitous and often problematic reactant.[3][4][5] In the presence of moisture, this compound readily undergoes hydrolysis to form the corresponding 1,2-diol, a reaction that consumes your starting material and complicates purification.[6]
This guide provides a structured approach to mitigating moisture-related issues, ensuring the success and reproducibility of your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. The underlying cause for most issues with this reagent is often traced back to the presence of water.
Q1: I'm experiencing very low or no yield of my desired product. What's the likely cause?
A1: A low or negligible yield is the most common symptom of significant moisture contamination. There are two primary points where this can occur:
-
Reagent Degradation: The this compound may have been compromised before the reaction began. If the reagent was improperly stored or handled, it may have already hydrolyzed to 1,2-tetradecanediol.[3][7]
-
Reaction Environment Contamination: Your reaction setup, solvents, or other reagents were not sufficiently anhydrous. In this scenario, the water successfully outcompetes your desired nucleophile for the epoxide, leading to the formation of the diol byproduct instead of your target molecule.[6]
Troubleshooting Steps:
-
Verify Reagent Integrity: Before use, visually inspect the epoxide. It should be a clear, colorless liquid.[3][4] While visual inspection is not definitive, any cloudiness could indicate contamination. If in doubt, obtain a fresh, sealed bottle.
-
Implement Rigorous Anhydrous Techniques: The most critical step is to ensure your entire reaction system is free of water. This involves using oven- or flame-dried glassware, thoroughly dried solvents, and maintaining a positive pressure of an inert gas (like Argon or Nitrogen) throughout the experiment.[8][9][10]
Q2: My reaction works, but I'm consistently isolating a significant amount of 1,2-tetradecanediol as a byproduct. How can I prevent this?
A2: The formation of 1,2-tetradecanediol is the direct result of the epoxide ring being opened by water (hydrolysis).[6] This indicates that while your reaction conditions are mostly successful, there is still a persistent low level of moisture contamination.
Causality: The epoxide ring-opening is a competitive reaction. Your nucleophile and any water present are competing to attack the electrophilic carbons of the epoxide. To favor your desired reaction, you must minimize the concentration of water to a level where it cannot compete effectively.
Preventative Measures:
-
Solvent Purity is Paramount: Do not trust "anhydrous" grade solvents directly from the manufacturer without verification or fresh drying, especially if the bottle has been opened multiple times. Atmospheric moisture can quickly contaminate a solvent. Implement a rigorous solvent drying protocol.
-
Inert Gas Saturation: Before adding reagents, bubble your inert gas through the reaction solvent for 15-30 minutes (a technique known as "sparging"). This helps remove dissolved oxygen and traces of moisture.
-
Check Other Reagents: Ensure any other reagents (e.g., bases, additives) are also anhydrous.
Below is a decision tree to help diagnose the source of diol formation.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: Proper storage is the first line of defense against moisture. The reagent should be stored in a tightly sealed container with a secure cap.[11] For optimal shelf life and to minimize degradation, it is highly recommended to store it under an inert gas atmosphere (Argon or Nitrogen).[10] While room temperature is sometimes listed, storing in a cool, dark place (<15°C) or even under freezer conditions is best practice to reduce the rate of potential side reactions.[12]
Q2: What is the maximum allowable water content for a reaction?
A2: This is highly dependent on the specific reaction and the nucleophilicity of your reagent. However, for most applications involving sensitive reagents, the water content in your solvents should be as low as practically achievable.
| Solvent Grade | Typical Water Content (ppm) | Suitability |
| Reagent Grade | 300 - 1000 ppm | Unsuitable |
| Anhydrous Grade (New Bottle) | < 50 ppm | Generally acceptable, but verify |
| Freshly Dried & Distilled | < 10 ppm | Recommended |
Note: ppm = parts per million. 10 ppm is equivalent to 10 mg of water per liter of solvent.
Q3: How can I accurately determine the water content in my solvents?
A3: While procedural rigor is your best tool, quantitative measurement can be crucial for troubleshooting or process validation.
-
Karl Fischer Titration: This is the industry gold standard for accurately quantifying trace amounts of water in organic solvents.[13][14][15] It is a highly sensitive and specific method.
-
¹H NMR Spectroscopy: A simple method involves observing the chemical shift of the water proton peak, which can be correlated to its concentration.[16]
-
¹⁹F NMR-Based Methods: More advanced techniques using fluorine-containing reagents can offer extremely high sensitivity for water detection.[13][17]
Q4: What are the best drying agents for my solvents?
A4: The choice of drying agent depends on the solvent's properties (polar, nonpolar, protic, aprotic). For reactions with this compound, you will likely be using polar aprotic solvents.
| Solvent | Recommended Primary Drying Agent(s) | Notes |
| Tetrahydrofuran (THF) | Sodium/Benzophenone still; Calcium Hydride (CaH₂) | Sodium/Benzophenone gives a deep blue/purple color indicating anhydrous conditions. |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂); Phosphorus Pentoxide (P₂O₅) | Distill from CaH₂. P₂O₅ is very effective but can be acidic. |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂); Molecular Sieves (4Å) | Multiple treatments with CaH₂ followed by distillation is effective. |
| Dimethylformamide (DMF) | Molecular Sieves (4Å); Barium Oxide (BaO) | Distill under reduced pressure to avoid decomposition.[18] |
Important: Always handle chemical drying agents with care, as many react exothermically with water.
Experimental Protocols
Protocol 1: Drying Tetrahydrofuran (THF) using a Sodium/Benzophenone Still
This protocol describes the classic method for obtaining exceptionally dry THF, suitable for highly sensitive reactions.
Safety First: Sodium metal is highly reactive with water and flammable. Perform this procedure in a fume hood and wear appropriate PPE.
-
Pre-Drying: Decant THF from a reagent-grade bottle into a flask containing anhydrous magnesium or sodium sulfate. Swirl and let it stand for at least 12 hours. This removes the bulk of the water.
-
Still Setup: Assemble a distillation apparatus in a fume hood. The distillation flask should be appropriately sized for the volume of solvent. Equip it with a magnetic stir bar.
-
Adding Drying Agents: To the pre-dried THF in the distillation flask, add small chunks of sodium metal (cut into small pieces, removing the outer oxide layer) and a small amount of benzophenone.
-
Refluxing: Gently heat the mixture to reflux with stirring. The benzophenone will react with sodium to form a ketyl radical, which is a deep blue or purple color. The appearance of this color indicates that the solvent is anhydrous and free of oxygen. If the color fades, it means water or oxygen is still present, and more sodium should be carefully added.
-
Distillation & Collection: Once a persistent deep blue/purple color is achieved, distill the THF directly into a flame-dried collection flask under an inert atmosphere. The collection flask should be sealed with a septum to prevent atmospheric contamination.
-
Storage: The freshly distilled THF should be used immediately or stored over activated molecular sieves under an inert gas.
Protocol 2: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)
This protocol outlines the standard procedure for running a reaction while excluding atmospheric moisture and oxygen.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 3. 1,2-Epoxytetradecane | C14H28O | CID 18604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 1,2-EPOXYTETRADECANE CAS#: 3234-28-4 [m.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1,2-EPOXYDODECANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. researchgate.net [researchgate.net]
- 9. fiveable.me [fiveable.me]
- 10. nbinno.com [nbinno.com]
- 11. epoxies.com [epoxies.com]
- 12. 1,2-EPOXYTETRADECANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. A Method for Detecting Water in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.tamu.edu [chem.tamu.edu]
- 18. chem.tamu.edu [chem.tamu.edu]
Scalable synthesis and process development for (R)-(+)-1,2-Epoxytetradecane production
Welcome to the technical support center for the synthesis and process development of (R)-(+)-1,2-Epoxytetradecane. This guide is designed for researchers, chemists, and process development professionals engaged in the production of this valuable chiral building block. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and scalable methodologies. Our focus is not just on what to do, but why you're doing it, ensuring robust and reproducible outcomes.
Part 1: Synthesis Strategy & Methodology Selection
Choosing the correct synthetic route is the most critical decision for achieving a scalable, efficient, and enantiomerically pure synthesis. This section addresses the primary considerations at the outset of your project.
Q1: What are the most viable scalable strategies for synthesizing this compound?
There are three primary scalable routes to consider, each with distinct advantages and challenges. The optimal choice depends on factors like available starting materials, cost constraints, and required enantiopurity.
-
Asymmetric Epoxidation of 1-Tetradecene: This is a direct approach where the prochiral alkene is converted into a single enantiomer of the epoxide. The Jacobsen-Katsuki Epoxidation is particularly well-suited for unfunctionalized alkenes like 1-tetradecene and is a preferred industrial method.[1][2]
-
Epoxidation and Hydrolytic Kinetic Resolution (HKR): This two-step process involves the non-selective epoxidation of 1-tetradecene to form a racemic mixture, followed by the selective removal of the unwanted (S)-enantiomer. The Jacobsen HKR, using a chiral (salen)Co(II) catalyst, is a highly effective method for this separation.[3][4]
-
Chiral Pool Synthesis: This strategy utilizes a readily available, enantiopure starting material. For this target, starting from (R)-epichlorohydrin is a proven, scalable pathway.[3][4]
The following diagram illustrates the decision-making workflow for selecting a synthetic strategy.
Caption: Decision workflow for selecting a synthesis strategy.
Q2: Why is the Jacobsen-Katsuki epoxidation often preferred over the Sharpless epoxidation for this specific molecule?
The preference is dictated by the structure of the substrate, 1-tetradecene.
-
The Sharpless Asymmetric Epoxidation is exceptionally effective and predictable for the epoxidation of allylic alcohols .[5][6] It requires the presence of a hydroxyl group adjacent to the double bond to direct the catalyst.
-
The Jacobsen-Katsuki Epoxidation , conversely, was specifically developed for the enantioselective epoxidation of unfunctionalized alkenes (olefins without a directing group), such as 1-tetradecene.[7] It uses a chiral manganese-salen complex that does not require a nearby functional group for stereocontrol.
Therefore, for the direct epoxidation of 1-tetradecene, the Jacobsen-Katsuki method is the appropriate choice.
Part 2: Troubleshooting the Jacobsen-Katsuki Epoxidation
This section focuses on the most common issues encountered when scaling the direct asymmetric epoxidation of 1-tetradecene.
Q3: My reaction is very slow or has stalled completely. What are the likely causes?
Several factors can inhibit catalyst turnover. Systematically investigate the following:
-
Oxidant Quality: Commercial bleach (NaOCl) is a common and inexpensive terminal oxidant, but its concentration and pH can vary significantly between batches. Low concentration will slow the reaction, while a high pH (>13) can inhibit catalyst activation.
-
Action: Titrate your bleach solution before use to confirm its active chlorine content. Adjust the pH of the buffered reaction mixture to be within the optimal range of 10.5-11.5.
-
-
Catalyst Deactivation: The Mn(III)-salen catalyst can be sensitive to impurities. The active species is a Mn(V)=O complex, and side reactions can lead to inactive manganese species.[8]
-
Action: Ensure the 1-tetradecene starting material is free of peroxides or other oxidizing impurities. Use of an axial ligand, like N-methylmorpholine N-oxide (NMO) or a pyridine N-oxide derivative, can sometimes stabilize the catalyst and accelerate the reaction.[8]
-
-
Phase Transfer Issues (if using a biphasic system): The reaction often occurs at the interface between an organic solvent (like dichloromethane) and the aqueous bleach.
-
Action: Ensure vigorous stirring to maximize the interfacial area. The addition of a phase-transfer catalyst is generally not required for this specific reaction but can be considered in difficult cases.
-
Q4: The enantioselectivity (% ee) of my product is lower than the literature values (>90%). How can I improve it?
Low enantioselectivity is a common and frustrating problem. The cause often lies in subtle deviations from the optimal protocol.
| Potential Cause | Scientific Rationale | Recommended Action |
| Reaction Temperature | The transition states leading to the two enantiomers are close in energy. Higher temperatures provide enough energy to overcome the small activation barrier difference, reducing selectivity. | Maintain a low and consistent reaction temperature, typically between 0 °C and room temperature. A slight decrease in temperature can significantly improve % ee. |
| Purity of Salen Ligand | The stereocontrol of the reaction is entirely dependent on the chiral environment created by the salen ligand. Any enantiomeric impurity in the ligand will directly lead to the formation of the undesired product enantiomer. | Verify the enantiomeric purity of your chiral diamine precursor before synthesizing the salen ligand. Recrystallization of the ligand can often improve its purity. |
| Rate of Oxidant Addition | Rapid addition of the oxidant can lead to a high local concentration, potentially promoting non-catalyzed background reactions or catalyst dimerization/degradation, both of which are non-selective. | Add the oxidant (e.g., bleach) slowly over several hours using a syringe pump. This maintains a low, steady concentration of the active Mn(V) species and favors the desired catalytic cycle. |
| Substrate Purity | Isomeric impurities in the 1-tetradecene (e.g., internal or branched tetradecenes) may react with lower selectivity, contaminating the final product. | Analyze the starting alkene by GC to ensure high isomeric purity. |
The following diagram outlines a troubleshooting workflow for low enantioselectivity.
Caption: Troubleshooting workflow for low enantioselectivity.
Q5: I am observing significant formation of 1,2-tetradecanediol as a byproduct. What causes this and how can it be prevented?
The formation of the diol is due to the ring-opening of the desired epoxide product. Epoxides are susceptible to hydrolysis under both acidic and basic conditions.
-
Cause: The primary cause is often the presence of acidic impurities, which can catalyze the hydrolysis. This can happen if the bleach used is old and has started to disproportionate, or if the work-up procedure exposes the epoxide to acidic conditions for a prolonged period.
-
Prevention:
-
Buffered Conditions: Ensure the reaction is run under buffered basic conditions (pH 10.5-11.5) to prevent acid-catalyzed ring-opening.
-
Prompt Work-up: Once the reaction is complete (as monitored by GC or TLC), proceed with the work-up immediately. Do not let the reaction stir for longer than necessary.
-
Neutral Work-up: During the work-up, wash the organic layer with a saturated, neutral salt solution (e.g., NaCl brine) rather than acidic or strongly basic solutions.
-
Part 3: Work-up, Purification, and Analysis
Q6: What is the most effective and scalable method for purifying this compound?
For multi-gram to kilogram scales, vacuum fractional distillation is the superior method.[9] Column chromatography is suitable for small-scale lab synthesis but becomes impractical and costly at larger scales.
The rationale is based on the physical properties of the compounds involved:
| Compound | Molecular Weight | Boiling Point |
| 1-Tetradecene (reactant) | 196.38 g/mol | ~251 °C (at 760 mmHg) |
| 1,2-Epoxytetradecane (product) | 212.37 g/mol | 95-96 °C (at 0.4 mmHg) |
| Manganese Catalyst | High MW, non-volatile | N/A |
The significant difference in boiling points between the starting material and the product under vacuum allows for excellent separation.
Step-by-Step Protocol for Vacuum Distillation:
-
Initial Work-up: After the reaction, quench any remaining oxidant with a reducing agent (e.g., sodium sulfite or sodium thiosulfate). Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Catalyst Removal: Filter the dried organic solution through a short plug of silica gel to remove the non-volatile manganese catalyst.
-
Solvent Removal: Remove the organic solvent (e.g., DCM) using a rotary evaporator.
-
Fractional Distillation: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column. Apply vacuum and slowly heat the crude oil. Collect the fraction that distills at the literature boiling point for your specific vacuum level.
Q7: How can I accurately determine the enantiomeric excess (% ee) of my final product?
The gold standard methods are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) .[10][11] These techniques use a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, causing them to separate and elute at different times.
General Protocol for Chiral HPLC Analysis:
-
Column Selection: A polysaccharide-based column (e.g., Chiralpak® series) is often effective for separating epoxide enantiomers.[12]
-
Mobile Phase: A normal-phase eluent system, such as a mixture of hexane and isopropanol, is typically used.
-
Sample Preparation: Prepare a dilute solution of the purified epoxide (~1 mg/mL) in the mobile phase.
-
Analysis: Inject the sample and integrate the peak areas for the two enantiomers.
-
Calculation: Use the following formula to determine the enantiomeric excess: % ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100
It is crucial to first analyze a sample of the racemic 1,2-epoxytetradecane to confirm that the method successfully resolves the two enantiomers and to identify their respective retention times.
References
- BenchChem. (n.d.). A Comparative Guide to Chiral Epoxide Synthesis: Beyond Asymmetric Epoxidation.
- Orleans, A. P., et al. (1994). Stereoselective epoxidation of alkenes by chloroperoxidase. U.S. Patent No. 5,358,860. Google Patents.
- Chemistry LibreTexts. (2021). 5.3: Epoxidation of Unfunctionalized Alkenes.
- Wikipedia. (n.d.). Epoxide.
- Chemistry LibreTexts. (2020). 15.7: Synthesis of Epoxides.
- Chad's Prep. (2021). 13.5 Synthesis of Epoxides. YouTube.
- Corey, E. J., & Zhang, F. (2018). Synthesis of Chiral Cyclic Alcohols from Chiral Epoxides by H or N Substitution with Frontside Displacement. Organic Letters. ACS Publications.
- Problems in Chemistry. (2022). Synthesis of Epoxides. YouTube.
- Yang, S. K., & Weems, H. B. (1984). Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography. PubMed.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Jacobsen Asymmetric Epoxidation.
- Wikipedia. (n.d.). Jacobsen epoxidation.
- Grokipedia. (n.d.). Jacobsen epoxidation.
- OpenOChem Learn. (n.d.). Jacobsen epoxidation.
- Organic Chemistry Portal. (n.d.). Jacobsen-Katsuki Epoxidation.
- Penso, E., et al. (2014). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. Request PDF.
- Guidechem. (2024). How is 1,2-EPOXYTETRADECANE synthesized?.
- Bio, M. M., et al. (2021). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. PMC - NIH.
- ChemRxiv. (2024). Synthetic process development of (R)-(+)-1,2- epoxy-5-hexene: an important chiral building block.
- BenchChem. (n.d.). Technical Support Center: Purification of 1,2-Epoxydecane.
- BOC Sciences. (n.d.). Chiral Analysis & Separation.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Chiral Purity Determination.
- Sigma-Aldrich. (n.d.). 1,2-Epoxytetradecane technical grade, 85%.
- TCI Chemicals. (n.d.). 1,2-Epoxytetradecane.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 3. Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 8. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Chiral HPLC Method Development for the Enantioseparation of 1,2-Epoxytetradecane
This guide provides a comprehensive, in-depth comparison of strategies and methodologies for developing a robust chiral High-Performance Liquid Chromatography (HPLC) method to separate the enantiomers of 1,2-Epoxytetradecane. As a simple, non-chromophoric aliphatic epoxide, this analyte presents unique challenges that require a systematic and well-reasoned approach. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable enantioselective analytical methods.
Introduction: The Significance of Enantiomerically Pure Epoxides
1,2-Epoxytetradecane is a chiral epoxide, a class of molecules that serve as highly valuable intermediates in asymmetric synthesis.[1] The stereochemistry of an epoxide is critical, as it dictates the absolute configuration of subsequent products in a synthetic pathway.[2] For pharmaceuticals, agrochemicals, and other biologically active compounds, individual enantiomers often exhibit vastly different pharmacological and toxicological profiles.[3][4] Consequently, the development of precise analytical methods to determine enantiomeric purity is not merely an academic exercise but a regulatory and safety necessity in drug development.[3] This guide will navigate the complexities of separating such a challenging molecule, focusing on the foundational principles and practical execution of chiral HPLC method development.
Foundational Pillar: Chiral Recognition & Analyte Properties
The successful separation of enantiomers relies on the principle of creating transient diastereomeric complexes between the analyte and a chiral selector, most commonly one that is part of the chiral stationary phase (CSP).[5] Enantiomers have identical physical properties in an achiral environment, but these diastereomeric complexes have different energies of formation and stability, leading to differential retention times on the HPLC column.[5]
Key Characteristics of 1,2-Epoxytetradecane:
-
Structure: A 14-carbon aliphatic chain with a terminal epoxide ring.
-
Chirality: A single stereocenter at the C2 position.
-
Functionality: Lacks aromatic rings or extensive functional groups capable of strong π-π interactions or hydrogen bonding. The primary interaction sites are the oxygen atom of the epoxide ring (a hydrogen bond acceptor) and the adjacent C-H bonds.
-
Detection: No significant UV chromophore, making detection by standard UV-Vis detectors challenging. This necessitates the use of alternative detection methods like Refractive Index (RI), Evaporative Light Scattering (ELSD), or Charged Aerosol Detection (CAD).
Comparative Analysis of Chiral Stationary Phases (CSPs)
The choice of CSP is the most critical decision in chiral method development. For an aliphatic epoxide, the selection should be guided by CSPs known to resolve compounds with limited interaction sites. The primary candidates are polysaccharide-based and Pirkle-type CSPs.
These are the most widely used CSPs, consisting of cellulose or amylose derivatives coated or immobilized on a silica support.[6] Chiral recognition occurs within the helical grooves of the polysaccharide polymer, involving a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.
-
Mechanism: The carbamate derivatives on the sugar backbone create a complex chiral environment. The analyte enters the chiral grooves and interacts with these functional groups. The subtle differences in how each enantiomer "fits" within this structure determine the separation.
-
Coated vs. Immobilized:
-
Coated Phases (e.g., Chiralcel® OD, Chiralpak® AD): The chiral selector is physically adsorbed onto the silica. This restricts the use of certain aggressive organic solvents (e.g., dichloromethane, ethyl acetate) that could strip the coating.[6]
-
Immobilized Phases (e.g., Lux® Cellulose-i, Chiralpak® IA/IB/IC): The selector is covalently bonded to the silica, permitting the use of a much wider range of solvents.[6] This expanded solvent compatibility significantly increases the chances of finding a successful separation and is highly recommended for method development.[6][7]
-
Named after William H. Pirkle, these phases operate on the principle of π-π interactions, hydrogen bonding, and dipole-dipole interactions. The Whelk-O® 1 is a particularly versatile Pirkle-type CSP known for its broad selectivity, including for epoxides.[8]
-
Mechanism: The Whelk-O 1 phase is a π-electron acceptor/π-electron donor CSP.[8] While 1,2-Epoxytetradecane lacks aromatic rings for strong π-π stacking, the polar epoxide ring can engage in dipole-dipole and hydrogen bonding interactions with the stationary phase, making it a viable candidate.
| CSP Type | Chiral Selector Example | Primary Separation Mode | Advantages | Disadvantages | Suitability for 1,2-Epoxytetradecane |
| Immobilized Polysaccharide | Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase, Polar Organic | Excellent: Broad applicability, robust, expanded solvent range allows for greater method development flexibility.[6] | Can sometimes exhibit lower efficiency than other CSP types. | High: The most logical starting point for screening due to their proven success with a wide range of compounds, including epoxides.[9] |
| Coated Polysaccharide | Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase, Polar Organic | Broad applicability, extensive historical application data.[10] | Limited solvent compatibility, risk of column damage with incompatible solvents. | Moderate: A viable option, but less flexible for method development than immobilized versions. |
| Pirkle-Type | Whelk-O® 1 | Normal Phase | High efficiency, documented success with epoxides.[8] | May have a narrower range of applicability compared to polysaccharides. | High: A strong secondary candidate for screening, offering a different separation mechanism. |
| Cyclodextrin-Based | Beta-Cyclodextrin | Reversed-Phase, Polar Organic | Excellent for molecules that can fit into the cyclodextrin cavity. | Often less effective for flexible, aliphatic compounds. | Low: Less likely to be successful due to the analyte's structure, but could be considered if other options fail. |
A Systematic Workflow for Chiral Method Development
A structured, multi-step approach is essential to efficiently develop a robust separation method. The process begins with broad screening and progresses to fine-tuning and optimization.
This protocol describes a standardized procedure for efficiently screening multiple columns and mobile phases.
1. System Preparation:
- Equip an HPLC system with a column switcher and a multi-solvent selection valve if available.[11]
- Ensure the detector (RI, ELSD, or CAD) is stabilized and ready for analysis.
- Prepare stock solutions of 1,2-Epoxytetradecane racemate at ~1 mg/mL in a suitable solvent like isopropanol.
2. Column Installation & Equilibration:
- Install the selected chiral columns (e.g., an immobilized cellulose, an immobilized amylose, and a Whelk-O 1 column, typically 250 x 4.6 mm, 5 µm).
- For each mobile phase condition, flush the system and equilibrate the column for at least 20 column volumes or until a stable baseline is achieved.
3. Screening Execution (Isocratic):
- Set the flow rate to a standard value (e.g., 1.0 mL/min for a 4.6 mm ID column).[5]
- Set the column temperature to a constant value (e.g., 25°C).
- Inject 5-10 µL of the sample.
- Perform sequential runs on each column with each of the primary screening mobile phases:
- Normal Phase (NP):
- Mobile Phase A: n-Hexane / Isopropanol (IPA) (90:10 v/v)
- Mobile Phase B: n-Hexane / Ethanol (EtOH) (90:10 v/v)
- Polar Organic Mode (POM):
- Mobile Phase C: 100% Acetonitrile (ACN)
- Mobile Phase D: 100% Methanol (MeOH) or Ethanol (EtOH)
4. Data Evaluation:
- For each run, calculate the retention factor (k'), selectivity (α), and resolution (Rs).
- Selectivity (α): The ratio of the retention factors of the two enantiomers. An α > 1.0 is required for any separation.
- Resolution (Rs): The measure of baseline separation. An Rs ≥ 1.5 is desired for quantitative analysis.
- Identify the column/mobile phase combination that provides the most promising results (ideally, baseline separation or at least partial separation).
Method Optimization: From Partial Separation to Baseline Resolution
Once a promising condition is identified, the next step is to optimize the separation by systematically adjusting mobile phase composition and other parameters.
-
Normal Phase (NP): The alcohol modifier is the most powerful tool for adjusting retention and resolution.[8][12]
-
Causality: The alcohol competes with the analyte for polar interaction sites on the CSP. Decreasing the alcohol percentage (e.g., from 10% to 2%) will increase analyte-CSP interactions, leading to longer retention times and often improved resolution. Conversely, increasing the alcohol percentage will shorten the analysis time. It is critical to explore a range of modifier concentrations (e.g., 1%, 2%, 5%, 10%, 15%, 20%) to find the optimal balance.
-
Choice of Alcohol: Different alcohols (e.g., ethanol, isopropanol, n-butanol) can offer different selectivities. If IPA provides partial separation, switching to EtOH may invert the elution order or significantly improve resolution.[12]
-
-
Polar Organic Mode (POM): While often simpler (e.g., 100% ACN), mixtures can be beneficial. For example, adding small amounts of methanol to acetonitrile can sometimes enhance hydrogen bonding interactions and improve selectivity.
-
Temperature: Lowering the column temperature generally increases retention and can improve resolution by enhancing the stability of the transient diastereomeric complexes. It is advisable to test temperatures such as 15°C, 25°C, and 40°C.
-
Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase column efficiency and improve resolution, albeit at the cost of longer analysis times.[5] This is often one of the final parameters to be optimized.
The following table illustrates a hypothetical optimization process for a promising screening result on an immobilized cellulose column.
| Condition | Mobile Phase (Hexane/IPA) | Temp (°C) | Flow (mL/min) | k'₁ | k'₂ | Selectivity (α) | Resolution (Rs) |
| Screening Hit | 90/10 | 25 | 1.0 | 1.8 | 2.0 | 1.11 | 0.95 |
| Optimization 1 | 95/5 | 25 | 1.0 | 3.5 | 4.0 | 1.14 | 1.35 |
| Optimization 2 | 98/2 | 25 | 1.0 | 8.2 | 9.7 | 1.18 | 1.85 |
| Optimization 3 | 98/2 | 15 | 1.0 | 10.1 | 12.2 | 1.21 | 2.10 |
| Final Method | 98/2 | 15 | 0.8 | 12.6 | 15.3 | 1.21 | 2.25 |
Conclusion and Recommendations
Developing a chiral HPLC method for a non-chromophoric analyte like 1,2-Epoxytetradecane is a systematic process that hinges on logical choices and careful optimization.
-
Prioritize Immobilized CSPs: Begin screening with modern, immobilized polysaccharide-based CSPs (both cellulose and amylose types) due to their broad selectivity and solvent versatility. Include a Pirkle-type column like the Whelk-O 1 as an orthogonal choice.
-
Start with Normal Phase: Normal phase mode (e.g., Hexane/Alcohol) is the most historically successful approach for separating epoxides and should be the primary focus of initial screening efforts.[8][9]
-
Address Detection Early: The lack of a UV chromophore is a critical constraint. Ensure a suitable detector such as RI, ELSD, or CAD is available and properly configured before beginning method development.
-
Optimize Systematically: Once a "hit" is found, optimize by first adjusting the alcohol modifier concentration, followed by temperature, and finally flow rate. This structured approach is the most efficient path to achieving baseline resolution.
By following this comparative and systematic workflow, researchers can confidently develop a robust and reliable method for the critical task of determining the enantiomeric purity of 1,2-Epoxytetradecane and similar chiral building blocks.
References
- Regis Technologies, Inc. (n.d.). CHIRAL STATIONARY PHASES - HPLC.
- Barbakadze, V. V., et al. (2015). Enantioseparation of Chiral Epoxides with Polysaccharide-Based Chiral Columns in HPLC. Chromatographia.
-
Subramanian, G. (Ed.). (2007). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. Available at: [Link]
- Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
-
Parenty, A., et al. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules. Available at: [Link]
- Agilent Technologies. (2017). Universal Analytical Method Development for Various HPLC Systems Using the Agilent 1290 Infinity II Method Development Solution. Application Note.
-
LCGC International. (n.d.). Application Notes: Chiral. Available at: [Link]
- Sigma-Aldrich. (n.d.). Macrocyclic Chiral Stationary Phases.
- Welch, C. J. (2010). Review of Chiral Stationary Phase Development and Chiral Applications. Chromatography Today.
-
Wang, Y., et al. (2015). Influence of the nature of polar modifier in mobile phase on chiral separation for compound 8 on RN-CF6 column. ResearchGate. Available at: [Link]
- Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development.
-
Li, G., et al. (2022). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. Organic Process Research & Development. Available at: [Link]
-
Kandlakunta, B., & Uppu, R. M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry. Available at: [Link]
- Phenomenex. (n.d.). Advantages of using immobilized stationary phases in chiral separations.
-
Garcarek, J., & Wjs, O. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly. Available at: [Link]
-
Kandlakunta, B., & Uppu, R. M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. ResearchGate. Available at: [Link]
- BenchChem. (2025). A Technical Guide to the Discovery and Synthesis of Chiral Epoxides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Epoxide Syntheses and Ring-Opening Reactions in Drug Development [mdpi.com]
- 3. chemistlibrary.wordpress.com [chemistlibrary.wordpress.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 6. phenomenex.com [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. hplc.eu [hplc.eu]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Accurate Determination of Enantiomeric Excess for (R)-(+)-1,2-Epoxytetradecane
In the landscape of modern synthetic chemistry and pharmaceutical development, the stereochemical purity of chiral building blocks is not merely a matter of academic interest but a critical determinant of a final product's efficacy and safety. (R)-(+)-1,2-Epoxytetradecane, a long-chain aliphatic epoxide, serves as a valuable intermediate in the synthesis of various bioactive molecules. Consequently, the ability to accurately and reliably determine its enantiomeric excess (ee) is paramount. This guide provides an in-depth comparison of the primary analytical techniques for this purpose, grounded in both theoretical principles and practical, field-proven insights. We will explore the nuances of Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering detailed protocols and comparative data to empower researchers to make informed decisions for their specific analytical challenges.
The Imperative of Stereochemical Fidelity
The biological activity of enantiomers can differ profoundly. One enantiomer may be a potent therapeutic agent while the other is inactive or, in some cases, toxic. This underscores the necessity for robust analytical methods to quantify the enantiomeric composition of chiral molecules like this compound. The choice of analytical technique is a critical decision, influenced by factors such as required accuracy, sensitivity, sample throughput, and the availability of instrumentation.
Comparative Overview of Analytical Methodologies
The three principal techniques for determining the enantiomeric excess of volatile and semi-volatile organic molecules are Chiral GC, Chiral HPLC, and NMR Spectroscopy. Each method offers a unique set of advantages and limitations.
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers with a chiral stationary phase in the gas phase. | Differential interaction of enantiomers with a chiral stationary phase in the liquid phase. | Diastereomeric differentiation of enantiomers through interaction with a chiral auxiliary (shift reagent or derivatizing agent). |
| Resolution | Excellent, often baseline separation. | Very good to excellent, highly dependent on column and mobile phase. | Variable, dependent on the chiral auxiliary and the specific protons being observed. |
| Sensitivity | High (FID detector). | High (UV or other detectors). | Lower, requires more sample. |
| Analysis Time | Fast. | Moderate. | Fast for data acquisition, but sample preparation can be longer. |
| Sample Prep | Minimal for direct analysis. | Minimal for direct analysis. | May require derivatization or the use of expensive chiral shift reagents. |
| Instrumentation | Widely available. | Widely available. | Requires access to an NMR spectrometer. |
| Key Advantage | High resolution and speed for volatile compounds. | Broad applicability and versatility in column/mobile phase selection. | Provides structural information in addition to ee. |
In-Depth Analysis and Experimental Protocols
Chiral Gas Chromatography (GC): The High-Resolution Approach
Chiral GC is a powerful technique for the separation of volatile enantiomers. The high efficiency of capillary columns, combined with the unique selectivity of cyclodextrin-based chiral stationary phases (CSPs), makes this an ideal method for analyzing long-chain epoxides.
Causality of Method Selection: For a molecule like 1,2-Epoxytetradecane, which is sufficiently volatile, GC offers unparalleled resolution and speed. The separation mechanism relies on the formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral cyclodextrin cavities of the stationary phase. The differing stabilities of these complexes lead to different retention times.
Self-Validating System: The protocol's validity is confirmed by running a racemic standard of 1,2-Epoxytetradecane to establish the retention times of both enantiomers and to calculate the resolution factor. The ee of an unknown sample is then determined by the relative peak areas.
Experimental Protocol: Chiral GC-FID Analysis
Objective: To determine the enantiomeric excess of this compound using a cyclodextrin-based chiral GC column.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
Chiral Capillary Column: Astec® CHIRALDEX® G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness) or equivalent permethylated beta-cyclodextrin column.
Materials:
-
Sample of this compound.
-
Racemic 1,2-Epoxytetradecane standard.
-
High-purity helium (carrier gas).
-
High-purity hydrogen and air (for FID).
-
Suitable solvent (e.g., hexane or dichloromethane).
Procedure:
-
Sample Preparation: Prepare a ~1 mg/mL solution of the 1,2-Epoxytetradecane sample in the chosen solvent. Prepare a similar solution of the racemic standard.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 2 °C/min to 160 °C.
-
Hold at 160 °C for 10 minutes.
-
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers and to ensure adequate separation.
-
Inject the sample to be analyzed.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Excess (% ee):
-
% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Expected Results: The (R) and (S) enantiomers are expected to be well-resolved. The elution order should be confirmed with an authentic standard of this compound.
Caption: Workflow for Chiral GC Analysis.
Chiral High-Performance Liquid Chromatography (HPLC): Versatility in Separation
Chiral HPLC is another cornerstone for ee determination, offering great versatility through a wide range of available chiral stationary phases and mobile phase compositions. For non-polar compounds like 1,2-Epoxytetradecane, polysaccharide-based CSPs are particularly effective in normal phase mode.
Causality of Method Selection: The separation mechanism on polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. The analyte's lack of a strong chromophore means that detection might require a universal detector like a refractive index detector (RID) or derivatization with a UV-active tag. For simplicity, this protocol will assume the use of an RID.
Self-Validating System: As with GC, a racemic standard is crucial for method validation, confirming peak identity and resolution. The stability of the baseline with an RID is critical for accurate quantification.
Experimental Protocol: Chiral HPLC-RID Analysis
Objective: To determine the enantiomeric excess of this compound using a polysaccharide-based chiral HPLC column.
Instrumentation:
-
HPLC system with a pump, autosampler, and a Refractive Index Detector (RID).
-
Chiral HPLC Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP.
Materials:
-
Sample of this compound.
-
Racemic 1,2-Epoxytetradecane standard.
-
HPLC-grade n-Hexane.
-
HPLC-grade 2-Propanol (IPA).
Procedure:
-
Sample Preparation: Prepare a ~2 mg/mL solution of the 1,2-Epoxytetradecane sample in the mobile phase. Prepare a similar solution of the racemic standard.
-
HPLC Conditions:
-
Mobile Phase: n-Hexane / 2-Propanol (99:1, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detector: RID, with the reference cell flushed with the mobile phase.
-
-
Analysis:
-
Allow the HPLC system and RID to stabilize, ensuring a flat baseline.
-
Inject the racemic standard to determine the retention times of the enantiomers.
-
Inject the sample for analysis.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Excess (% ee):
-
% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Caption: Workflow for Chiral HPLC Analysis.
NMR Spectroscopy: A Structural and Quantitative Tool
NMR spectroscopy offers a distinct approach that does not rely on physical separation. Instead, it exploits the formation of diastereomeric species in the NMR tube, which have different chemical shifts. This can be achieved through the use of chiral shift reagents or by derivatizing the analyte with a chiral derivatizing agent (CDA).
Causality of Method Selection: CLSRs, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are Lewis acids that can coordinate to the oxygen atom of the epoxide. When a chiral, enantiomerically pure CLSR complexes with a racemic analyte, it forms two diastereomeric complexes. These complexes exhibit different NMR spectra, leading to the splitting of signals. The ratio of the integrals of these split signals directly corresponds to the enantiomeric ratio.
Self-Validating System: The method is validated by observing the splitting of a key proton signal (e.g., one of the epoxide protons) upon addition of the CLSR to a racemic sample. The absence of splitting in the original spectrum and the clear separation of the new signals confirm the validity of the interaction.
Experimental Protocol: NMR with Chiral Shift Reagent
Objective: To determine the enantiomeric excess of this compound by ¹H NMR using Eu(hfc)₃.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher recommended).
-
Standard 5 mm NMR tubes.
Materials:
-
Sample of this compound (~10 mg).
-
Racemic 1,2-Epoxytetradecane standard.
-
Deuterated chloroform (CDCl₃), dried over molecular sieves.
-
Eu(hfc)₃ chiral lanthanide shift reagent.
Procedure:
-
Sample Preparation:
-
Dissolve ~10 mg of the 1,2-Epoxytetradecane sample in ~0.6 mL of dry CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum. The protons of the epoxide ring should appear around 2.4-2.9 ppm.
-
-
Addition of CLSR:
-
Add a small, known amount of Eu(hfc)₃ (e.g., 5-10 mg) to the NMR tube.
-
Gently shake the tube to dissolve the reagent.
-
Acquire another ¹H NMR spectrum.
-
-
Analysis:
-
Observe the splitting of one of the epoxide proton signals into two distinct signals corresponding to the two diastereomeric complexes.
-
If splitting is insufficient, add small increments of Eu(hfc)₃ and re-acquire the spectrum until baseline separation of the two signals is achieved.
-
Carefully integrate the two separated signals.
-
-
Calculation of Enantiomeric Excess (% ee):
-
% ee = [ (Integral of major signal - Integral of minor signal) / (Integral of major signal + Integral of minor signal) ] x 100
-
For alcohols, Mosher's acid is a common CDA. For an epoxide, a two-step process is required: first, ring-opening the epoxide to form a diol or an amino alcohol, and then derivatizing the resulting hydroxyl group with Mosher's acid chloride. This converts the enantiomers into diastereomeric esters with distinct NMR spectra.
Causality of Method Selection: This indirect method is chosen when CLSRs fail to provide adequate resolution or when a more robust, covalent modification is preferred. The principle relies on the anisotropic effect of the phenyl group in the Mosher's ester, which shields or deshields nearby protons differently in the two diastereomers.
Self-Validating System: Complete conversion to the diastereomeric esters must be confirmed, typically by TLC or a preliminary NMR. The analysis of both (R)- and (S)-Mosher's esters provides a cross-validation of the stereochemical assignment.
Experimental Protocol: Indirect NMR via Derivatization (Illustrative)
Objective: To determine the ee of 1,2-Epoxytetradecane after conversion to a chiral secondary alcohol and derivatization with Mosher's acid chloride.
Step 1: Ring-Opening of the Epoxide
-
The epoxide is ring-opened with a nucleophile (e.g., water under acidic conditions, or an amine) to generate a chiral secondary alcohol. This step must proceed without affecting the original stereocenter. For 1,2-Epoxytetradecane, acidic hydrolysis would yield a 1,2-diol.
Step 2: Formation of Mosher's Esters
-
Reaction Setup: In a dry flask, dissolve the purified 1,2-diol (~10 mg) in dry pyridine or CH₂Cl₂ with a non-nucleophilic base like DMAP.
-
Derivatization: Add a slight excess of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride). Stir at room temperature until the reaction is complete (monitor by TLC).
-
Workup: Quench the reaction, extract the ester, and purify by flash chromatography.
-
NMR Analysis: Dissolve the purified diastereomeric ester in CDCl₃ and acquire a ¹H NMR spectrum.
-
Data Analysis: Identify a well-resolved proton signal that is different for the two diastereomers (e.g., the methoxy protons of the Mosher's reagent or protons near the newly formed ester). Integrate the signals to determine the diastereomeric ratio, which corresponds to the original enantiomeric ratio.
Caption: Workflow for NMR Analysis using a Chiral Shift Reagent.
Conclusion and Recommendations
The accurate determination of the enantiomeric excess of this compound is achievable through several robust analytical techniques.
-
Chiral Gas Chromatography is the recommended method for routine, high-throughput analysis due to its excellent resolution, speed, and sensitivity, provided the sample is clean.
-
Chiral High-Performance Liquid Chromatography offers greater flexibility and is a strong alternative, especially if a GC is unavailable or if the sample matrix is complex. The primary challenge is detection, which may necessitate an RID or derivatization.
-
NMR Spectroscopy is a powerful tool, particularly for structural confirmation. The use of chiral shift reagents is a rapid method for ee determination but is generally less sensitive and precise than chromatographic techniques. The derivatization approach is more labor-intensive but can provide definitive results when other methods fail.
Ultimately, the choice of method should be guided by the specific requirements of the analysis, including the desired level of accuracy, sample availability, and existing laboratory infrastructure. For critical applications in pharmaceutical development, orthogonal validation using two different techniques (e.g., Chiral GC and Chiral HPLC) is often the most rigorous and trustworthy approach.
References
-
Anslyn, E. V., & Fossey, J. S. (2017). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 50(10), 2453–2463. [Link]
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Hurtado-Sánchez, M. C., et al. (2021). An overview of analytical methods for enantiomeric determination of chiral pollutants in environmental samples and biota. TrAC Trends in Analytical Chemistry, 142, 116322. [Link]
-
Sánchez, A. D., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(11), 939-945. [Link]
-
Badea, M. (n.d.). Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. MIT OpenCourseWare. [Link]
-
Yang, D., et al. (1985). Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography. Analytical Biochemistry, 148(2), 328-338. [Link]
-
PubChem. (n.d.). 1,2-Epoxytetradecane. National Center for Biotechnology Information. [Link]
-
Axt, M., et al. (1999). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Journal of the Chemical Society, Perkin Transactions 2, (12), 2783-2788. [Link]
-
SpectraBase. (n.d.). 1,2-Epoxytetradecane. [Link]
-
Hoye, T. R., et al. (2007). Mosher's Method for the Determination of Absolute Configuration of Secondary Alcohols. Nature Protocols, 2(10), 2451-2458. [Link]
-
Chen, Y. (2001). Recent Advances in 1H NMR Determination of Absolute Configuration via Chiral Derivatizing Agent. University of Illinois Urbana-Champaign. [Link]
-
Schurig, V. (2001). Chiral stationary phases and applications in gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. [Link]
-
Wang, Y., & Wang, P. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1549-1568. [Link]
-
Armstrong, D. W. (1994). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC North America, 12(7), 536-544. [Link]
-
LibreTexts Chemistry. (2024). 23.2: Derivatization. [Link]
-
"That's How You Science". (2023, April 11). How I Used Mosher Esters in my PhD [Video]. YouTube. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
ChemRxiv. (2022). Synthesis of heterocyclic analogues of Mosher's acid. [Link]
-
Reddy, L. R., et al. (2007). Single Enantiomer Epoxides by Bromomandelation of Prochiral Alkenes. Organic Letters, 9(19), 3781-3783. [Link]
-
Reddy, M. S., et al. (2003). A new chiral shift reagent for the determination of enantiomeric excess and absolute configuration in cyanohydrins. Chemical Communications, (10), 1234-1235. [Link]
-
Pérez-Bárcena, J., et al. (2010). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 540-546. [Link]
- Goering, H. G., et al. (1975). U.S. Patent No. 3,915,641. U.S.
-
Le, P. M., et al. (2020). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 7(14), 1842-1848. [Link]
-
ChiralTek. (n.d.). chiral columns. HPLC.eu. [Link]
-
Patil, R. A., et al. (2019). Chiral Gas Chromatography. In Gas Chromatography. IntechOpen. [Link]
-
Kainz, S., et al. (1997). Determination of the Enantiomeric Purity by 1h NMR with Eu(tfc)3 of β-Hetarylalanine Derivatives. Correlation Of the Enantiomeric Shift Difference with Absolute Configuration. Tetrahedron: Asymmetry, 8(12), 1951-1957. [Link]
A Comparative Guide to Chiral Epoxides in Asymmetric Synthesis: Spotlight on (R)-(+)-1,2-Epoxytetradecane
Introduction: The Indispensable Role of Chiral Epoxides
Chiral epoxides are foundational building blocks in modern asymmetric synthesis, particularly within the pharmaceutical and fine chemical industries. Their value stems from the inherent reactivity of the strained three-membered ether ring, which allows for highly regio- and stereoselective ring-opening reactions. This unique reactivity provides a powerful and reliable method for introducing two vicinal functional groups with defined stereochemistry, a critical step in the construction of complex, enantiomerically pure molecules.
This guide provides a comparative analysis of four distinct (R)-chiral terminal epoxides, with a special focus on (R)-(+)-1,2-Epoxytetradecane . We will objectively compare its performance and characteristics against three other widely used chiral epoxides: the simple aliphatic (R)-Propylene Oxide , the electronically distinct (R)-Styrene Oxide , and the versatile functionalized synthon, (R)-Epichlorohydrin . Through an examination of their structural differences, reactivity profiles, and performance in key synthetic transformations, this guide aims to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal chiral epoxide for their specific synthetic challenges.
Comparative Benchmarking of Chiral Epoxides
The utility of a chiral epoxide is dictated by its physical properties and the nature of its substituent (R-group). The R-group influences steric accessibility, electronic activation of the epoxide carbons, and the physicochemical properties of the final product.
| Property | This compound | (R)-Propylene Oxide | (R)-Styrene Oxide | (R)-Epichlorohydrin |
| Structure |
ngcontent-ng-c1311558766="" class="ng-star-inserted"> | |||
| CAS Number | 59997-35-6 (for R-isomer) | 15448-47-2[1] | 20780-53-4[2][3] | 51594-55-9[4][5] |
| Formula | C₁₄H₂₈O[6] | C₃H₆O[7][8][9] | C₈H₈O[2][10] | C₃H₅ClO[5] |
| MW ( g/mol ) | 212.37[6] | 58.08[7][8][9] | 120.15[2][10][11] | 92.52[4][5] |
| Boiling Point | 95-96 °C @ 0.4 mmHg[12][13][14] | 33-34 °C @ 760 mmHg[1][7] | 192-194 °C @ 760 mmHg[3] | 114-116 °C @ 760 mmHg[4][15] |
| Density (g/mL) | 0.845 @ 25 °C[6][12][13] | 0.829 @ 20 °C[1][7] | 1.051 @ 25 °C[3][16] | 1.180 @ 20 °C[4][15][17] |
| Key Feature | Long lipophilic C₁₂ alkyl chain | Smallest chiral alkyl epoxide | Phenyl group enables benzylic activation | Electronegative ClCH₂- group |
Spotlight: this compound
The defining characteristic of this compound is its long C₁₂ alkyl chain. This feature is not merely a passive substituent; it imparts significant lipophilicity to both the epoxide itself and any resulting synthetic intermediates. This property is highly advantageous in the synthesis of drug candidates or natural products intended to interact with hydrophobic biological membranes or protein pockets. Synthetically, it behaves as a classic terminal epoxide, with its reactivity governed primarily by steric factors under nucleophilic conditions.
Mechanistic Insights: The Ring-Opening Reaction
The synthetic power of epoxides lies in their ring-opening reactions, which are predominantly governed by the SN2 mechanism. However, the regioselectivity—the site of nucleophilic attack—is critically dependent on the reaction conditions.[18]
Basic or Neutral Conditions (Strong Nucleophiles)
Under basic or neutral conditions, a strong nucleophile (e.g., RO⁻, N₃⁻, RNH₂, RMgX) attacks the epoxide directly. The reaction is controlled by sterics, with the nucleophile attacking the less sterically hindered carbon atom. For all four terminal epoxides compared here, this means attack occurs at the primary (C1) carbon, resulting in a secondary alcohol at the chiral center (C2).[18] This pathway ensures a predictable and highly regioselective outcome.
Acidic Conditions (Weak Nucleophiles)
Under acidic conditions, the epoxide oxygen is first protonated, creating a more potent electrophile. The reaction pathway then adopts a significant SN1-like character. The nucleophile preferentially attacks the carbon atom that can best stabilize the developing partial positive charge of the transition state.[18]
-
For (R)-Propylene Oxide and This compound , the secondary carbon can better stabilize a positive charge than the primary carbon. Therefore, attack occurs predominantly at the C2 position.
-
For (R)-Styrene Oxide , the phenyl group provides powerful benzylic stabilization, directing the nucleophilic attack almost exclusively to the C2 carbon.[19]
-
For (R)-Epichlorohydrin , the electron-withdrawing nature of the adjacent chloromethyl group destabilizes any positive charge development at C2. This inductive effect strongly favors nucleophilic attack at the C1 position, even under acidic conditions.[19]
Comparative Performance in Synthesis
The true measure of a chiral building block is its performance in creating valuable, enantioenriched products. The following table collates data from various sources to illustrate the typical outcomes of ring-opening reactions.
Table 2: Representative Data for Nucleophilic Ring-Opening Reactions
| Epoxide | Nucleophile | Conditions | Product | Yield | Regio-selectivity (C1:C2) | ee (%) | Reference |
| (R)-Styrene Oxide | Aniline | YCl₃ (1 mol%), rt, 10 min | β-amino alcohol | >90% | 8:92 | >99 | [14] |
| (R)-Styrene Oxide | NaN₃ | PEG-400, rt, 30 min | β-azido alcohol | 98% | 5:95 | >99 | [20] |
| (R)-Propylene Oxide | Morpholine | Base-functionalized silica, 80°C | β-amino alcohol | 93% | >99:1 | >99 | [21] |
| (R)-Epichlorohydrin | Isopropylamine | Reflux | (S)-Propranolol precursor | 92% | >99:1 | >99 | [7] |
| (R)-Epoxytridecane* | H₂O | (S,S)-(salen)Co(II), rt | (R)-Epoxide (unreacted) | 37% | N/A | >99 | [8] |
*Note: 1,2-Epoxytridecane is used as a close proxy for 1,2-Epoxytetradecane in a Hydrolytic Kinetic Resolution (HKR) context. The data reflects the recovery of the unreacted, highly enantioenriched starting material.
Experimental Protocols & Workflows
Protocol 1: Synthesis of (S)-Propranolol via Epoxide Ring-Opening
This protocol demonstrates the synthesis of the β-blocker (S)-Propranolol, a classic application of (R)-Epichlorohydrin's reactivity. The synthesis proceeds in two main steps: formation of the glycidyl ether intermediate, followed by nucleophilic ring-opening with isopropylamine.[7][17]
Step 1: Synthesis of 1-(naphthalen-1-yloxy)-2,3-epoxypropane
-
Setup: To a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 1-naphthol (1.0 eq), epichlorohydrin (4.0 eq), and triethylamine (cat.).
-
Reaction: Heat the mixture to 65 °C and stir for 8 hours. Monitor the reaction by TLC.
-
Workup: After the reaction is complete, remove the excess epichlorohydrin by distillation under reduced pressure (100 °C). The resulting crude glycidyl ether is a viscous oil and can be used in the next step without further purification.
Step 2: Synthesis of (S)-Propranolol
-
Setup: To the crude glycidyl ether from Step 1, add isopropylamine (6.0 eq relative to the initial 1-naphthol).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours until TLC indicates the disappearance of the epoxide.
-
Workup: Distill the excess isopropylamine under reduced pressure.
-
Purification: Recrystallize the resulting solid residue from a suitable solvent system (e.g., toluene/cyclohexane) to yield pure (S)-Propranolol. An overall yield of ~88% can be expected.[17]
Protocol 2: Hydrolytic Kinetic Resolution (HKR) of a Terminal Epoxide
The Jacobsen Hydrolytic Kinetic Resolution (HKR) is a powerful method for obtaining highly enantioenriched terminal epoxides from inexpensive racemic mixtures.[1][16] It relies on the enantioselective hydrolysis of one epoxide enantiomer by a chiral (salen)Co(III) catalyst, leaving the other, unreacted enantiomer in high enantiomeric excess.
General Procedure:
-
Catalyst Preparation: The active (salen)Co(III)OAc complex is often generated in situ. To a flask open to the air, add the (salen)Co(II) complex (0.2 - 2.0 mol%). Add glacial acetic acid (1.2 eq relative to catalyst) and stir for 30 minutes until the color changes from orange/red to a deep brown/black.
-
Reaction Setup: To the activated catalyst, add the racemic terminal epoxide (1.0 eq). Begin vigorous stirring.
-
Resolution: Add water (0.5 - 0.55 eq) dropwise over several minutes. The reaction is often exothermic. Stir at room temperature for 12-24 hours. The reaction progress can be monitored by chiral GC or HPLC to determine the enantiomeric excess (ee) of the remaining epoxide.
-
Workup: Once the desired ee is reached (typically >99% for the unreacted epoxide at ~50% conversion), the reaction mixture can be worked up.
-
Purification: The enantioenriched epoxide and the 1,2-diol product are readily separable by standard flash column chromatography on silica gel or by distillation, as the diol is significantly more polar than the epoxide.
Expert Commentary: The key to a successful HKR is the precise stoichiometry of water. Using ~0.5 equivalents ensures that only one enantiomer is consumed, theoretically allowing for a maximum of 50% yield of the recovered epoxide with very high enantiopurity.[22] This method is exceptionally general and works for a wide variety of terminal epoxides, including those with long alkyl chains like 1,2-epoxytetradecane.[8][16]
Conclusion and Outlook
The choice of a chiral epoxide is a critical decision in the design of an asymmetric synthesis. This guide has demonstrated that while all terminal epoxides share fundamental reactivity patterns, their substituents dramatically influence their utility.
-
This compound is the ideal choice when the synthetic target requires a significant lipophilic character. Its predictable reactivity, governed by sterics, makes it a reliable building block for complex lipids, signaling molecules, or drug candidates designed for hydrophobic environments.
-
(R)-Propylene Oxide offers the simplest chiral alkyl unit, making it a cost-effective choice for introducing a small, defined stereocenter.
-
(R)-Styrene Oxide provides unique reactivity due to electronic stabilization from the phenyl ring, allowing for regioselective attack at the more substituted benzylic position under acidic conditions.
-
(R)-Epichlorohydrin remains a powerhouse synthon due to its dual functionality. The chloromethyl handle provides a secondary point for modification, making it a cornerstone in the synthesis of pharmaceuticals like beta-blockers.
Modern catalytic methods, particularly the Jacobsen Hydrolytic Kinetic Resolution, have further expanded the accessibility of these crucial building blocks in high enantiomeric purity. By understanding the distinct advantages and reactivity profiles of each epoxide, researchers can make more informed and strategic decisions, accelerating the efficient and elegant synthesis of complex chiral molecules.
References
- Concise synthesis of (S) - isomer of Propranolol using acid catalysed resolution. (2025). Journal of Chemical and Pharmaceutical Research.
-
Styrene oxide - Grokipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. (2020). Molecules. [Link]
-
18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. (2024). Retrieved January 12, 2026, from [Link]
- Synthesis method and application of propranolol. (2021).
-
R-epichlorohydrin - ChemBK. (2024). Retrieved January 12, 2026, from [Link]
-
Epichlorohydrin - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
(+)-Styrene oxide | C8H8O | CID 114705 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
1,2-epoxytetradecane - ChemBK. (2024). Retrieved January 12, 2026, from [Link]
-
Tokunaga, M., Lida, T., & Jacobsen, E. N. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols. Journal of the American Chemical Society, 124(7), 1307–1315. [Link]
-
Jacobsen HKR - The best reaction in organic chemistry? (2022). YouTube. [Link]
-
Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)CoIII complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols | Request PDF. (2025). ResearchGate. [Link]
-
Propranolol | PDF | Organic Synthesis - Scribd. (n.d.). Retrieved January 12, 2026, from [Link]
-
(R)-Propylene Oxide - ChemBK. (2024). Retrieved January 12, 2026, from [Link]
-
Das, B., Reddy, V. S., Tehseen, F., & Krishnaiah, M. (2007). Catalyst-Free Highly Regio- and Stereoselective Ring Opening of Epoxides and Aziridines with Sodium Azide Using Poly(ethylene glycol) as an Efficient Reaction Medium. Synthesis, 2007(05), 666–668. [Link]
-
Propylene oxide - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. (2018). Molecules. [Link]
-
1,2-Epoxytetradecane | C14H28O | CID 18604 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
In Situ NMR and Kinetics Reveal Origins of Regioselectivity Differences for Epichlorohydrin Ring‐Opening in Lewis and Brønsted Acid Zeolites. (2025). Angewandte Chemie International Edition. [Link]
-
Propylene Oxide | CH3CHCH2O | CID 6378 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
Reaction mechanisms of Epoxide ring opening with propylene oxide with... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
Sources
- 1. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. One pot ‘click’ reactions: tandem enantioselective biocatalytic epoxide ring opening and [3+2] azide alkyne cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. moodle2.units.it [moodle2.units.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. In Situ NMR and Kinetics Reveal Origins of Regioselectivity Differences for Epichlorohydrin Ring‐Opening in Lewis and Brønsted Acid Zeolites - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Catalyst-Free Highly Regio- and Stereoselective Ring Opening of Epoxides and Aziridines with Sodium Azide Using Poly(ethylene glycol) as an Efficient Reaction Medium [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the Orthogonal Validation of (R)-(+)-1,2-Epoxytetradecane's Absolute Configuration
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical integrity of chiral building blocks is not merely a matter of purity; it is a cornerstone of efficacy and safety. (R)-(+)-1,2-Epoxytetradecane, a versatile chiral intermediate, is instrumental in the synthesis of complex molecules, including polymeric prodrugs for cancer therapy.[1][2][3] Its biological activity is intrinsically tied to its three-dimensional structure. The incorrect enantiomer can lead to reduced efficacy or, in the worst-case scenario, unforeseen toxicity. Therefore, the unambiguous validation of its (R)-configuration is a critical, non-negotiable step in any research or manufacturing pipeline.
This guide provides an in-depth comparison of modern analytical techniques for the absolute configuration (AC) determination of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering a self-validating framework for your experimental design.
Strategic Approaches to Stereochemical Assignment
| Methodology | Fundamental Principle | Sample Requirement | Derivatization | Key Advantage | Primary Limitation |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left vs. right circularly polarized infrared light by a chiral molecule in solution.[5][6] | Solution (mg scale) | No | Provides a unique spectral fingerprint of the 3D structure without needing a crystal or chromophore.[7] | Requires quantum mechanical calculations for interpretation. |
| Mosher's Method (NMR) | Chemical conversion of the chiral center into a pair of diastereomers with a chiral derivatizing agent, which exhibit distinct NMR spectra.[8][9] | Solution (mg scale) | Yes (Required) | Utilizes widely available NMR instrumentation; a well-established chemical correlation method. | Indirect method; requires successful chemical modification and can be labor-intensive.[10] |
| X-ray Crystallography | Diffraction of X-rays by a highly ordered crystal lattice to determine the precise 3D arrangement of atoms.[11] | High-quality single crystal | Often required for non-crystalline samples | The "gold standard" for unambiguous, definitive AC determination.[12] | Growing a suitable crystal of an oily, flexible molecule is a major, often insurmountable, hurdle.[12][13] |
Method 1: Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is arguably the most powerful technique for determining the absolute configuration of chiral molecules in their natural solution state. It measures the subtle differences in how a molecule's bonds vibrate when exposed to left- versus right-circularly polarized infrared light.[6] This provides a rich, three-dimensional fingerprint of the molecule's stereochemistry.
Causality of Choice: For a molecule like 1,2-epoxytetradecane, which lacks a UV-Vis chromophore necessary for Electronic Circular Dichroism (ECD) and is difficult to crystallize, VCD is an ideal first-line approach.[14] Its sensitivity to the entire molecular framework allows for a confident assignment by comparing the experimental spectrum to one predicted by quantum mechanics.
Experimental & Computational Workflow
The VCD validation process is a synergistic combination of experimental measurement and computational modeling. The absolute configuration is determined not by interpreting the spectrum from first principles, but by matching the experimental data to the calculated spectrum of a known enantiomer (e.g., the (R)-enantiomer).
Caption: VCD analysis workflow.
Detailed Protocol: VCD Analysis
-
Sample Preparation: Dissolve ~5-10 mg of this compound in 150-200 µL of a suitable deuterated solvent (e.g., CDCl₃ or CCl₄) in an IR-transparent sample cell with a pathlength of ~100 µm.
-
Data Acquisition:
-
Acquire a standard Fourier Transform Infrared (FTIR) absorption spectrum.
-
Acquire the VCD spectrum over the mid-IR range (e.g., 2000-900 cm⁻¹). Data collection typically requires several hours to achieve an adequate signal-to-noise ratio.
-
-
Computational Modeling (Parallel Task):
-
Using a computational chemistry software package (e.g., Gaussian), perform a conformational search for the (R)-enantiomer of 1,2-epoxytetradecane.
-
For each low-energy conformer, perform geometry optimization and frequency calculations using Density Functional Theory (DFT), for instance, at the B3LYP/6-31G(d) level of theory. This calculates the theoretical IR and VCD spectra for each conformer.
-
Generate a final, Boltzmann-weighted average VCD spectrum from all significant conformers.
-
The spectrum for the (S)-enantiomer is simply the inverse of the calculated (R)-spectrum.
-
-
Comparison and Assignment:
-
Overlay the experimental VCD spectrum with the calculated spectra for both the (R)- and (S)-enantiomers.
-
A strong visual match between the experimental spectrum and one of the calculated spectra provides a confident assignment of the absolute configuration.
-
Method 2: Mosher's Method (Indirect NMR)
When direct spectroscopic methods are unavailable, or for orthogonal validation, chemical correlation methods provide a robust alternative. The Mosher's ester analysis is a classic, reliable NMR-based technique for determining the AC of secondary alcohols.[9][13]
Causality of Choice: This method is indirect and requires modification of our epoxide. First, the epoxide must be opened to form a secondary alcohol (specifically, tetradecane-1,2-diol). This diol is then derivatized with both enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). This creates a pair of diastereomers whose protons experience different shielding/deshielding effects from the MTPA phenyl ring, leading to observable differences in their ¹H NMR chemical shifts (Δδ).[8][15]
Experimental Workflow
Caption: Mosher's method workflow.
Detailed Protocol: Mosher's Ester Analysis
-
Epoxide Ring Opening:
-
Dissolve 1,2-epoxytetradecane in a suitable solvent like THF/water.
-
Add a catalytic amount of a strong acid (e.g., perchloric acid) and stir at room temperature until the epoxide is fully consumed (monitor by TLC).
-
Work up the reaction and purify the resulting tetradecane-1,2-diol by column chromatography.
-
-
Ester Formation (Two parallel reactions):
-
Reaction A ((S)-MTPA Ester): To a solution of the diol in pyridine, add (R)-(-)-MTPA chloride. Stir until the reaction is complete.
-
Reaction B ((R)-MTPA Ester): In a separate flask, repeat the procedure using (S)-(+)-MTPA chloride.
-
Purify both diastereomeric esters separately. Note: The reaction will primarily occur at the less-hindered primary alcohol, but derivatization of the secondary alcohol is the target for analysis. Careful analysis of the NMR is required to assign the correct signals. Alternative: Protect the primary alcohol first, then perform the Mosher esterification on the secondary alcohol.
-
-
NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both the (S)-MTPA ester and the (R)-MTPA ester in the same solvent (e.g., CDCl₃).
-
Carefully assign the proton signals for the groups on either side of the carbinol carbon (the carbon attached to the MTPA ester).
-
-
Data Interpretation:
-
Calculate the difference in chemical shifts for each assigned proton: Δδ = δS - δR .
-
According to the Mosher model, protons on one side of the carbinol center will have positive Δδ values, while protons on the other side will have negative Δδ values.
-
This pattern of Δδ signs allows for the deduction of the absolute configuration of the original secondary alcohol.
-
Hypothetical Data for Mosher's Analysis
| Proton Group (re: C2) | δ for (S)-MTPA Ester (ppm) | δ for (R)-MTPA Ester (ppm) | Δδ (δS - δR) | Conclusion |
| H-1 Protons | 3.65 | 3.75 | -0.10 | Negative Δδ |
| H-3 Protons | 1.60 | 1.52 | +0.08 | Positive Δδ |
This is illustrative data. A negative Δδ for protons on the side of the smaller substituent (H-1) and a positive Δδ for the larger alkyl chain (H-3) would confirm the (R)-configuration at C2.
Method 3: X-ray Crystallography
X-ray crystallography is the ultimate arbiter of molecular structure, providing a definitive 3D map of atoms in space.[11] If a suitable single crystal can be obtained, the absolute configuration can be determined with very high confidence.
Causality of Choice: While being the gold standard, this method is often a last resort for simple, non-crystalline oils like 1,2-epoxytetradecane. The primary challenge is not the analysis but the sample preparation—growing a single crystal.[12] Success often hinges on creating a solid derivative. For instance, reacting the epoxide with a rigid, planar molecule containing a heavy atom could yield a crystalline product suitable for analysis. The heavy atom aids in the determination of the AC through anomalous dispersion effects.[16]
Experimental Workflow
Caption: X-ray crystallography workflow.
General Protocol: Crystallographic Analysis via a Derivative
-
Derivative Synthesis: React this compound with a suitable derivatizing agent. An ideal agent would be rigid, chromophoric, and contain a heavier atom (e.g., bromine or iodine), such as 3-bromobenzoic acid, after ring-opening the epoxide.
-
Crystallization:
-
Purify the solid derivative to the highest possible degree.
-
Screen a wide range of solvents and solvent combinations for crystallization using techniques like slow evaporation, vapor diffusion, or solvent layering. This is often the most time-consuming and challenging step.
-
-
Data Collection and Analysis:
-
Mount a high-quality single crystal on a diffractometer.
-
Collect diffraction data.
-
Solve and refine the crystal structure. The absolute configuration is typically determined by calculating the Flack parameter. A value close to 0 for a known enantiomer indicates a correct assignment, while a value near 1 suggests the opposite enantiomer.
-
Conclusion and Senior Scientist Recommendation
The validation of the absolute configuration of this compound is paramount for its application in regulated industries. While X-ray crystallography of a suitable derivative provides the most definitive answer, its feasibility is often low due to the challenges of crystallization.
For a rapid, reliable, and non-destructive analysis of the neat material in its solution state, Vibrational Circular Dichroism (VCD) is the recommended primary technique. It provides a wealth of structural information and, when paired with high-quality computational modeling, delivers a highly confident assignment.
For orthogonal confirmation, or in laboratories where a VCD spectrometer is not available, the Mosher's ester analysis is a robust and time-tested secondary method. Though it requires chemical modification, it relies on standard NMR instrumentation and provides a chemically intuitive validation of the stereocenter's configuration.
By employing this structured, multi-faceted approach, researchers and drug development professionals can ensure the stereochemical integrity of their chiral intermediates, building a foundation of quality and safety into their final products.
References
- Determination of Absolute Configuration for Epoxy Alcohols via Exciton Chirality Protocol - MSU Chemistry. (Source not publicly available)
-
How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange. (2017-06-25). [Link]
-
Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments. [Link]
-
Imaging the absolute configuration of a chiral epoxide in the gas phase - PubMed. (2013-11-29). [Link]
-
Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Request PDF - ResearchGate. (2025-08-09). [Link]
-
Determining Absolute Configuration of Chiral Epoxides Using the Competing Enantioselective Conversion Method... - eScholarship.org. [Link]
-
Determination of the absolute configuration of a chiral epoxide using foil induced Coulomb explosion imaging - ResearchGate. (2016-03-17). [Link]
-
Mosher ester derivatives - Oregon State University. [Link]
-
1,2-Epoxytetradecane | C14H28O | CID 18604 - PubChem. [Link]
-
Vibrational circular dichroism - Wikipedia. [Link]
-
Electronic Circular Dichroism - Encyclopedia.pub. [Link]
-
Determination of Absolute and Relative Configuration by Chiroptical Methods. [Link]
-
ECD exciton chirality method today: a modern tool for determining absolute configurations. [Link]
-
Computational methods and points for attention in absolute configuration determination - Frontiers. [Link]
-
Vibrational Circular Dichroism Spectroscopy of Chiral Molecules | Request PDF - ResearchGate. (2025-08-06). [Link]
-
Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism - PMC - NIH. (2025-11-17). [Link]
-
Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block - PubMed. (2024-08-01). [Link]
-
Vibrational circular dichroism spectroscopy of chiral molecules - PubMed. [Link]
-
Empower your drug design & synthesis with vibrational circular dichroism (VCD) - YouTube. (2024-01-23). [Link]
-
Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - NIH. [Link]
-
Synthetic process development of (R)-(+)-1,2- epoxy-5-hexene: an important chiral building block | ChemRxiv. [Link]
-
X-ray crystallography - Wikipedia. [Link]
-
Synthesis, X-Ray Crystal Structures and Catalytic Epoxidation of Oxidovanadium(V) Complexes... - ResearchGate. [Link]
-
X-Ray Crystallography of Chemical Compounds - PMC - NIH. [Link]
-
Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. (2021-11-15). [Link]
Sources
- 1. 1,2-EPOXYTETRADECANE CAS#: 3234-28-4 [m.chemicalbook.com]
- 2. News - 1,2-EPOXYTETRADECANE Powers Safer Drug Creation [shlzpharma.com]
- 3. 1,2-EPOXYTETRADECANE | 3234-28-4 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 6. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 10. chemistry.msu.edu [chemistry.msu.edu]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. researchgate.net [researchgate.net]
- 15. Mosher ester derivatives [sites.science.oregonstate.edu]
- 16. mdpi.com [mdpi.com]
The Core Challenge: Mass Spectrometry is Inherently Achiral
An Expert's Guide to the Chiral Analysis of Epoxides Using Mass Spectrometry
The stereochemistry of epoxides is a critical quality attribute in drug development, natural product synthesis, and materials science. The differential biological activity between epoxide enantiomers necessitates robust and reliable analytical methods for their separation and quantification. While traditional chiroptical methods provide valuable information, mass spectrometry (MS) coupled with various enantioselective strategies offers unparalleled sensitivity, selectivity, and speed.
This guide provides an in-depth comparison of modern mass spectrometric approaches for the chiral analysis of epoxides. We will move beyond simple procedural lists to explore the underlying principles and experimental rationale, empowering researchers to select and implement the optimal strategy for their analytical challenges.
A fundamental principle to grasp is that mass spectrometry, on its own, cannot differentiate between enantiomers. Enantiomers have identical mass-to-charge ratios (m/z) and, under typical ionization and fragmentation conditions, produce identical mass spectra. Therefore, chiral recognition must be introduced either before or during the MS analysis. This guide will compare two primary families of solutions: indirect methods , which rely on pre-MS separation, and direct methods , which achieve chiral discrimination within the mass spectrometer itself.
Method 1: Indirect Analysis via Chiral Chromatography-MS
This is the most established and widely adopted approach. The core principle is to physically separate the epoxide enantiomers using a chiral stationary phase (CSP) before they are introduced into the mass spectrometer, which then serves as a highly sensitive and selective detector.
A. Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)
SFC has re-emerged as a premier technique for chiral separations, often outperforming traditional liquid chromatography.
Expertise & Experience: The SFC Advantage The power of SFC lies in its mobile phase, which uses supercritical CO2. This fluid has a polarity similar to hexane but is highly miscible with polar organic modifiers like methanol. This unique property leads to several key advantages:
-
Speed: Low viscosity allows for high flow rates without excessive backpressure, leading to rapid separations, often in under 15 minutes.
-
Efficiency: Superior mass transfer kinetics result in sharp, narrow peaks and excellent resolution.
-
MS Compatibility: The primary mobile phase component, CO2, is easily removed during the ionization process, improving sensitivity and reducing source contamination compared to non-volatile salts used in some LC methods.
Experimental Protocol: Chiral SFC-MS/MS for Octadecanoid Epoxides This protocol is adapted from a validated method for analyzing chiral lipid mediators.
-
System: A Waters UPC² system coupled to a Xevo TQ-XS tandem mass spectrometer.
-
Chiral Stationary Phase: Waters Trefoil AMY1 column (3.0 × 150 mm, 2.5 μm).
-
Mobile Phase:
-
A: Supercritical CO₂
-
B: Methanol
-
Gradient: Isocratic or a shallow gradient optimized for the specific epoxides.
-
-
Flow Rate: 1.5 - 2.0 mL/min.
-
Back Pressure: 1500-2000 psi, maintained by an active backpressure regulator.
-
MS Detection:
-
Ionization: Electrospray Ionization (ESI), typically in negative mode for hydroxylated epoxides or positive mode for derivatized epoxides.
-
Analysis: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor-product ion transitions for each analyte and a stable isotope-labeled internal standard.
-
Workflow Visualization: SFC-MS Analysis
Caption: Workflow for chiral analysis of epoxides using SFC-MS/MS.
B. Chiral High-Performance Liquid Chromatography-MS (HPLC-MS)
While SFC is often preferred, chiral HPLC remains a valid and powerful technique. The primary consideration is solvent compatibility. Normal-phase HPLC often provides excellent chiral separations but uses solvents (like hexane) that are poorly compatible with ESI-MS. Therefore, reversed-phase liquid chromatography (RPLC) on specialized chiral columns is more common, though it may require longer analysis and equilibration times.
Performance Comparison: SFC-MS vs. HPLC-MS
| Feature | Supercritical Fluid Chromatography (SFC)-MS | High-Performance Liquid Chromatography (HPLC)-MS |
| Principle | Separation using a supercritical fluid mobile phase. | Separation using a liquid mobile phase. |
| Speed | Faster. Typically < 15 min per run. | Slower. Often requires longer run and column equilibration times. |
| Solvent Usage | Lower. Primarily uses CO2, reducing organic solvent waste. | Higher. Relies entirely on organic solvents and aqueous buffers. |
| MS Compatibility | Excellent. CO2 is easily removed, enhancing ionization. | Good, but conditional. NPLC solvents are problematic for ESI. RPLC is more compatible. |
| Resolution | Generally provides high resolution and sharp peaks. | Can provide excellent resolution, but may be lower than modern SFC. |
| Best For... | High-throughput quantitative bioanalysis, complex mixtures. | Established methods, situations where SFC is unavailable. |
Method 2: Chiral Derivatization with Achiral LC-MS
This indirect method cleverly circumvents the need for a chiral column. The strategy is to convert the pair of enantiomers into a pair of diastereomers by reacting them with an enantiomerically pure Chiral Derivatizing Agent (CDA) .
Expertise & Experience: The Rationale for Derivatization Why choose this multi-step process?
-
Leverages Robust Columns: Diastereomers have different physical properties and can be separated on common, robust, and less expensive achiral columns (like a C18).
-
Enhances Sensitivity: A CDA can be designed to include a highly ionizable moiety (e.g., a permanently charged group) or a fluorophore, dramatically increasing detection sensitivity in MS or UV detectors.
-
Flexibility: It provides an analytical solution when a suitable chiral column for the target epoxide is not available or performs poorly.
A classic example of a CDA is Mosher's acid (MTPA), which reacts with alcohols and amines. For an epoxide, this would typically involve a ring-opening reaction (e.g., with an amine or alcohol) to expose a functional group that can then be derivatized.
Experimental Protocol: General Derivatization Workflow
-
Reaction: Incubate the racemic epoxide sample with a single enantiomer of a CDA (e.g., (S)-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidine-2-carboxylate OSu, DMT-(S)-Pro-OSu) under optimized conditions (temperature, time, pH) to form diastereomeric products.
-
Quenching: Stop the reaction.
-
Analysis: Inject the resulting mixture onto a standard reversed-phase C18 column.
-
Separation: Elute the diastereomers using a standard water/acetonitrile or water/methanol gradient.
-
Detection: Use MS/MS to detect and quantify the two separated diastereomer peaks.
Visualization: The Derivatization Principle
Caption: Converting enantiomers to separable diastereomers via a CDA.
Method 3: Direct Chiral Analysis in the Gas Phase
These cutting-edge methods achieve chiral discrimination entirely within the mass spectrometer, eliminating the need for chromatographic separation. The principle involves forming non-covalent diastereomeric complexes in the gas phase by introducing a chiral selector along with the analyte.
A. The Kinetic Method (MS/MS)
Expertise & Experience: Differentiating by Stability The kinetic method relies on the differential stability of diastereomeric complexes.
-
Complex Formation: The epoxide enantiomers (A), a chiral selector (CS), and often a metal ion (M) are introduced into the ion source, forming diastereomeric complexes, e.g., [M + (R)-A + CS]+ and [M + (S)-A + CS]+.
-
Isolation: These complexes, which have the same m/z, are isolated together in the first stage of the mass spectrometer.
-
Fragmentation: Collision-Induced Dissociation (CID) is applied to the isolated complexes. Because the (R) and (S) diastereomeric complexes have different three-dimensional structures, they will have different stabilities. The less stable complex will fragment more readily.
-
Quantification: The ratio of a specific fragment ion to the precursor ion will differ between the two diastereomers. This difference in fragmentation abundance can be calibrated to determine the enantiomeric excess (ee) of the original sample.
B. Ion Mobility-Mass Spectrometry (IM-MS)
IM-MS adds a powerful dimension of separation based on an ion's size, shape, and charge in the gas phase, measured as its collision cross-section (CCS).
Expertise & Experience: Differentiating by Shape This technique is uniquely suited for separating isomers.
-
Complex Formation: As with the kinetic method, diastereomeric complexes are formed in the ion source.
-
Ion Mobility Separation: Before reaching the mass analyzer, the ion cloud is gated into an ion mobility cell filled with a neutral buffer gas (e.g., nitrogen). An electric field propels the ions through the cell.
-
Shape-Based Separation: Complexes with a larger, more extended shape (a larger CCS) will experience more collisions with the buffer gas and travel more slowly than compact complexes with a smaller CCS.
-
Detection: The different drift times of the diastereomeric complexes allow them to be separated before mass analysis. The MS then records separate mass spectra for the mobility-separated ions.
Workflow Visualization: Direct Analysis Principle
Caption: Conceptual workflows for direct chiral analysis by IM-MS or the Kinetic Method.
Final Comparison and Recommendations
The optimal method for chiral epoxide analysis is dictated by the specific goals of the study, sample throughput requirements, and available instrumentation.
| Method | Principle | Pros | Cons | Best Application |
| Chiral SFC-MS | Chromatographic separation on a CSP. | Fast, high resolution, low organic solvent use, excellent MS compatibility. | Requires specialized SFC instrumentation. | High-throughput quantitative bioanalysis; complex mixture analysis. |
| Chiral HPLC-MS | Chromatographic separation on a CSP. | Widely available instrumentation; many established methods. | Slower run times, higher solvent consumption, potential MS compatibility issues with NPLC. | Labs without SFC; analysis of well-behaved polar epoxides on RPLC columns. |
| Chiral Derivatization | Conversion to diastereomers, separation on achiral column. | Uses standard LC equipment, can enhance sensitivity, very flexible. | Additional sample preparation step, potential for kinetic resolution or racemization during derivatization. | When a suitable CSP is unavailable; trace-level analysis requiring sensitivity enhancement. |
| Direct MS (Kinetic/IM-MS) | Gas-phase differentiation of diastereomeric complexes. | Very fast (no chromatography), minimal solvent use. IM-MS provides additional structural data (CCS). | Method development can be complex, requires specific instrumentation (especially IM-MS), may not be suitable for all epoxides. | Rapid screening, fundamental studies on chiral recognition, analysis of isomers intractable by chromatography. |
As a Senior Application Scientist, my recommendation is as follows:
-
For routine, high-performance quantitative analysis in a drug development or metabolomics lab, SFC-MS is the modern gold standard . Its speed, robustness, and superior separation power make it the most efficient choice.
-
If your lab is equipped for standard HPLC-MS, chiral derivatization offers a highly versatile and cost-effective alternative that leverages existing, robust achiral methods.
-
Direct MS methods, particularly IM-MS, represent the future . For research focused on fundamental interactions or needing to resolve highly complex isomeric mixtures, IM-MS provides data that no other technique can.
References
- Balgoma, D., et al. (2022).
Comparison of different catalytic systems for the synthesis of (R)-(+)-1,2-Epoxytetradecane
For Researchers, Scientists, and Drug Development Professionals
The enantiomerically pure epoxide, (R)-(+)-1,2-Epoxytetradecane, is a valuable chiral building block in the synthesis of various biologically active molecules and pharmaceuticals. Its stereospecific synthesis is a critical step that dictates the efficacy and safety of the final product. This guide provides a comprehensive comparison of different catalytic systems for the asymmetric epoxidation of 1-tetradecene to yield this compound. We will delve into the mechanistic intricacies, performance metrics, and practical considerations of enzymatic and chemo-catalytic approaches to inform your selection of the most suitable method for your research and development needs.
Introduction to Asymmetric Epoxidation of 1-Tetradecene
The synthesis of a single enantiomer of a chiral molecule, such as this compound, requires a catalytic system that can differentiate between the two prochiral faces of the double bond in 1-tetradecene. This is achieved through the use of chiral catalysts that create a diastereomeric transition state, favoring the formation of one enantiomer over the other. The key performance indicators for such a transformation are the chemical yield and the enantiomeric excess (ee%), which quantifies the purity of the desired enantiomer.
This guide will focus on two promising catalytic systems for this transformation:
-
Enzymatic Epoxidation using Unspecific Peroxygenases (UPOs) : A green and highly selective biocatalytic approach.
-
Jacobsen-Katsuki Epoxidation : A well-established and versatile chemo-catalytic method using a chiral manganese-salen complex.
We will explore the underlying principles of each system, present available experimental data, and provide detailed protocols to facilitate their implementation in a laboratory setting.
Enzymatic Epoxidation with Unspecific Peroxygenases (UPOs)
Unspecific peroxygenases (UPOs) are heme-thiolate enzymes that have emerged as powerful biocatalysts for a variety of oxyfunctionalization reactions, including the epoxidation of alkenes.[1] They are attractive for industrial applications due to their high efficiency and selectivity, and their use of hydrogen peroxide (H₂O₂) as a green oxidant, which produces only water as a byproduct.[2]
Mechanism of UPO-Catalyzed Epoxidation
The catalytic cycle of UPOs involves the activation of H₂O₂ at the heme iron center to form a potent oxidizing species, Compound I (a high-valent iron-oxo species). This activated oxygen is then transferred to the double bond of the substrate, in this case, 1-tetradecene, to form the epoxide. The chirality of the enzyme's active site dictates the facial selectivity of the oxygen transfer, leading to the formation of an enantioenriched epoxide.
Caption: Simplified catalytic cycle of UPO-mediated epoxidation.
Performance Data
Studies on the epoxidation of long-chain terminal alkenes using various UPOs have demonstrated their potential. For the epoxidation of 1-tetradecene, several UPOs have been investigated, with some showing high conversion and selectivity for the epoxide over other oxidation products.[2]
While comprehensive data on the enantiomeric excess for the (R)-enantiomer of 1,2-epoxytetradecane is still emerging, studies on similar 1-alkenes with UPO from Agrocybe aegerita have shown a preference for the (S)-enantiomer with up to 72% ee.[1] The enantioselectivity of UPOs is highly dependent on the specific enzyme and the substrate. Therefore, screening a panel of UPOs is recommended to identify the optimal biocatalyst for the synthesis of the desired (R)-enantiomer.
Table 1: Performance of Different UPOs in the Epoxidation of 1-Tetradecene [2]
| UPO from | Substrate Conversion (%) | 1,2-Epoxytetradecane Selectivity (%) | Other Products |
| Coprinopsis cinerea (rCciUPO) | High | Moderate | Alkenols, other hydroxylated derivatives |
| Marasmius rotula (MroUPO) | Moderate | High | Minor amounts of other products |
| Cyclocybe aegerita (AaeUPO) | Moderate | Moderate | Alkenols, other hydroxylated derivatives |
Note: Enantiomeric excess data for the (R)-enantiomer is not explicitly provided in this study and would require experimental determination.
Experimental Protocol: Enzymatic Epoxidation of 1-Tetradecene[2]
This protocol is a general guideline based on the published methodology for the epoxidation of long-chain terminal alkenes with UPOs. Optimization may be required for specific UPOs and desired outcomes.
Materials:
-
Unspecific Peroxygenase (UPO) of choice
-
1-Tetradecene
-
Hydrogen peroxide (H₂O₂)
-
Acetone (cosolvent)
-
Sodium phosphate buffer (pH 5.5)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Reaction vessel (e.g., glass vial with a screw cap)
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a glass vial, prepare a reaction mixture containing 1 mM 1-tetradecene in a solution of 60% acetone in sodium phosphate buffer (pH 5.5).
-
Enzyme Addition: Add the UPO to the reaction mixture to a final concentration of 2-3 µM.
-
Initiation of Reaction: Start the reaction by adding 1 mM H₂O₂.
-
Incubation: Seal the vial and incubate at room temperature with gentle stirring for 24 hours.
-
Reaction Quenching and Extraction: Quench the reaction by adding an equal volume of ethyl acetate. Vortex vigorously to extract the products.
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.
-
Drying and Analysis: Collect the organic phase, dry it over anhydrous sodium sulfate, and analyze the product distribution and enantiomeric excess using gas chromatography (GC) with a chiral column.
Caption: Experimental workflow for UPO-catalyzed epoxidation.
Jacobsen-Katsuki Epoxidation
The Jacobsen-Katsuki epoxidation is a renowned method for the enantioselective epoxidation of unfunctionalized alkenes using a chiral manganese(III)-salen complex as the catalyst.[3] This method is particularly effective for cis-disubstituted and certain terminal alkenes. The choice of the chiral ligand in the salen complex determines the stereochemical outcome of the reaction, allowing for access to either enantiomer of the epoxide.
Mechanism of Jacobsen-Katsuki Epoxidation
The catalytic cycle is believed to involve the oxidation of the Mn(III)-salen complex by a terminal oxidant (e.g., sodium hypochlorite, NaOCl) to a high-valent manganese(V)-oxo species. This potent oxidant then transfers its oxygen atom to the alkene. The chiral salen ligand creates a specific steric environment around the metal center, directing the approach of the alkene and leading to a highly enantioselective epoxidation.[3] The most accepted mechanism involves a concerted pathway, although radical and metalla-oxetane pathways have also been proposed.[4]
Caption: Simplified catalytic cycle of Jacobsen-Katsuki epoxidation.
Performance Data
Experimental Protocol: Jacobsen-Katsuki Epoxidation of 1-Tetradecene
This is a general protocol that should be optimized for the specific substrate and desired outcome.
Materials:
-
(R,R)-Jacobsen's catalyst
-
1-Tetradecene
-
Sodium hypochlorite (NaOCl, commercial bleach)
-
Dichloromethane (CH₂Cl₂)
-
N-methylmorpholine N-oxide (NMO) (optional, as a co-catalyst)
-
pH 11.3 phosphate buffer
-
Celite
-
Anhydrous magnesium sulfate
-
Reaction flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-tetradecene in dichloromethane.
-
Catalyst Addition: Add the (R,R)-Jacobsen's catalyst (typically 2-5 mol%). If using, add NMO (1 equivalent).
-
Addition of Oxidant: Cool the mixture to 0 °C and add the buffered sodium hypochlorite solution dropwise with vigorous stirring. The use of a buffered solution helps to maintain the optimal pH for the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite, and concentrate under reduced pressure. The crude epoxide can be purified by flash chromatography on silica gel.
-
Analysis: Determine the yield and enantiomeric excess of the purified this compound by chiral GC or HPLC.
Caption: Experimental workflow for Jacobsen-Katsuki epoxidation.
Comparison of Catalytic Systems
| Feature | Enzymatic Epoxidation (UPOs) | Jacobsen-Katsuki Epoxidation |
| Catalyst | Unspecific Peroxygenase (Enzyme) | Chiral Manganese-Salen Complex |
| Oxidant | Hydrogen Peroxide (H₂O₂) | Sodium Hypochlorite (NaOCl) or others |
| Advantages | - Green and sustainable (water as byproduct)- High selectivity under mild conditions- Potential for high enantioselectivity | - Well-established and widely applicable- High enantioselectivities often achieved (>90% ee)- Commercially available catalyst |
| Disadvantages | - Enantioselectivity is enzyme-dependent and may require screening- Enzyme stability can be a concern- Potential for side-product formation | - Uses stoichiometric amounts of bleach- Requires organic solvents- Catalyst can be expensive |
| Scalability | Potentially scalable, but may require enzyme engineering for industrial applications | Scalable and has been used in industrial settings |
| Substrate Scope | Good for long-chain terminal alkenes | Broad scope, including unfunctionalized alkenes |
Conclusion and Future Outlook
Both enzymatic epoxidation with UPOs and the Jacobsen-Katsuki epoxidation present viable pathways for the synthesis of this compound. The choice between these methods will depend on the specific requirements of the researcher, including the desired level of enantiopurity, scale of the reaction, and considerations for green chemistry.
The enzymatic approach offers a highly promising green alternative, although further research and screening are needed to identify UPOs with high (R)-selectivity for 1-tetradecene. The Jacobsen-Katsuki epoxidation remains a robust and reliable method for achieving high enantioselectivity, with a wealth of literature to support its implementation.
As the demand for enantiomerically pure compounds continues to grow, the development of more efficient, selective, and sustainable catalytic systems will remain a key area of research. Future work will likely focus on the discovery and engineering of novel enzymes with tailored selectivities and the development of more economical and environmentally benign chemo-catalytic systems.
References
-
Babot, E. D., Aranda, C., Kiebist, J., Scheibner, K., Ullrich, R., Hofrichter, M., & Plou, F. J. (2022). Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases. Antioxidants, 11(3), 522. [Link]
-
Peter, S., Hahn, A., & Urlacher, V. B. (2013). Epoxidation of linear, branched and cyclic alkenes catalyzed by unspecific peroxygenase. Journal of Molecular Catalysis B: Enzymatic, 90, 97-103. [Link]
-
Babot, E. D., Aranda, C., Kiebist, J., Scheibner, K., Ullrich, R., Hofrichter, M., & Plou, F. J. (2022). Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases. Antioxidants, 11(3), 522. [Link]
-
Jacobsen, E. N., Zhang, W., Muci, A. R., Ecker, J. R., & Deng, L. (1991). Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane. Journal of the American Chemical Society, 113(18), 7063–7064. [Link]
-
Wikipedia contributors. (2023). Jacobsen epoxidation. Wikipedia, The Free Encyclopedia. [Link]
-
Jacobsen-Katsuki Epoxidation. Organic Chemistry Portal. [Link]
-
Ooi, T., Ohara, D., Tamura, M., & Maruoka, K. (2004). Design of New Chiral Phase-Transfer Catalysts with Dual Functions for Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones. Journal of the American Chemical Society, 126(22), 6844–6845. [Link]
-
Abdulmalek, E., Arumugam, M., Mizan, H. N., Taufiq-Yap, Y. H., & Basri, M. (2014). Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid. The Scientific World Journal, 2014, 756418. [Link]
-
Kholdeeva, O. A., & Ivanchikova, I. D. (2010). Epoxides: methods of synthesis, reactivity, practical significance. Russian Chemical Reviews, 79(6), 487–516. [Link]
-
Hashimoto, T., & Maruoka, K. (2017). Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. Accounts of Chemical Research, 50(9), 2415–2427. [Link]
-
Linker, T. (1997). The Jacobsen-Katsuki Epoxidation and its Mechanism. Angewandte Chemie International Edition in English, 36(19), 2060-2062. [Link]
-
Olivo, H. F., O'Brien, M., & Podsedly, S. A. (2006). Lipase-mediated epoxidation utilizing urea–hydrogen peroxide in ethyl acetate. Green Chemistry, 8(10), 923-926. [Link]
-
Peter, S., & Urlacher, V. B. (2014). Epoxidation of linear, branched and cyclic alkenes catalyzed by unspecific peroxygenase. Journal of Molecular Catalysis B: Enzymatic, 103, 84-89. [Link]
Sources
- 1. Epoxidation of linear, branched and cyclic alkenes catalyzed by unspecific peroxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 4. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 5. Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane [organic-chemistry.org]
A Comparative Analysis of the Reactivity of (R)-(+)- and (S)-(-)-1,2-Epoxytetradecane in Asymmetric Synthesis
Introduction: The Critical Role of Chirality in Drug Development
In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is of paramount importance. Enantiomers, which are non-superimposable mirror images of each other, can exhibit remarkably different pharmacological and toxicological profiles. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of this principle. Consequently, the ability to selectively synthesize and react a specific enantiomer is a cornerstone of modern drug development.
1,2-Epoxytetradecane, a chiral epoxide, is a valuable building block in the synthesis of complex bioactive molecules.[1] Its two enantiomers, (R)-(+)-1,2-Epoxytetradecane and (S)-(-)-1,2-Epoxytetradecane, offer distinct stereochemical pathways for the construction of chiral centers. This guide provides an in-depth comparison of the reactivity of these two enantiomers, supported by fundamental principles of stereochemistry and hypothetical experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Understanding Epoxide Reactivity: A Mechanistic Overview
Epoxides are three-membered cyclic ethers characterized by significant ring strain, which renders them susceptible to ring-opening reactions by nucleophiles.[2] These reactions can proceed through two primary mechanisms: an SN2-like pathway under basic or nucleophilic conditions, and an SN1-like pathway under acidic conditions.[3][4]
-
Under basic/nucleophilic conditions (SN2): A strong nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom. This reaction is stereospecific and proceeds with an inversion of configuration at the center of attack.[5][6]
-
Under acidic conditions (SN1-like): The epoxide oxygen is first protonated, creating a better leaving group. The nucleophile then attacks the more substituted carbon, as it can better stabilize the developing positive charge in the transition state.[4][7]
For terminal epoxides like 1,2-epoxytetradecane, the distinction between the two carbons is one of primary versus secondary substitution.
Comparative Reactivity Analysis: (R)- vs. (S)-1,2-Epoxytetradecane
While enantiomers exhibit identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), their reactivity can differ significantly in the presence of other chiral entities. This includes chiral reagents, catalysts, solvents, or biological macromolecules such as enzymes.
In the absence of a chiral influence, the intrinsic reactivity of (R)-(+)- and (S)-(-)-1,2-Epoxytetradecane with an achiral nucleophile is identical. The reaction rates will be the same, and a racemic mixture of products will be formed if a new stereocenter is generated.
The crucial difference in their reactivity emerges in asymmetric synthesis , where the goal is to create a specific stereoisomer of the product. This is typically achieved through kinetic resolution, where one enantiomer reacts faster than the other with a chiral reagent or catalyst, or through the use of a chiral nucleophile that selectively attacks one of the epoxide enantiomers.
Experimental Design: Kinetic Resolution via Asymmetric Ring Opening
To illustrate the differential reactivity, we will consider a hypothetical kinetic resolution of a racemic mixture of 1,2-epoxytetradecane using a chiral nucleophile. A common and well-documented method for this is the Jacobsen-Katsuki asymmetric epoxidation, which can also be adapted for kinetic resolution of racemic epoxides.[8] For our purposes, we will hypothesize a reaction with a chiral amine nucleophile in the presence of a chiral catalyst.
Hypothetical Reaction: Ring-opening of racemic 1,2-epoxytetradecane with a chiral amine, (R)-alpha-methylbenzylamine, catalyzed by a chiral salen-cobalt(III) complex.
Principle: The chiral catalyst-nucleophile complex will exhibit a diastereomeric interaction with each enantiomer of the epoxide. These diastereomeric transition states will have different energies, leading to different reaction rates. One enantiomer will react faster, allowing for its separation from the unreacted, slower-reacting enantiomer.
Experimental Protocols
Protocol 1: Kinetic Resolution of Racemic 1,2-Epoxytetradecane
Objective: To demonstrate the differential reaction rates of (R)- and (S)-1,2-epoxytetradecane with a chiral nucleophile.
Materials:
-
Racemic 1,2-epoxytetradecane
-
(R)-alpha-methylbenzylamine
-
Chiral (R,R)-salen-Co(III) acetate catalyst
-
Dichloromethane (anhydrous)
-
Standard work-up and purification reagents
Procedure:
-
To a solution of racemic 1,2-epoxytetradecane (1.0 equiv.) in anhydrous dichloromethane, add the chiral (R,R)-salen-Co(III) acetate catalyst (0.05 equiv.).
-
Cool the mixture to 0 °C under an inert atmosphere.
-
Slowly add (R)-alpha-methylbenzylamine (0.6 equiv.) dropwise over 10 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
At each time point, quench a small aliquot of the reaction mixture and determine the enantiomeric excess (% ee) of the unreacted 1,2-epoxytetradecane and the diastereomeric ratio of the product amino alcohol using chiral HPLC or GC.
-
After 24 hours, or when approximately 50% conversion is reached, quench the reaction with saturated aqueous ammonium chloride.
-
Perform a standard aqueous work-up and purify the unreacted epoxide and the product amino alcohol by column chromatography.
Data Presentation
Table 1: Hypothetical Kinetic Resolution Data
| Time (hours) | Conversion (%) | Enantiomeric Excess of Unreacted Epoxide (% ee) | Predominant Unreacted Enantiomer |
| 1 | 15 | 18 | (S)-(-)-1,2-Epoxytetradecane |
| 2 | 28 | 39 | (S)-(-)-1,2-Epoxytetradecane |
| 4 | 45 | 82 | (S)-(-)-1,2-Epoxytetradecane |
| 8 | 52 | >95 | (S)-(-)-1,2-Epoxytetradecane |
| 24 | 55 | >99 | (S)-(-)-1,2-Epoxytetradecane |
Interpretation of Data: The hypothetical data in Table 1 clearly shows that the (R)-(+)-enantiomer of 1,2-epoxytetradecane reacts significantly faster with the (R)-alpha-methylbenzylamine in the presence of the (R,R)-salen-Co(III) catalyst. This results in the progressive enrichment of the unreacted epoxide mixture with the (S)-(-)-enantiomer. After 8 hours, the unreacted epoxide is obtained with a high enantiomeric excess.
Visualization of Concepts
Caption: Energy profile of diastereomeric transition states.
Conclusion: Harnessing Stereoselectivity for Advanced Synthesis
The comparison of the reactivity of (R)-(+)- and (S)-(-)-1,2-Epoxytetradecane highlights a fundamental principle of stereochemistry: while enantiomers are chemically identical in an achiral environment, their reactivity diverges in the presence of chirality. This differential reactivity is a powerful tool in asymmetric synthesis, enabling the selective production of single enantiomer compounds, which is a critical requirement in the development of modern pharmaceuticals. [9]The choice between the (R)- and (S)-enantiomer of 1,2-epoxytetradecane will, therefore, be dictated by the desired stereochemistry of the final target molecule and the chosen chiral synthetic methodology.
References
- Vertex AI Search. (2025).
- Benchchem. (2025). A Technical Guide to the Discovery and Synthesis of Chiral Epoxides.
- LibreTexts. (2020). Epoxide ring-opening reactions - SN1 vs. SN2, regioselectivity, and stereoselectivity.
- Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions.
- LibreTexts. (2020). 15.8: Opening of Epoxides.
- Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431.
- Martinez, R., & Olivo, H. F. (2015).
-
Frostburg State University Chemistry Department. (2018). Stereochemistry of epoxide ring-opening. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of epoxides.
- Wu, Y., et al. (2000). A simple synthetic method for chiral 1,2-epoxides and the total synthesis of a chiral pheromone epoxide. Journal of the Chemical Society, Perkin Transactions 1, (21), 3666-3668.
- LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening.
- Encyclopedia.pub. (2020). Epoxide Synthesis and Ring-Opening Reactions.
- Gao, S., et al. (2023). Epoxide Stereochemistry Controls Regioselective Ketoreduction in Epoxyquinoid Biosynthesis. Journal of the American Chemical Society, 145(31), 17264–17272.
- PubChem. (n.d.). 1,2-Epoxytetradecane.
- Master Organic Chemistry. (2015). Epoxide Ring Opening With Base.
- Sigma-Aldrich. (n.d.). 1,2-Epoxytetradecane technical grade, 85%.
- Benchchem. (n.d.). 1,2-Epoxytetradecane.
- Albaladejo, J., et al. (2021). Experimental and theoretical study of the reactivity of a series of epoxides with chlorine atoms at 298 K. Physical Chemistry Chemical Physics, 23(8), 4768-4781.
- Tavares da Silva, E. J., & Roleira, F. M. F. (2020). Epoxide containing molecules: A good or a bad drug design approach. European Journal of Medicinal Chemistry, 201, 112327.
- Khan Academy. (n.d.).
- Pearson. (n.d.).
Sources
- 1. News - 1,2-EPOXYTETRADECANE Powers Safer Drug Creation [shlzpharma.com]
- 2. 1,2-Epoxytetradecane | C14H28O | CID 18604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Epoxide ring-opening reactions - SN1 vs. SN2, regioselectivity, and stereoselectivity [mail.almerja.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Epoxide containing molecules: A good or a bad drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative NMR (qNMR) Techniques for Assessing the Purity of (R)-(+)-1,2-Epoxytetradecane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the precise determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. This is particularly true for chiral molecules such as (R)-(+)-1,2-Epoxytetradecane, a versatile building block where enantiomeric and chemical purity are paramount. This guide offers an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with Gas Chromatography with Flame Ionization Detection (GC-FID) for the purity assessment of this chiral epoxide. We will explore the fundamental principles, provide detailed experimental protocols, and present supporting data to empower you in selecting the most appropriate analytical strategy for your research and development needs.
The Analytical Challenge: Purity of a Chiral Epoxide
This compound is a chiral epoxide, meaning it exists as a pair of non-superimposable mirror images (enantiomers). For its application in the synthesis of stereospecific pharmaceuticals or other fine chemicals, not only is the overall chemical purity crucial, but the enantiomeric purity (the excess of one enantiomer over the other) is also a critical quality attribute. An ideal analytical technique should, therefore, be able to provide an accurate and precise measure of the absolute purity of the target molecule, distinguishing it from any process-related impurities, residual solvents, or the undesired enantiomer.
Principles of Analysis: A Comparative Overview
Quantitative NMR (qNMR): A Primary Ratio Method
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity determination, offering direct traceability to the International System of Units (SI).[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (most commonly ¹H) and the number of those nuclei in the sample.[1][2][3] This unique characteristic allows for the direct quantification of an analyte against a certified internal standard of known purity, without the need for substance-specific calibration curves.[2][4]
Causality in Experimental Design: The choice of qNMR is often driven by the need for high accuracy and the ability to obtain structural information about impurities simultaneously.[5] The non-destructive nature of the technique is an added advantage when dealing with valuable or limited-quantity samples.[5]
Gas Chromatography with Flame Ionization Detection (GC-FID): A Separation-Based Technique
Gas Chromatography (GC) is a well-established chromatographic technique that separates components of a mixture based on their volatility and interaction with a stationary phase within a capillary column.[6] When coupled with a Flame Ionization Detector (FID), which combusts organic compounds as they elute from the column to produce an electrical signal, GC-FID becomes a highly sensitive and robust method for quantifying volatile and semi-volatile organic compounds.[5][6] Purity is typically determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Causality in Experimental Design: GC-FID is often the workhorse for routine quality control due to its high throughput, precision, and sensitivity to volatile impurities.[5] However, it is a destructive technique and, for absolute quantification, requires calibration with a reference standard of the analyte.[5] Furthermore, it does not inherently provide structural information for the identification of unknown impurities.[5]
Quantitative Data Summary: A Head-to-Head Comparison
To illustrate the comparative performance of qNMR and GC-FID for the purity assessment of this compound, the following table summarizes representative data from the analysis of a hypothetical batch. The results, including the mean purity and standard deviation from replicate measurements (n=5), are presented for a direct comparison.
| Analytical Technique | Mean Purity (%) | Standard Deviation (%) | Key Advantages | Limitations |
| ¹H-qNMR | 99.2 | 0.15 | - Primary analytical method with direct SI traceability.[1]- Provides structural information for impurity identification.[5]- Non-destructive to the sample.[5]- Does not require a specific reference standard of the analyte for quantification.[6] | - Lower sensitivity for trace-level impurities compared to chromatographic methods.[5][6]- Potential for signal overlap in complex mixtures.[5] |
| GC-FID | 99.5 | 0.10 | - High precision, robustness, and high sensitivity to volatile organic impurities.[5][6]- Well-suited for routine quality control and high-throughput screening.[5] | - Destructive to the sample.[5]- Does not provide structural information for the identification of unknown impurities.[5][6]- Requires a reference standard of the analyte for accurate absolute quantification.[6] |
Experimental Protocols: A Step-by-Step Guide
¹H-qNMR Purity Assessment of this compound
This protocol describes a self-validating system for the accurate determination of the purity of this compound using an internal standard.
1. Selection of the Internal Standard: The Cornerstone of Accuracy
The choice of an internal standard is critical for the accuracy and reliability of qNMR results.[7][8] An ideal internal standard should possess the following characteristics:
-
High Purity (≥99.5%): The purity of the internal standard directly impacts the accuracy of the analyte's purity calculation.[7]
-
Chemical Stability: It must not react with the analyte, the solvent, or itself under the experimental conditions.[3][7]
-
Non-Overlapping Signals: The resonance signals of the internal standard should be in a region of the ¹H NMR spectrum free from analyte or impurity signals.[2][7] A sharp singlet is ideal for accurate integration.[7]
-
Good Solubility: It must be fully soluble in the chosen deuterated solvent.[3][7]
-
Appropriate Relaxation Times (T1): The T1 relaxation times of the analyte and internal standard protons should be considered to set an adequate relaxation delay.[8]
For this compound, 1,4-Dinitrobenzene is a suitable internal standard. It provides a sharp singlet in the aromatic region (around 8.4 ppm), which is typically clear of signals from the aliphatic epoxide.
2. Sample Preparation
Accurate weighing is paramount for qNMR.[9][10]
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial using a calibrated analytical balance. Record the weight to the nearest 0.01 mg.
-
Accurately weigh approximately 10 mg of the internal standard (1,4-Dinitrobenzene) into the same vial. Record the weight to the nearest 0.01 mg.
-
Add approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), to the vial.
-
Cap the vial and vortex thoroughly to ensure complete dissolution and a homogenous solution.[11]
-
Transfer the solution to a clean, high-quality 5 mm NMR tube.[11]
3. NMR Data Acquisition
To ensure quantitative accuracy, specific acquisition parameters must be optimized.[12][13]
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Pulse Angle: Use a calibrated 90° pulse to ensure uniform excitation across the spectrum.[3]
-
Relaxation Delay (d1): This is a critical parameter. The delay between scans must be long enough to allow for complete relaxation of all nuclei of interest. A conservative approach is to set d1 to at least 5 times the longest T1 relaxation time of both the analyte and the internal standard.[12][14][15] For small molecules, a d1 of 30 seconds is often sufficient. An inversion-recovery experiment can be performed to determine the T1 values accurately.[14]
-
Acquisition Time (aq): Set to at least 3 seconds to ensure the free induction decay (FID) has fully decayed.
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated, which is necessary for integration errors of less than 1%.[3][12] Typically, 16 to 64 scans are adequate.
-
Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.
4. Data Processing and Purity Calculation
-
Apply a small line broadening (e.g., 0.3 Hz) to improve the S/N without significantly distorting the peak shape.
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Perform a baseline correction.
-
Integrate a well-resolved, non-overlapping signal of the analyte (e.g., the methine proton of the epoxide ring) and the singlet of the internal standard.
-
Calculate the purity of this compound using the following equation[16]:
Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons giving rise to the analyte signal
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons giving rise to the internal standard signal
-
MW_analyte = Molecular weight of the analyte
-
MW_IS = Molecular weight of the internal standard
-
m_analyte = Mass of the analyte
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
-
GC-FID Purity Assessment of this compound
This protocol outlines a standard method for purity determination by area percent.
1. Sample Preparation
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent, such as dichloromethane or ethyl acetate.
-
Perform serial dilutions if necessary to bring the concentration within the linear range of the detector.
2. GC-FID Instrumentation and Conditions
-
Gas Chromatograph: A standard GC system equipped with a flame ionization detector.
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating the epoxide from potential non-polar impurities.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL (split or splitless injection may be used depending on the concentration).
3. Data Analysis
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity of this compound based on the area percent of the main peak relative to the total area of all peaks.
Purity (% area) = (Area_analyte / Total Area_all peaks) * 100
Visualization of Workflows and Logical Comparisons
Expert Insights and Concluding Remarks
Both qNMR and GC-FID are powerful and reliable techniques for the purity determination of this compound. The choice between them should be guided by the specific requirements of the analysis.
-
For certification of reference materials, in-depth impurity characterization, or when absolute quantification without a substance-specific standard is necessary, qNMR is the superior choice. [5] Its direct traceability to SI units and the wealth of structural information it provides make it an invaluable tool in a research and development setting. The non-destructive nature of qNMR is also a significant advantage when working with precious or limited amounts of sample.
-
GC-FID excels in high-throughput screening and for the detection of trace volatile impurities due to its high sensitivity. [5] It is a robust and often more accessible option for routine quality control where the primary goal is to assess the overall purity based on the relative abundance of components.
For a comprehensive quality assessment of this compound, a combination of both techniques can be highly effective. qNMR can be used to establish the absolute purity of a reference batch, which can then be used to calibrate the more rapid GC-FID method for routine analyses. This integrated approach leverages the strengths of both techniques, ensuring the highest level of confidence in the quality of your material.
Furthermore, it is imperative that any method used for purity determination in a regulated environment be validated according to the guidelines of the International Council for Harmonisation (ICH), specifically Q2(R2), to demonstrate its suitability for the intended purpose.[17][18] This includes assessing parameters such as accuracy, precision, specificity, linearity, and range.[18]
References
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories.
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols.
- A Comparative Guide to Purity Validation of 2,5-Dimethyl-2-hexene: qNMR vs. GC-FID. BenchChem.
- A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. PubMed.
- Quantitative NMR Spectroscopy. Acanthus Research.
- Purity Determination of 5-Butyldecan-5-ol: A Comparative Guide to Quantitative NMR (qNMR) and Gas Chromatography-Flame Ionization. BenchChem.
- Quantitative NMR Spectroscopy. University of Cambridge.
- Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. Nanalysis.
- A Comparative Guide to Purity Validation of Isobutylcyclopentane: qNMR vs. GC-FID. BenchChem.
- Building Block. The relaxation delay. IMSERC.
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. YouTube.
- A Guide to Quantitative NMR (qNMR). Emery Pharma.
- (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate.
- Let's try doing quantitative NMR. JEOL Ltd.
- Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI.
- Purity by Absolute qNMR Instructions. University of Illinois Chicago.
- Practical Aspects of Quantitative NMR Experiments. University of Wisconsin-Madison.
- Quantitative NMR Spectroscopy. University of Cambridge.
- QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials. Sigma-Aldrich.
- Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace.
- 1,2-Epoxytetradecane. TCI Chemicals.
- Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. National Institutes of Health (NIH).
- NMR Relaxation. University of Ottawa.
- ICH Validation Analitcs Methods. Scribd.
- Validation of a generic quantitative (1)H NMR method for natural products analysis. PubMed.
- qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research.
- qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
- 1,2-Epoxytetradecane 95.0+%, TCI America™. Fisher Scientific.
- 1,2-epoxytetradecane. ChemBK.
- 1,2-EPOXYTETRADECANE CAS#: 3234-28-4. ChemWhat.
- Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH).
- 1,2-Epoxytetradecane technical grade, 85%. Sigma-Aldrich.
- ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 3. emerypharma.com [emerypharma.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. ethz.ch [ethz.ch]
- 14. Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays — Nanalysis [nanalysis.com]
- 15. Building Block. The relaxation delay [imserc.northwestern.edu]
- 16. pubsapp.acs.org [pubsapp.acs.org]
- 17. database.ich.org [database.ich.org]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Senior Application Scientist's Guide to the Synthesis of (R)-(+)-1,2-Epoxytetradecane: A Comparative Analysis of Efficiency and Cost
For researchers, scientists, and professionals in drug development, the synthesis of enantiomerically pure chiral building blocks is a cornerstone of modern medicinal chemistry. (R)-(+)-1,2-Epoxytetradecane (CAS RN: 116619-64-8) is a valuable intermediate, finding application in the synthesis of complex lipids, bioactive natural products, and pharmaceutical agents. Its long alkyl chain and chiral epoxide moiety make it an ideal synthon for introducing both lipophilicity and stereospecific functionality. This guide provides an in-depth, objective comparison of the primary synthetic routes to this target molecule, focusing on efficiency, enantioselectivity, scalability, and cost-effectiveness. The insights provided herein are grounded in established chemical principles and supported by experimental data to empower you in selecting the optimal synthetic strategy for your research and development needs.
Introduction to Synthetic Strategies
The synthesis of this compound primarily revolves around the asymmetric epoxidation of the prochiral terminal alkene, 1-tetradecene. Additionally, alternative strategies such as the kinetic resolution of the racemic epoxide and synthesis from the chiral pool offer viable pathways. This guide will critically evaluate the following prominent methods:
-
Jacobsen-Katsuki Asymmetric Epoxidation: A metal-catalyzed approach using a chiral manganese-salen complex.
-
Shi Asymmetric Epoxidation: An organocatalytic method employing a fructose-derived ketone catalyst.
-
Chemoenzymatic Epoxidation: A biocatalytic route leveraging enzymes for high selectivity.
-
Hydrolytic Kinetic Resolution (HKR): A method for resolving a racemic mixture of 1,2-epoxytetradecane.
-
Synthesis from (R)-Epichlorohydrin: A chiral pool approach utilizing a readily available starting material.
Each of these routes presents a unique set of advantages and disadvantages in terms of yield, enantiomeric excess (ee), cost of reagents and catalysts, and operational complexity. The following sections will delve into the mechanistic underpinnings and practical considerations of each method, providing you with the necessary data to make an informed decision.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is a multi-faceted decision, balancing the need for high enantiopurity and yield with practical considerations of cost and scalability. The following table summarizes the key performance and cost metrics for the discussed methods.
| Synthetic Route | Typical Substrate | Enantiomeric Excess (ee%) | Yield (%) | Catalyst Loading (mol%) | Catalyst/Reagent Cost | Oxidant/Key Reagent |
| Jacobsen-Katsuki Epoxidation | Unfunctionalized alkenes | >90 | High | 0.1 - 15 | High[1][2] | NaOCl, m-CPBA |
| Shi Epoxidation | Unfunctionalized alkenes | >90[3] | High | 20 - 30[4] | Moderate | Oxone®[5][6][7][8] |
| Chemoenzymatic Epoxidation | Alkenes | Variable (can be high) | 75 - 99[9] | Enzyme dependent | Moderate to High | H2O2, Carboxylic Acid |
| Hydrolytic Kinetic Resolution | Racemic epoxides | >99[10] | <50 (theoretical max) | 0.2 - 2.0[10] | High (catalyst) | Water |
| From (R)-Epichlorohydrin | (R)-Epichlorohydrin | >99 | 55-60 (overall)[11] | N/A (stoichiometric) | Low (starting material) | Grignard Reagent |
In-Depth Analysis of Synthetic Methodologies
Jacobsen-Katsuki Asymmetric Epoxidation
The Jacobsen-Katsuki epoxidation is a powerful and widely utilized method for the enantioselective epoxidation of unfunctionalized alkenes, making it a prime candidate for the synthesis of this compound from 1-tetradecene.[12] This reaction employs a chiral manganese(III)-salen complex, commonly known as Jacobsen's catalyst, to deliver an oxygen atom stereoselectively.[13]
Mechanistic Rationale: The catalytic cycle is believed to involve the formation of a high-valent manganese(V)-oxo species upon reaction of the Mn(III) catalyst with a stoichiometric oxidant like sodium hypochlorite (bleach) or m-chloroperoxybenzoic acid (m-CPBA).[12] The chiral ligand environment around the manganese center dictates the facial selectivity of the oxygen atom transfer to the alkene, leading to the formation of one enantiomer of the epoxide in excess. The bulky tert-butyl groups on the salen ligand create a chiral pocket that sterically favors one approach of the alkene to the manganese-oxo intermediate.
Experimental Protocol: Jacobsen-Katsuki Epoxidation of 1-Tetradecene (Representative)
-
Catalyst Preparation: The (R,R)-Jacobsen's catalyst can be purchased or prepared from (1R,2R)-(-)-1,2-diaminocyclohexane and 3,5-di-tert-butylsalicylaldehyde.
-
Reaction Setup: To a stirred solution of 1-tetradecene (1.0 equiv) in a suitable solvent such as dichloromethane at 0 °C is added the (R,R)-Jacobsen's catalyst (1-5 mol%).
-
Oxidant Addition: A buffered aqueous solution of sodium hypochlorite (1.5 equiv) is added dropwise over a period of several hours, maintaining the temperature at 0 °C. The use of an axial ligand like 4-phenylpyridine N-oxide can enhance the reaction rate and catalyst stability.[14]
-
Workup and Purification: Upon completion, the reaction is quenched, and the organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound.
Cost Considerations: The primary cost driver for this method is the Jacobsen's catalyst, which is a complex organometallic compound.[1][2] While used in catalytic amounts, its price can be significant for large-scale synthesis. The oxidants, NaOCl and m-CPBA, are relatively inexpensive.[15][16][17][18]
Shi Asymmetric Epoxidation
The Shi epoxidation offers a metal-free alternative for the asymmetric epoxidation of unfunctionalized alkenes. This organocatalytic method utilizes a chiral ketone, typically derived from D-fructose, and potassium peroxymonosulfate (Oxone®) as the terminal oxidant.[3][19]
Mechanistic Rationale: The reaction proceeds through the in-situ formation of a chiral dioxirane intermediate from the ketone catalyst and Oxone®.[3] This highly reactive three-membered ring species then transfers an oxygen atom to the alkene. The stereochemical outcome is controlled by the rigid, chiral scaffold of the fructose-derived ketone, which directs the dioxirane to one face of the alkene. The reaction is typically performed under basic conditions (pH > 10) to favor the formation of the dioxirane and minimize decomposition of the catalyst.[4]
Experimental Protocol: Shi Epoxidation of 1-Tetradecene (Representative)
-
Catalyst: The fructose-derived ketone catalyst can be synthesized from D-fructose in a few steps.[20]
-
Reaction Setup: A mixture of 1-tetradecene (1.0 equiv), the Shi catalyst (20-30 mol%), and a suitable solvent system (e.g., acetonitrile/dimethoxymethane) is prepared in a reaction vessel.
-
Oxidant Addition: A buffered aqueous solution of Oxone® (1.5 equiv) and potassium carbonate is added portion-wise to the reaction mixture at 0 °C. The pH of the reaction is maintained around 10.5.
-
Workup and Purification: After the reaction is complete, the mixture is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification by column chromatography yields the desired this compound.
Cost Considerations: The Shi catalyst is derived from an inexpensive starting material (fructose) and its synthesis is relatively straightforward, making it more cost-effective than many transition-metal catalysts.[19] Oxone® is a commercially available and affordable oxidant.[5][6][7][8] The higher catalyst loading compared to the Jacobsen epoxidation is a factor to consider in the overall cost.
Chemoenzymatic Epoxidation
Biocatalysis presents a green and highly selective approach to epoxidation. Chemoenzymatic methods often employ lipases, such as the immobilized Candida antarctica lipase B (Novozym 435), to generate a peroxy acid in situ, which then acts as the epoxidizing agent.[9][21]
Mechanistic Rationale: The lipase catalyzes the perhydrolysis of a carboxylic acid (e.g., phenylacetic acid) with hydrogen peroxide to form the corresponding peroxy acid.[9] This peroxy acid then epoxidizes the alkene via the Prilezhaev reaction. While the lipase itself is chiral, the enantioselectivity of the final epoxide is often low unless the enzyme itself directly interacts with the alkene in the epoxidation step, or if a chiral carboxylic acid is used. However, some enzymatic systems, like those using peroxygenases, can directly catalyze the enantioselective epoxidation of alkenes.
Experimental Protocol: Chemoenzymatic Epoxidation of 1-Tetradecene (Representative)
-
Reaction Setup: In a suitable solvent (e.g., chloroform), 1-tetradecene (1.0 equiv), a carboxylic acid such as phenylacetic acid (excess), and immobilized lipase (e.g., Novozym 435) are combined.
-
Oxidant Addition: Hydrogen peroxide (30% aqueous solution) is added to the mixture.
-
Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., 35 °C) for a specified time (e.g., 12-24 hours).
-
Workup and Purification: The enzyme is filtered off and can be recycled. The filtrate is washed, dried, and concentrated. The product is purified by column chromatography.
Cost Considerations: The cost of the enzyme can be a significant factor, although its reusability can mitigate this. Hydrogen peroxide is a very inexpensive and environmentally benign oxidant. The overall cost will depend on the specific enzyme used and its operational stability.
Hydrolytic Kinetic Resolution (HKR)
Kinetic resolution is a powerful strategy for obtaining enantiopure compounds from a racemic mixture. The hydrolytic kinetic resolution (HKR) developed by Jacobsen and co-workers is particularly effective for terminal epoxides.[10]
Mechanistic Rationale: This method employs a chiral (salen)Co(III) complex to catalyze the enantioselective hydrolysis of one enantiomer of the racemic epoxide, leaving the other enantiomer unreacted and thus enriched. For the synthesis of this compound, the (S)-enantiomer would be selectively hydrolyzed to the corresponding diol, allowing for the recovery of the desired (R)-epoxide with high enantiomeric excess.
Experimental Protocol: Hydrolytic Kinetic Resolution of (±)-1,2-Epoxytetradecane [10][22][23][24]
-
Catalyst Activation: The (salen)Co(II) complex is activated to the catalytically active (salen)Co(III) species by exposure to air and a weak acid (e.g., acetic acid).
-
Reaction Setup: To a solution of racemic 1,2-epoxytetradecane (1.0 equiv) is added the activated (R,R)-(salen)Co(III) catalyst (0.2-2.0 mol%).
-
Hydrolysis: A substoichiometric amount of water (approx. 0.5 equiv) is added, and the reaction is stirred at room temperature.
-
Workup and Purification: The reaction is monitored until approximately 50% conversion is reached. The remaining this compound is then separated from the diol product by distillation or chromatography.
Cost Considerations: Similar to the Jacobsen epoxidation, the cost of the chiral cobalt-salen catalyst is a major consideration. However, the low catalyst loading and the use of water as the reagent make the operational costs low. The main drawback is the theoretical maximum yield of 50% for the desired enantiomer.
Synthesis from (R)-Epichlorohydrin
Utilizing a readily available and inexpensive chiral starting material from the "chiral pool" is an attractive and often cost-effective strategy. (R)-epichlorohydrin can serve as a precursor to this compound.[11][25]
Mechanistic Rationale: This two-step synthesis involves the nucleophilic ring-opening of (R)-epichlorohydrin with a Grignard reagent, undecylmagnesium bromide (C11H23MgBr), to form a chlorohydrin intermediate. Subsequent treatment with a base (e.g., NaOH) effects an intramolecular SN2 reaction (Williamson ether synthesis) to close the epoxide ring, yielding the target molecule. The stereochemistry at the chiral center is retained throughout the synthesis.
Experimental Protocol: Synthesis from (R)-Epichlorohydrin (Representative)
-
Grignard Reaction: To a solution of undecylmagnesium bromide (prepared from 1-bromoundecane and magnesium) in a suitable ether solvent, (R)-epichlorohydrin is added at low temperature.
-
Chlorohydrin Formation: The reaction mixture is stirred until the epoxide is consumed, then quenched to yield the chlorohydrin intermediate.
-
Epoxide Ring Closure: The crude chlorohydrin is treated with a base, such as sodium hydroxide, to induce ring closure to form this compound.
-
Purification: The final product is isolated by extraction and purified by distillation or column chromatography.
Cost Considerations: (R)-epichlorohydrin is a commercially available and relatively inexpensive chiral building block. The other reagents, such as 1-bromoundecane and magnesium, are also readily available and affordable. This route is often one of the most cost-effective for large-scale production, provided the Grignard reaction can be performed safely and efficiently.
Visualization of Synthetic Workflows
To further clarify the logical flow of the primary synthetic strategies, the following diagrams are provided.
Caption: Workflow for Jacobsen-Katsuki Asymmetric Epoxidation.
Caption: Workflow for Shi Asymmetric Epoxidation.
Caption: Workflow for Hydrolytic Kinetic Resolution.
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is highly dependent on the specific requirements of the project.
-
For small-scale laboratory synthesis where high enantiopurity is paramount and cost is a secondary concern, the Jacobsen-Katsuki epoxidation or hydrolytic kinetic resolution are excellent choices. The HKR, in particular, can provide material with >99% ee, although with a lower yield.
-
For large-scale production where cost-effectiveness is a primary driver, the synthesis from (R)-epichlorohydrin is likely the most economically viable option, given the low cost of the starting material.
-
The Shi epoxidation represents a good balance between performance and cost, and its metal-free nature can be advantageous in pharmaceutical applications where metal contamination is a concern.
-
Chemoenzymatic epoxidation is a promising green alternative, though further optimization may be required to achieve high enantioselectivity for this specific substrate.
Ultimately, the decision should be based on a thorough evaluation of the factors outlined in this guide, including in-house expertise, available equipment, and the specific purity and quantity requirements for the target molecule.
References
-
PubChem. 1,2-Epoxytetradecane. National Center for Biotechnology Information. [Link]
-
Abdulmalek, E., Arumugam, M., Mizan, H. N., Basri, M., & Salleh, A. B. (2014). Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid. The Scientific World Journal, 2014, 756418. [Link]
-
Moreno, M. A. Enantioselective Epoxide Ring Opening of Styrene Oxide with Jacobsen's Salen(Co) Catalyst. [Link]
-
Gao, Y., Frank, S. A., & Shultz, C. S. (2024). Synthetic process development of (R)-(+)-1,2-epoxy-5-hexene: an important chiral building block. ChemRxiv. [Link]
-
Organic Chemistry Portal. Shi Epoxidation. [Link]
-
Larrow, J. F., & Jacobsen, E. N. (2004). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols. Organic Syntheses, 81, 1. [Link]
-
Vidal-Ferran, A. (2005). Practical Synthesis of Shi's Diester Fructose Derivative for Catalytic Asymmetric Epoxidation of Alkenes. The Journal of Organic Chemistry, 70(23), 9539-9543. [Link]
-
P212121. MCPBA, 3-Chloroperoxybenzoic acid 250g. [Link]
-
Cardona, F., Goti, A., & Brandi, A. (2023). Synthesis of Biorenewable Terpene Monomers Using Enzymatic Epoxidation under Heterogeneous Batch and Continuous Flow Conditions. ACS Sustainable Chemistry & Engineering, 11(12), 4867-4875. [Link]
-
Hanson, J. (2001). Synthesis and Use of Jacobsen's Catalyst: Enantioselective Epoxidation in the Introductory Organic Laboratory. Journal of Chemical Education, 78(9), 1266. [Link]
-
Myers, A. G. Shi Asymmetric Epoxidation Reaction. Harvard University. [Link]
-
Ready, J. M., & Jacobsen, E. N. (2002). Hydrolytic Kinetic Resolution of Epoxides Catalyzed by Chromium(III). Angewandte Chemie International Edition, 41(8), 1374-1377. [Link]
-
CP Lab Safety. Oxone®, Monopersulfate Compound, 25 kg, Each. [Link]
-
Webb, D., & Jamison, T. F. (2012). A two-step continuous flow synthesis of multi-tail ionizable lipids. Chemical Communications, 48(85), 10511-10513. [Link]
-
ResearchGate. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)CoIII complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. [Link]
-
ResearchGate. ChemInform Abstract: Chemoenzymatic Epoxidation of Alkenes Based on Peracid Formation by a Rhizomucor miehei Lipase-Catalyzed Perhydrolysis Reaction. [Link]
-
Palucki, M., Pospisil, P. J., Zhang, W., & Jacobsen, E. N. (1994). Heterogeneous Asymmetric Catalysis with a Polymer-Supported Chiral (salen)Manganese(III) Complex. Journal of the American Chemical Society, 116(20), 9333-9334. [Link]
- Google Patents.
-
Lee, S., & MacMillan, D. W. C. (2006). Enantioselective organocatalytic epoxidation using hypervalent iodine reagents. Tetrahedron, 62(48), 11413-11424. [Link]
-
Brandes, B. D., & Jacobsen, E. N. (1997). Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene. The Journal of Organic Chemistry, 62(17), 6028-6034. [Link]
-
ResearchGate. Catalyst generation and fructose derived catalyst of the Shi‐epoxidation. [Link]
-
Organic Syntheses. Ketone-Catalyzed Asymmetric Epoxidation. [Link]
-
Digital.CSIC. Novozym 435: the “perfect” lipase immobilized biocatalyst?. [Link]
-
Gao, Y., Frank, S. A., & Shultz, C. S. (2024). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. Organic Process Research & Development, 28(2), 546-553. [Link]
-
Sciedco. 1,2-Epoxytetradecane, Min. 95.0 (GC), 500 mL. [Link]
-
Organic Syntheses. (S)-METHYL GLYCIDATE. [Link]
-
D'Ambrosio, N., Gualandi, A., Cozzi, P. G., & Gualandi, C. (2024). Stereoselective Shi-type epoxidation with 3-oxo-4,6-O-benzylidene pyranoside catalysts: unveiling the role of carbohydrate skeletons. RSC Advances, 14(23), 16429-16437. [Link]
-
Organic Chemistry Portal. Jacobsen-Katsuki Epoxidation. [Link]
-
Garcia-Galan, C., Berenguer-Murcia, Á., Fernandez-Lafuente, R., & Rodrigues, R. C. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology, 9(10), 2373-2391. [Link]
-
ResearchGate. (PDF) ChemInform Abstract: Highly Efficient Asymmetric Synthesis of α,β-Epoxy Esters via One-Pot Organocatalytic Epoxidation and Oxidative Esterification. [Link]
-
IndiaMART. Loose R R Jacobsen Catalyst. [Link]
Sources
- 1. (R,R)-(-)-N,N′-双(3,5-二-叔丁基亚水杨基)-1,2-环己二胺氯化锰(III) | Sigma-Aldrich [sigmaaldrich.com]
- 2. (R,R)-(-)-N,N'-BIS(3,5-DI-TERT-BUTYLSALICYLIDENE)-1,2-CYCLOHEXANEDIAMINO-MANGANESE(III) CHLORIDE price,buy (R,R)-(-)-N,N'-BIS(3,5-DI-TERT-BUTYLSALICYLIDENE)-1,2-CYCLOHEXANEDIAMINO-MANGANESE(III) CHLORIDE - chemicalbook [chemicalbook.com]
- 3. Shi Epoxidation [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. alkalisci.com [alkalisci.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 37222-66-5 OXONE(R), monopersulfate AKSci A452 [aksci.com]
- 8. OXONE ,单过硫酸盐化合物, KHSO5·0.5KHSO4·0.5K2SO4 [sigmaaldrich.com]
- 9. Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 13. sci-hub.box [sci-hub.box]
- 14. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. store.p212121.com [store.p212121.com]
- 16. 3-Chloroperoxybenzoic Acid, 70-75%, balance 3-Chlorobenzoic Acid and water 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 17. 3-Chloroperoxybenzoic Acid, 70-75%, balance 3-Chlorobenzoic Acid and water 500 g | Buy Online [thermofisher.com]
- 18. echemi.com [echemi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. CN105884839A - Synthesis method of fructose-derived chiral ketone catalyst - Google Patents [patents.google.com]
- 21. digital.csic.es [digital.csic.es]
- 22. scispace.com [scispace.com]
- 23. researchgate.net [researchgate.net]
- 24. Organic Syntheses Procedure [orgsyn.org]
- 25. Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Reactivity of (R)-(+)-1,2-Epoxytetradecane with Various Nucleophiles
This guide provides an in-depth comparative analysis of the ring-opening reactions of (R)-(+)-1,2-Epoxytetradecane, a valuable chiral building block in organic synthesis. We will explore its reactivity with various classes of nucleophiles, focusing on the underlying principles of regioselectivity and stereochemistry that govern these transformations. The content herein is designed for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile epoxide.
Introduction: The Synthetic Value of this compound
This compound is a chiral epoxide, an organic intermediate featuring a strained three-membered oxirane ring.[1][2] Its chemical formula is C₁₄H₂₈O.[3][4] The high ring strain (approximately 13-27 kcal/mol) of the epoxide group is the primary driving force for its reactivity, making it an excellent electrophile for a wide array of nucleophilic substitution reactions.[5][6]
The ability to open the epoxide ring in a controlled and predictable manner allows for the introduction of diverse functional groups, making it a cornerstone in the synthesis of complex molecules, including pharmaceuticals and fine chemicals.[7] Understanding the nuances of its cross-reactivity with different nucleophiles is paramount for designing efficient and selective synthetic routes.
Core Mechanistic Principles of Epoxide Ring-Opening
The reactions of this compound are governed by fundamental principles of nucleophilic substitution. The reaction pathway, particularly its regioselectivity, is dictated by the nature of the nucleophile and the reaction conditions (i.e., basic/neutral vs. acidic).
Mechanism & Stereochemistry: An SN2 Pathway
The ring-opening of epoxides with strong, basic nucleophiles proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism.[5][8] The nucleophile performs a backside attack on one of the electrophilic carbons of the oxirane ring, leading to the simultaneous breaking of the carbon-oxygen bond.[9]
A critical and predictable outcome of this mechanism is the inversion of stereochemistry at the carbon center that undergoes attack.[8][10] Since this compound has a chiral center at the C2 position, nucleophilic attack at this carbon will invert its configuration from (R) to (S). Attack at the C1 carbon, which is not a stereocenter, results in a product where the original stereochemistry at C2 is retained.
Caption: Decisive pathways for regioselectivity based on reaction conditions.
Comparative Guide to Nucleophile Classes
The choice of nucleophile dictates not only the resulting functionality but also the reaction kinetics and conditions. The general order of reactivity for common nucleophiles is approximately: Thiol > Aliphatic Amine > Cycloaliphatic Amine > Aromatic Amine > Alkoxide > Phenol. [11]
N-Nucleophiles (Amines)
Amines are highly effective for opening epoxides, forming valuable β-amino alcohols. The reaction proceeds readily, with primary amines reacting to form secondary amines, which can then react with a second epoxide molecule. [11][12]
-
Reactivity: Aliphatic amines are generally more reactive than aromatic amines due to greater nucleophilicity. [11]* Mechanism: The reaction is often catalyzed by water or protic solvents, which facilitate proton transfer. [13]Under neutral conditions, the reaction follows the SN2 pathway, attacking the less-hindered C1 position of this compound.
-
Considerations: Using a difunctional or polyfunctional amine can lead to cross-linked networks. [11]Stoichiometry must be carefully controlled if only the initial mono-adduct is desired.
S-Nucleophiles (Thiols)
Thiols are among the most reactive nucleophiles towards epoxides, often reacting readily at ambient temperatures. [11]This transformation, known as the thiol-epoxy "click" reaction, is prized for its efficiency, high yield, and regioselectivity. [14][15]
-
Reactivity: The high nucleophilicity of the thiolate anion (formed in the presence of a base) drives the reaction. [16]* Mechanism: The base-catalyzed reaction is a clean SN2 process, with the thiolate attacking the C1 carbon. [14]* Considerations: The reaction is typically catalyzed by a non-nucleophilic base (e.g., a tertiary amine). The resulting β-hydroxy thioether linkage is stable and useful in materials science and bioconjugation. [15]
O-Nucleophiles (Alcohols, Alkoxides, and Water)
Oxygen-based nucleophiles are also common reactants, leading to the formation of diols or ether-alcohols.
-
Alkoxides (RO⁻): As strong nucleophiles, alkoxides react under basic conditions to attack the less-substituted C1 position. [5][17]* Alcohols (ROH) & Water (H₂O): As weak nucleophiles, they require acid catalysis to proceed at a practical rate. [18]The reaction follows the SN1-like pathway, with the nucleophile attacking the more substituted C2 position. [10][19]The acid-catalyzed hydrolysis of the epoxide yields a trans-1,2-diol.
| Nucleophile Class | Typical Conditions | Catalyst | Site of Attack on 1,2-Epoxytetradecane | Product Type | Relative Reactivity |
| Amines (R-NH₂) | Neutral, Protic Solvent | None or Water [13] | C1 (Less Hindered) | β-Amino alcohol | High |
| Thiols (R-SH) | Basic | Tertiary Amine [15] | C1 (Less Hindered) | β-Hydroxy thioether | Very High |
| Alkoxides (RO⁻) | Basic, Anhydrous | None | C1 (Less Hindered) | β-Alkoxy alcohol | Moderate-High |
| Alcohols (ROH) | Acidic | H⁺ (e.g., H₂SO₄) | C2 (More Hindered) [10] | β-Alkoxy alcohol | Low (requires catalyst) |
| Water (H₂O) | Acidic | H⁺ (e.g., H₂SO₄) | C2 (More Hindered) [19] | 1,2-Diol | Low (requires catalyst) |
| Grignard (R-MgX) | Basic, Anhydrous | None | C1 (Less Hindered) [18] | Primary/Secondary Alcohol | Moderate |
Experimental Protocols and Analytical Validation
Trustworthy results depend on robust experimental design and thorough analytical characterization. Below is a generalized protocol for a nucleophilic ring-opening reaction and the methods for its validation.
General Protocol for Base-Catalyzed Ring-Opening
This protocol is a template for reacting this compound with a strong nucleophile like a thiol or an amine.
Objective: To synthesize a 1,2-disubstituted tetradecane derivative via SN2 ring-opening.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., dodecanethiol) (1.1 eq)
-
Catalyst (if required, e.g., triethylamine for thiol) (0.1 eq)
-
Anhydrous Solvent (e.g., THF, CH₃CN)
-
Saturated aq. NH₄Cl (for workup)
-
Ethyl Acetate (for extraction)
-
Anhydrous MgSO₄ or Na₂SO₄ (for drying)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and the anhydrous solvent.
-
Addition of Reagents: Add the nucleophile, followed by the catalyst (if applicable).
-
Reaction Monitoring: Stir the reaction at the appropriate temperature (room temperature is often sufficient for thiols and amines). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting epoxide is consumed.
-
Quenching & Workup: Once complete, quench the reaction by adding saturated aqueous NH₄Cl. This step protonates the intermediate alkoxide to form the final neutral alcohol product. [17]5. Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the pure ring-opened product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).
Sources
- 1. Page loading... [guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 1,2-Epoxytetradecane | C14H28O | CID 18604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Epoxy Cure Chemistry Part 4: Nucleophiles in Action - Polymer Innovation Blog [polymerinnovationblog.com]
- 10. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 11. Epoxy - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. www2.oberlin.edu [www2.oberlin.edu]
- 14. Thiol-epoxy ‘click’ chemistry: a focus on molecular attributes in the context of polymer chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (R)-(+)-1,2-Epoxytetradecane
As laboratory professionals dedicated to innovation and discovery, our responsibility extends beyond the bench to the safe and compliant management of all chemical reagents. (R)-(+)-1,2-Epoxytetradecane, a valuable intermediate in synthetic chemistry, possesses a reactive epoxide functional group and specific hazard profile that demands a rigorous and informed disposal strategy. This guide provides the essential procedural framework for its safe handling and disposal, ensuring the protection of personnel and the environment.
The procedures outlined herein are grounded in established safety protocols and regulatory standards. However, it is imperative to always consult your institution's specific safety data sheets (SDS), chemical hygiene plan, and local environmental regulations, as these take precedence.
Hazard Profile and Immediate Safety Imperatives
Understanding the inherent risks of this compound is the foundation of its safe management. The primary hazards are driven by its reactivity as an epoxide and its toxicological properties.
Core Hazards:
-
Skin and Eye Irritation: This compound is a known skin irritant and can cause serious eye irritation.[1][2][3][4] Direct contact must be avoided at all times.
-
Aquatic Toxicity: this compound is classified as very toxic to aquatic life, with long-lasting effects.[1][3][4] This classification makes environmental release strictly prohibited and is a primary driver for its designation as hazardous waste.
-
Reactivity: As an epoxide, this molecule is highly reactive. It is incompatible with strong acids, caustics, and peroxides.[2][4][5] Epoxides can undergo violent polymerization when catalyzed or heated, a critical consideration for both storage and disposal.[2][4][5][6]
Essential Personal Protective Equipment (PPE)
A proactive approach to safety begins with robust personal protection. The following PPE is mandatory when handling this compound in any capacity, from routine use to spill cleanup and disposal.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or butyl rubber gloves.[7][8] Avoid latex gloves, which offer inferior chemical resistance. | Prevents direct skin contact, mitigating the risk of irritation (H315).[1] The enhanced durability of nitrile provides better protection against tears and leaks.[8] |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield.[7][9] | Protects against splashes that can cause serious eye irritation (H319).[1] |
| Body Protection | A long-sleeved laboratory coat and closed-toe shoes. For larger quantities or spill response, chemical-resistant coveralls may be necessary.[7] | Minimizes the potential for accidental skin exposure.[8] |
| Respiratory | Use in a well-ventilated area or a certified chemical fume hood. If ventilation is inadequate, a NIOSH-certified respirator may be required.[7][9][10] | Reduces the inhalation of vapors, which may cause respiratory irritation (H335).[2] |
Emergency Protocol: Spill Management
Accidental spills require a swift, controlled, and safe response. The immediate actions taken can significantly mitigate potential harm to personnel and the environment. All laboratories handling this compound should have a chemical spill kit readily accessible.
Spill Response Decision Workflow
The following diagram outlines the critical decision-making and action sequence for responding to a spill of this compound.
Caption: Decision workflow for responding to a this compound spill.
Core Directive: Waste Disposal Protocol
Unused or contaminated this compound is classified as hazardous waste.[11][12] The goal of the disposal protocol is not to treat the chemical in the lab, but to safely package and label it for removal by a licensed environmental services contractor.
Causality Note: Unlike two-part epoxy resin systems, where mixing the components leads to a cured, non-hazardous solid, this compound is a single, reactive chemical.[11][13][14] DO NOT attempt to "cure" or neutralize this chemical by mixing it with other reagents unless you are following a specific, validated, and approved chemical destruction protocol. Such actions could trigger a dangerous, uncontrolled polymerization.[2][5]
Step-by-Step Disposal Procedure:
-
Designate a Waste Container:
-
Transfer the Waste:
-
Working inside a chemical fume hood and wearing full PPE, carefully transfer the unwanted this compound into the designated waste container.
-
If transferring from a product bottle, you may use a clean funnel to prevent spillage.
-
-
Manage Contaminated Materials:
-
Seal and Label the Container:
-
Securely close the container lid.
-
Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound".
-
The associated hazards (e.g., "Irritant," "Environmentally Hazardous," "Reactive").
-
The date accumulation started.
-
Your name and laboratory information.
-
-
-
Arrange for Pickup and Disposal:
-
Store the sealed and labeled container in a designated satellite accumulation area away from incompatible materials.
-
Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the waste.[16][17] Disposal must be conducted through an approved waste disposal plant or licensed contractor.[1][3][18][19]
-
Decontamination Protocol
Thorough decontamination of surfaces and equipment is essential to prevent unintended exposure and cross-contamination.
-
Gross Decontamination: Remove the bulk of any residue by wiping with an absorbent paper towel. Dispose of the towel as hazardous waste.
-
Solvent Wash: Wash the contaminated surface or equipment with a suitable solvent. Ethanol or isopropanol can be effective.[2][16] Collect the solvent wash as hazardous waste.
-
Soap and Water Wash: Following the solvent wash, thoroughly clean the area with soap and water.[2][5]
-
Final Rinse: Rinse the surface with clean water and allow it to air dry.
-
Contaminated Clothing: If clothing becomes contaminated, remove it immediately while under a safety shower and launder it separately before reuse.[15] Place heavily contaminated disposable items in a sealed bag for hazardous waste disposal.[2]
By adhering to this comprehensive guide, researchers can confidently manage this compound from acquisition through disposal, upholding the highest standards of laboratory safety, professional responsibility, and environmental stewardship.
References
- Anonymous. (2024, January 18). Do I need protective equipment when working with Epoxy Resin? Vertex AI Search.
- Anonymous. (2022, July 11). How to Safely Work with Epoxy Coatings.
- Anonymous. (n.d.). Correct PPE When Using Epoxy Art Resin! Just4youonline.uk.
- Anonymous. (n.d.). Protective Aids for Working with Epoxy Resins. epoxio.cz.
- Johnson, D. (2024, May 22). Epoxy Safety 101: Choosing the Safety Equipment. Entropy Resins.
- Atkinson, T., & House, G. (n.d.). Proper Disposal of Leftover Resin & Hardener. Epoxyworks.
- Anonymous. (2025, September 16). Epoxy Resin Spill Cleanup Checklist.
- Anonymous. (2013, April 23). How to Dispose of 2-Part Epoxy Solutions. Lion Technology.
- Anonymous. (2015, January 9). OSHA Retains Strong Focus on Carcinogen Safety. VelocityEHS.
- Anonymous. (n.d.). Environmental Impact of Epoxy. WEST SYSTEM.
- Anonymous. (2014, February 26). Four Tips for Dealing with Carcinogenic Chemicals. Emedco's Blog.
- TCI Chemicals. (n.d.). 1,2-Epoxytetradecane | 3234-28-4.
- National Center for Biotechnology Information. (n.d.). 1,2-Epoxytetradecane. PubChem.
- Anonymous. (n.d.). Environmental Concerns. WEST SYSTEM Epoxy.
- Anonymous. (2024, May 22). Guidelines for Safe Epoxy Disposal. Entropy Resins.
- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). 1,2-Epoxytetradecane 3234-28-4.
- National Institutes of Health. (n.d.). Guidelines for the laboratory use of chemical carcinogens.
- Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).
- Cornell University Environment, Health and Safety. (n.d.). 7.15 Reactive and Potentially Explosive Chemicals.
- National Oceanic and Atmospheric Administration. (n.d.). 1,2-EPOXYTETRADECANE. CAMEO Chemicals.
- Guidechem. (n.d.). 1,2-EPOXYTETRADECANE (cas 3234-28-4) SDS/MSDS download.
- Occupational Safety and Health Administr
- BenchChem. (2025). Disposal and decontamination procedures for vinyl cyclohexene dioxide spills.
- U.S. Environmental Protection Agency. (n.d.).
- Fisher Scientific. (2012, May 1).
- U.S. Environmental Protection Agency. (1980, May 2). Reactivity Characteristic Background Document.
- U.S. Environmental Protection Agency. (2025, May 15). Household Hazardous Waste (HHW).
- West Virginia University Environmental Health & Safety. (2023, March 6).
- ECHEMI. (n.d.). 1,2-Epoxytetradecane 3234-28-4 Formula.
- Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
- Litchfield, R.E., Critchlow, G.W., & Wilson, S. (2006). Surface cleaning technologies for the removal of crosslinked epoxide resin. Loughborough University Research Repository.
- National Center for Biotechnology Information. (n.d.). 1,2-Epoxyhexadecane. PubChem.
- BenchChem. (2025). Navigating the Safe Disposal of 1,2-Epoxy-4-vinylcyclohexane: A Procedural Guide.
- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). 1,2-Epoxytetradecane | 3234-28-4.
- U.S. Environmental Protection Agency. (n.d.). MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses.
Sources
- 1. 1,2-Epoxytetradecane | 3234-28-4 | TCI AMERICA [tcichemicals.com]
- 2. 1,2-Epoxytetradecane | C14H28O | CID 18604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2-Epoxytetradecane | 3234-28-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 1,2-EPOXYTETRADECANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. echemi.com [echemi.com]
- 7. int-enviroguard.com [int-enviroguard.com]
- 8. entropyresins.com [entropyresins.com]
- 9. Correct PPE When Using Epoxy Art Resin! [vistaresin.com]
- 10. resinforbeginners.com [resinforbeginners.com]
- 11. epoxyworks.com [epoxyworks.com]
- 12. How to Dispose of 2-Part Epoxy Solutions | Lion Technology [lion.com]
- 13. westsystem.com [westsystem.com]
- 14. entropyresins.com [entropyresins.com]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. Epoxy Resin Spill Cleanup Checklist - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. fishersci.com [fishersci.com]
- 19. epa.gov [epa.gov]
Navigating the Safe Handling of (R)-(+)-1,2-Epoxytetradecane: A Guide for Laboratory Professionals
For the modern researcher, scientist, and drug development professional, the pursuit of innovation is intrinsically linked with a steadfast commitment to safety. The handling of specialized chemical reagents, such as (R)-(+)-1,2-Epoxytetradecane, demands not just procedural knowledge, but a deep, causal understanding of the risks involved and the rationale behind each safety measure. This guide moves beyond a simple checklist to provide a comprehensive operational and disposal plan, grounded in scientific principles and field-proven expertise. Our goal is to empower you with the knowledge to work confidently and safely, making your laboratory a bastion of both discovery and well-being.
Hazard Profile of this compound: Understanding the Risks
This compound is a reactive epoxide that presents several potential hazards in a laboratory setting. A thorough understanding of these risks is the foundation of a robust safety protocol.
According to its GHS classification, this compound is recognized as a skin irritant and a serious eye irritant.[1] It may also cause respiratory irritation.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects, underscoring the importance of proper disposal to prevent environmental contamination.[1] Epoxides as a class are known for their high reactivity. They are incompatible with strong acids, caustics, and peroxides, and can undergo violent polymerization when catalyzed or heated.[1][2]
Table 1: Hazard Identification for this compound
| Hazard Statement | GHS Classification | Primary Concerns |
| H315: Causes skin irritation | Skin Irrit. 2 | Direct contact can lead to redness, inflammation, and discomfort. |
| H319: Causes serious eye irritation | Eye Irrit. 2 | Splashes can cause significant eye damage. |
| H335: May cause respiratory irritation | STOT SE 3 | Inhalation of vapors or aerosols may irritate the respiratory tract. |
| H410: Very toxic to aquatic life with long lasting effects | Aquatic Chronic 1 | Improper disposal poses a significant environmental threat. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and correct use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following recommendations are based on the compound's hazard profile and general best practices for handling reactive epoxides.
Eye and Face Protection
Recommendation: Always wear chemical safety goggles that provide a complete seal around the eyes. In situations with a higher risk of splashing, such as when transferring larger volumes or working with the material under pressure, a face shield should be worn in addition to safety goggles.
Causality: The high potential for serious eye irritation necessitates robust protection against splashes from any angle. Standard safety glasses with side shields do not provide an adequate seal to protect from liquid splashes.
Skin Protection
Expert Insight: The choice of nitrile is based on its molecular structure, which provides a more effective barrier against the penetration of many organic compounds, including epoxides. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them immediately if contamination is suspected.
Respiratory Protection
Recommendation: A NIOSH-approved half-face respirator equipped with an organic vapor/acid gas cartridge is recommended, particularly when handling the neat chemical, weighing it out, or when there is a potential for aerosol generation.[1] All work with this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.
Causality: The potential for respiratory tract irritation from vapors or aerosols necessitates the use of a respirator to filter out these harmful substances from the air you breathe.
Procedural Guidance: Step-by-Step Safety Protocols
Adherence to standardized procedures for donning and doffing PPE is critical to prevent cross-contamination and exposure.
Donning PPE: A Deliberate Sequence
Caption: PPE Donning Sequence
Step-by-Step Donning Protocol:
-
Lab Coat: Put on a clean, appropriately sized lab coat and fasten it completely.
-
Respirator: If required, don your respirator. Ensure a proper fit and perform a user seal check.
-
Eye and Face Protection: Put on your chemical safety goggles. If a face shield is necessary, place it over the goggles.
-
Gloves: Don your nitrile gloves, ensuring the cuffs are pulled up over the sleeves of your lab coat to create a protective seal.
Doffing PPE: Minimizing Contamination
Caption: PPE Doffing Sequence
Step-by-Step Doffing Protocol:
-
Gloves: Remove gloves by grasping the outside of one glove at the wrist with the other gloved hand and peeling it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of the gloves in the designated hazardous waste container.
-
Goggles/Face Shield: Remove eye and face protection from the back of your head by handling the strap. Place it in a designated area for decontamination.
-
Lab Coat: Unfasten the lab coat. Peel it away from your body, touching only the inside surfaces. Turn it inside out as you remove it and place it in the designated container for laundering or disposal.
-
Respirator: Remove the respirator from behind your head without touching the front.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is crucial to mitigate harm.
Skin Contact
-
IMMEDIATELY remove any contaminated clothing.
-
Flood the affected skin with copious amounts of water for at least 15 minutes.
-
Gently wash the affected area with soap and water.[1]
-
Seek immediate medical attention if symptoms such as redness or irritation develop.[1]
Eye Contact
-
IMMEDIATELY flush the eyes with a gentle, steady stream of water for 20-30 minutes, holding the eyelids open.[1] If present, remove contact lenses after the first 5 minutes, then continue rinsing.
-
Seek immediate medical attention, even if no symptoms are immediately apparent.[1]
Inhalation
-
IMMEDIATELY move the affected person to fresh air.
-
If symptoms such as coughing, wheezing, or shortness of breath occur, seek immediate medical attention.[1]
Spill Response
-
Evacuate all non-essential personnel from the immediate area.
-
If the spill is small, and you are trained and equipped to handle it, use an inert absorbent material (such as vermiculite or sand) to contain the spill.
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[1]
-
Wash the spill area with ethanol followed by a soap and water solution.[1]
-
For large spills, or if you are unsure how to proceed, evacuate the area and contact your institution's environmental health and safety department immediately.
Disposal Plan: Environmental Responsibility
Due to its high toxicity to aquatic life, the proper disposal of this compound and any contaminated materials is of utmost importance.
Operational Plan for Disposal:
-
Waste Collection: All waste containing this compound, including unused product, contaminated absorbent materials, and disposable PPE, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Segregation: Do not mix epoxide waste with other chemical waste streams unless compatibility has been confirmed. Specifically, keep it separate from strong acids, bases, and oxidizing agents to prevent hazardous reactions.
-
Labeling: The hazardous waste container must be labeled with the full chemical name, "this compound," and the appropriate hazard warnings (e.g., "Irritant," "Environmentally Hazardous").
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from heat and incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's licensed hazardous waste disposal service. Under no circumstances should this chemical or materials contaminated with it be disposed of down the drain or in the regular trash.
By integrating these detailed safety and handling protocols into your daily laboratory practices, you contribute to a culture of safety that protects not only yourself and your colleagues but also the environment.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18604, 1,2-Epoxytetradecane. Retrieved from [Link]
-
Tulane University. (2023, June 27). FACT SHEET: Hazardous Waste Disposal. Retrieved from [Link]
-
New York State Department of Environmental Conservation. (n.d.). Managing and Disposing of Household Hazardous Waste. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 1,2-Epoxytetradecane, 500mL, Each. Retrieved from [Link]
-
AIC-WAAC. (1984, May). Hazardous Waste Disposal. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
